molecular formula C10H18O B183412 2-Methyl-6-methyleneoct-7-en-4-ol CAS No. 14314-21-7

2-Methyl-6-methyleneoct-7-en-4-ol

Cat. No.: B183412
CAS No.: 14314-21-7
M. Wt: 154.25 g/mol
InChI Key: RHAXCOKCIAVHPB-UHFFFAOYSA-N
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Description

2-Methyl-6-methyleneoct-7-en-4-ol is a natural product found in Ips cembrae and Ips paraconfusus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-methylideneoct-7-en-4-ol
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InChI

InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,8,10-11H,1,4,6-7H2,2-3H3
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InChI Key

RHAXCOKCIAVHPB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CC(CC(=C)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H18O
Source PubChem
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DSSTOX Substance ID

DTXSID50865782
Record name 2-Methyl-6-methylideneoct-7-en-4-ol
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Molecular Weight

154.25 g/mol
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CAS No.

14314-21-7, 60894-96-4, 35628-05-8
Record name 2-Methyl-6-methylene-7-octen-4-ol
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Record name 2-Methyl-6-methylene-7-octen-4-ol
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Record name (1)-2-Methyl-6-methyleneoct-7-en-4-ol
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Record name 7-Octen-4-ol, 2-methyl-6-methylene-, (4S)-
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Record name 2-Methyl-6-methylideneoct-7-en-4-ol
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Record name 2-methyl-6-methyleneoct-7-en-4-ol
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Record name 2-METHYL-6-METHYLENE-7-OCTEN-4-OL
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-6-methyleneoct-7-en-4-ol (Ipsenol): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Chiral Terpenoid of Significance

2-Methyl-6-methyleneoct-7-en-4-ol, more commonly known as ipsenol, is a naturally occurring chiral monoterpene alcohol.[1][2] This compound is of significant interest due to its role as an aggregation pheromone for several species of bark beetles of the genus Ips, which are major pests in conifer forests.[3][4][5] Beyond its critical role in chemical ecology, ipsenol's unique structural features, including a secondary alcohol and a conjugated diene system, make it a valuable chiral building block in organic synthesis.[][7][8] This guide provides a comprehensive overview of the chemical and physical properties, stereoselective synthesis, reactivity, and potential applications of ipsenol, with a particular focus on its relevance to researchers in drug discovery and development. The (-)-enantiomer is the most biologically active form as a pheromone.[2]

Physicochemical and Spectroscopic Properties

Ipsenol is a colorless to pale liquid with a characteristic mild floral and herbal odor.[9] Its volatility and solubility in organic solvents are key properties related to its function as a semiochemical.[10]

Core Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O[1][4][11]
Molecular Weight 154.25 g/mol [1][4][11]
CAS Number 14314-21-7 (racemic), 35628-05-8 (S)-(-)-Ipsenol[4][11]
IUPAC Name 2-methyl-6-methylideneoct-7-en-4-ol[11]
Boiling Point 222.2 ± 9.0 °C at 760 mmHg[12]
Density 0.848 ± 0.06 g/cm³[12]
XLogP3-AA 3.4[1]
Topological Polar Surface Area 20.2 Ų[1][11]
Spectroscopic Profile: A Structural Elucidation

The structural features of ipsenol are well-defined by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of ipsenol provide a detailed map of its carbon-hydrogen framework. While specific shifts can vary slightly based on the solvent and instrument frequency, representative data is presented below.

¹H NMR Chemical Shifts (Predicted, H₂O) [1]

ProtonChemical Shift (ppm)Multiplicity
H1 (CH₃)~0.9d
H2 (CH)~1.8m
H3 (CH₂)~1.5m
H4 (CH-OH)~3.8m
H5 (CH₂)~2.2m
H7 (=CH₂)~5.0, ~5.2d, d
H8 (=CH)~6.4dd
OHVariablebr s

¹³C NMR Chemical Shifts

CarbonChemical Shift (ppm)
C1 (CH₃)~22.5
C2 (CH)~25.0
C3 (CH₂)~48.0
C4 (CH-OH)~69.0
C5 (CH₂)~42.0
C6 (=C)~145.0
C7 (=CH₂)~112.0
C8 (=CH)~140.0
C9 (CH₃ on C2)~22.5
C10 (=CH₂ on C6)~115.0

Note: The table presents a generalized assignment. For detailed and unambiguous assignments, 2D NMR techniques such as COSY, HSQC, and HMBC are essential.[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of ipsenol typically shows a weak or absent molecular ion peak (m/z 154) due to the lability of the alcohol.[13] The fragmentation pattern is characterized by several key losses:

  • Loss of H₂O (m/z 136): Dehydration is a common fragmentation pathway for alcohols.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

  • McLafferty rearrangement: Can occur if the alkyl chain is sufficiently long. The base peak is often observed at m/z 68.[11]

Infrared (IR) Spectroscopy

The IR spectrum of ipsenol displays characteristic absorption bands for its functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

  • C-H stretch (sp³): Bands just below 3000 cm⁻¹.

  • C-H stretch (sp²): Bands just above 3000 cm⁻¹.[14]

  • C=C stretch: Peaks in the 1600-1680 cm⁻¹ region, corresponding to the alkene double bonds.[14]

  • C-O stretch: An absorption in the 1000-1200 cm⁻¹ range.

Synthesis of this compound

The synthesis of ipsenol has been a subject of considerable research, with numerous strategies developed for both the racemic mixture and, more importantly, the enantiomerically pure forms.[3][15]

Enantioselective Synthesis: A Key Protocol

The biological activity of ipsenol is highly dependent on its stereochemistry, necessitating enantioselective synthetic routes. One effective method involves the use of a chiral (2-bromoallyl)borane derivative.

Protocol: Enantioselective Synthesis of (S)-(-)-Ipsenol

This protocol is adapted from the work of Yamamoto et al.

  • Preparation of the Chiral Borane Reagent:

    • (S,S)-DMP tartrate is reacted with (2-bromoallyl)diisopropoxyborane via a transesterification method to generate the chiral (2-bromoallyl)borane reagent in situ.

  • Asymmetric Allylation:

    • The chiral borane reagent is cooled to -78 °C in an appropriate solvent (e.g., toluene).

    • 3-Methylbutanal (isovaleraldehyde) is added dropwise to the cooled solution.

    • The reaction mixture is stirred for several hours at low temperature to yield (S)-2-bromo-6-methyl-1-hepten-4-ol with high enantiomeric excess.

  • Cross-Coupling Reaction:

    • The resulting bromo-alcohol is then subjected to a palladium-catalyzed cross-coupling reaction with vinylmagnesium bromide.

    • This step replaces the bromine atom with a vinyl group to afford (S)-(-)-ipsenol.

  • Purification:

    • The final product is purified by column chromatography on silica gel.

G cluster_0 Reagent Preparation cluster_1 Asymmetric Allylation cluster_2 Cross-Coupling DMP_tartrate (S,S)-DMP Tartrate Chiral_Reagent Chiral (2-bromoallyl)borane reagent DMP_tartrate->Chiral_Reagent Transesterification Bromoallylborane (2-Bromoallyl)diisopropoxyborane Bromoallylborane->Chiral_Reagent Bromo_alcohol (S)-2-bromo-6-methyl- 1-hepten-4-ol Chiral_Reagent->Bromo_alcohol -78 °C Aldehyde 3-Methylbutanal Aldehyde->Bromo_alcohol Ipsenol (S)-(-)-Ipsenol Bromo_alcohol->Ipsenol Pd Catalyst Vinyl_Grignard Vinylmagnesium bromide Vinyl_Grignard->Ipsenol

Caption: Enantioselective synthesis of (S)-(-)-Ipsenol.

Chemical Reactivity and Derivatization

The presence of both a secondary hydroxyl group and a conjugated diene system confers a versatile reactivity profile to ipsenol, allowing for a range of chemical transformations.

Oxidation to Ipsenone

The secondary alcohol of ipsenol can be readily oxidized to the corresponding ketone, 2-methyl-6-methyleneoct-7-en-4-one (ipsenone), another naturally occurring pheromone component.

Protocol: TEMPO-Mediated Oxidation

  • Reaction Setup:

    • Ipsenol is dissolved in a biphasic solvent system, such as dichloromethane and water.

    • A catalytic amount of (2,2,6,6-tetramethyl-1-piperidyl)oxyl (TEMPO) and a halide salt like potassium bromide are added.

    • The mixture is cooled to 0 °C.

  • Oxidant Addition:

    • An aqueous solution of sodium hypochlorite (bleach) is added dropwise while maintaining the temperature at 0 °C.

  • Reaction Monitoring and Workup:

    • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

    • The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

  • Purification:

    • The crude ipsenone is purified by column chromatography.

G Ipsenol This compound (Ipsenol) Ipsenone 2-Methyl-6-methyleneoct-7-en-4-one (Ipsenone) Ipsenol->Ipsenone Oxidation TEMPO TEMPO (catalyst) NaOCl (oxidant) TEMPO->Ipsenol

Caption: Oxidation of Ipsenol to Ipsenone.

Esterification

The hydroxyl group of ipsenol can undergo esterification with carboxylic acids or, more efficiently, with acyl chlorides or acid anhydrides to form various ester derivatives.[16][17][18][19]

Protocol: Esterification with an Acyl Chloride

  • Reaction Setup:

    • Ipsenol is dissolved in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) containing a non-nucleophilic base such as pyridine or triethylamine.

    • The mixture is cooled in an ice bath.

  • Acyl Chloride Addition:

    • The desired acyl chloride is added dropwise to the cooled solution. The reaction is often vigorous and exothermic.[16]

  • Reaction and Workup:

    • The reaction is typically stirred at room temperature until complete.

    • The reaction mixture is then washed with dilute acid (to remove the base), water, and brine.

    • The organic layer is dried and concentrated.

  • Purification:

    • The resulting ester is purified by chromatography.

Applications in Research and Drug Development

While best known for its role as a pheromone, the structural and chemical properties of ipsenol and its derivatives present opportunities in other fields, including drug discovery.

Chiral Building Block in Synthesis

Enantiomerically pure ipsenol serves as a valuable chiral starting material for the synthesis of more complex molecules.[][7][8] The stereocenter at C-4 can be used to induce chirality in subsequent synthetic steps, a crucial aspect in the development of stereospecific pharmaceuticals.

Potential Pharmacological Activity

Some volatile organic compounds from natural sources have been investigated for their anti-inflammatory properties.[5][12][20][21] While extensive research on the specific pharmacological activities of ipsenol is still emerging, its terpenoid structure is common among many bioactive natural products. The synthesis of ipsenol derivatives through esterification or other modifications of the hydroxyl group could lead to novel compounds with enhanced biological activity. For instance, the introduction of moieties known to interact with inflammatory pathways could be a promising avenue for future research.

Conclusion

This compound (ipsenol) is a multifaceted molecule with well-established importance in chemical ecology and significant potential in synthetic chemistry. Its defined stereochemistry, coupled with the reactivity of its functional groups, makes it an attractive target for synthetic chemists and a valuable tool for creating novel chiral molecules. For professionals in drug development, ipsenol represents a readily accessible chiral scaffold that can be derivatized to explore new chemical space in the search for bioactive compounds. Further investigation into the pharmacological properties of ipsenol and its synthetic analogs is warranted and may unveil new therapeutic applications for this fascinating natural product.

References

  • NP-MRD. (2022, September 3). Showing NP-Card for ipsenol (NP0176954). Retrieved from [Link]

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). The Chemical Record, 21(5), 858-878. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of esters. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-6-methylene-7-octen-4-ol. Retrieved from [Link]

  • NIST. (n.d.). 7-Octen-4-ol, 2-methyl-6-methylene-, (S)-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO-Mediated Oxidations. Retrieved from [Link]

  • AERU, University of Hertfordshire. (2025, August 25). Ipsenol. Retrieved from [Link]

  • Chegg.com. (2019, October 13). Solved For the spectra (1H NMR, 13C/DEPT) of ipsenol given. Retrieved from [Link]

  • MDPI. (n.d.). Inositol Derivatives with Anti-Inflammatory Activity from Leaves of Solanum capsicoides Allioni. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2021, February 5). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • SparkNotes. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents. Retrieved from [Link]

  • Michigan State University. (n.d.). Direct Lactonization of Alkenols via Osmium Tetroxide-Mediated Oxidative Cleavage. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-METHYL-6-METHYLENE-7-OCTEN-4-OL. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery. Retrieved from [Link]

  • PubMed. (2024, December 31). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid.... Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • YouTube. (2021, February 13). Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. Retrieved from [Link]

  • NIST. (n.d.). 2-Methyl-6-methyleneoct-7-en-4-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-6-methylene-1,7-octadien-3-ol. Retrieved from [Link]

  • SpringerLink. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

Sources

Introduction: The Chemical Language of Ips Bark Beetles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of (S)-(-)-Ipsenol in Bark Beetles

Bark beetles of the genus Ips are significant agents of disturbance in coniferous forests worldwide. Their ability to successfully colonize and kill host trees is predicated on a sophisticated chemical communication system, primarily mediated by aggregation pheromones. These semiochemicals orchestrate mass attacks that overwhelm tree defenses. Central to this chemical language are the monoterpene alcohols ipsenol and ipsdienol. This guide focuses specifically on the natural occurrence, biosynthesis, ecological function, and analytical methodologies related to (S)-(-)-ipsenol (2-methyl-6-methylene-7-octen-4-ol), a chiral molecule whose biological activity is exquisitely dependent on its stereochemistry. For researchers in chemical ecology and drug development, understanding the nuances of (S)-(-)-ipsenol provides a compelling model for stereospecific ligand-receptor interactions and the development of targeted pest management strategies.

Biosynthesis of (S)-(-)-Ipsenol: From Host Precursors to De Novo Synthesis

The biosynthetic origin of ipsenol in bark beetles has been a subject of extensive research. Early hypotheses centered on the direct conversion of host-tree monoterpenes, specifically myrcene, which is abundant in the oleoresin of many pine species[1]. While host precursors are utilized for some pheromone components in bark beetles, subsequent research has provided definitive evidence for de novo biosynthesis of ipsenol from smaller metabolic building blocks.

In vivo radiolabeling studies have been pivotal in elucidating this pathway. Experiments with the California five-spined ips, Ips paraconfusus, demonstrated that male beetles incorporate [1-¹⁴C]acetate into ipsenol, ipsdienol, and amitinol[2][3][4]. This finding confirms that the beetles possess the complete enzymatic machinery to construct these complex molecules from basic two-carbon units, likely via the mevalonate pathway common to isoprenoid synthesis. Females of the species do not produce these pheromone components[2][3]. This de novo capability is significant as it grants the beetles a degree of independence from the fluctuating monoterpene profiles of their host trees. The regulation of this pathway is complex, with evidence suggesting that juvenile hormone III (JH III) plays a key role in modulating pheromone production at steps between acetyl-CoA and mevalonate[5].

Biosynthesis_Pathway cluster_denovo De Novo Pathway Acetate [1-¹⁴C]Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP Ipsenol (S)-(-)-Ipsenol GPP->Ipsenol Enzymatic Steps Myrcene Myrcene (Host Precursor) Myrcene->Ipsenol Biotransformation (Alternative/Supplemental)

Caption: Simplified biosynthetic pathways leading to (S)-(-)-ipsenol in Ips beetles.

Ecological Role and Species-Specific Occurrence

The function of (S)-(-)-ipsenol is not uniform across the Ips genus; its role can range from a primary aggregation pheromone to an anti-aggregation signal or a kairomone for predators. This functional diversity, often dependent on the specific blend of semiochemicals and the ecological context, is critical for maintaining reproductive isolation among sympatric species[6].

Bark Beetle Species Role of (S)-(-)-Ipsenol Enantiomeric Purity (% S-(-)) Key References
Ips paraconfusus Aggregation Pheromone Component99.0%[4][7]
Ips grandicollis Primary Aggregation Pheromone>99%[6][7]
Ips latidens Aggregation PheromoneSlight preference for (S)-(-)[8]
Ips pini Inhibitor of aggregationNot produced by this species[9]
Ips typographus Anti-aggregation Pheromone-[10][11][12]

Aggregation Pheromone: In species like Ips paraconfusus, Ips grandicollis, and Ips latidens, (S)-(-)-ipsenol is a key component of the male-produced pheromone blend that attracts both males and females to a suitable host tree[6][7][8]. For I. grandicollis, it is the principal attractive component, whereas for I. paraconfusus, it acts in concert with (+)-ipsdienol and cis-verbenol[6]. The high enantiomeric purity produced by these species underscores the specificity of the olfactory system[7].

Anti-aggregation Pheromone/Inhibitor: In stark contrast, for the Eurasian spruce bark beetle, Ips typographus, (S)-(-)-ipsenol is released during later phases of the host colonization process. Here, it functions as an anti-aggregation pheromone, signaling to incoming beetles that the resource is already densely populated, thus helping to regulate attack density and reduce intraspecific competition[10][11][12]. The quantities produced are relatively low, around 10 ng per beetle[10]. Similarly, while not produced by the pine engraver, Ips pini, ipsenol acts as an interspecific inhibitor, reducing the attraction of I. pini to its own pheromone, ipsdienol[9]. This chemical interference helps maintain species separation and resource partitioning in ecosystems where multiple Ips species coexist.

Ecological_Roles cluster_attractant Aggregation Role cluster_inhibitor Inhibitory Role Ipsenol (S)-(-)-Ipsenol I_paraconfusus I. paraconfusus Ipsenol->I_paraconfusus Attracts I_grandicollis I. grandicollis Ipsenol->I_grandicollis Attracts I_latidens I. latidens Ipsenol->I_latidens Attracts I_typographus I. typographus (Anti-aggregation) Ipsenol->I_typographus Inhibits I_pini I. pini (Interspecific Inhibitor) Ipsenol->I_pini Inhibits

Caption: Divergent ecological roles of (S)-(-)-ipsenol among different Ips species.

Molecular Reception: The Olfactory Basis of Specificity

The precise behavioral responses to (S)-(-)-ipsenol are rooted in its detection by specific odorant receptors (ORs) located on the olfactory sensory neurons (OSNs) of the beetle's antennae. Research on Ips typographus has identified a specific receptor, ItypOR46 , which is narrowly tuned to (S)-(-)-ipsenol[10][11]. Functional characterization of this receptor using heterologous expression systems (e.g., Xenopus oocytes or HEK cells) has confirmed its high specificity for the (S)-(-) enantiomer, with responses to the (R)-(+) enantiomer occurring only at much higher concentrations[10]. The existence of such highly specific receptors explains the profound behavioral differences elicited by different stereoisomers and provides a molecular target for potential pest management technologies. The OSNs tuned to (S)-(-)-ipsenol are among the more abundant classes on the antennae of I. typographus[10].

Methodologies for the Study of (S)-(-)-Ipsenol

A multi-faceted approach is required to isolate, identify, quantify, and functionally assess (S)-(-)-ipsenol in bark beetles. The protocols must be robust and capable of resolving chiral molecules.

Pheromone Collection and Extraction
  • Beetle Preparation: Male beetles are induced to produce pheromones by exposing them to host phloem or vapors of host monoterpenes (e.g., myrcene) in a controlled environment.

  • Aeration/Frass Collection: Volatiles are collected by passing purified air over the pheromone-producing beetles. The air is then passed through a solid-phase adsorbent trap (e.g., Porapak Q or Tenax) to capture the semiochemicals. Alternatively, the frass (a mixture of feces and boring dust) produced by the beetles, which is rich in pheromones, can be collected[8].

  • Solvent Extraction: The adsorbent trap or frass is extracted with a high-purity organic solvent, such as hexane or diethyl ether, to create a crude extract containing the pheromone components.

Chemical Analysis and Chiral Determination

The definitive identification and quantification of (S)-(-)-ipsenol relies on chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The crude extract is injected into a GC-MS system. The gas chromatograph separates the components of the mixture based on their volatility and interaction with a capillary column. The mass spectrometer then fragments the eluted molecules, producing a characteristic mass spectrum that allows for definitive identification by comparison to a synthetic standard.

  • Chiral Gas Chromatography: To determine the enantiomeric composition, a specialized chiral GC column (e.g., based on cyclodextrin derivatives) is required. This column has a chiral stationary phase that interacts differently with the (S)-(-) and (R)-(+) enantiomers, allowing for their separation and quantification. This step is absolutely critical, as biological activity is stereospecific.

  • Derivatization: In some cases, to improve chromatographic separation and confirm identity, the alcohol group of ipsenol can be derivatized to form an ester (e.g., a diastereomeric ester). This changes the retention time and can aid in resolving closely eluting compounds[2][3].

Experimental_Workflow start Pheromone-Producing Male Beetles collection Step 1: Collection (Aeration or Frass) start->collection extraction Step 2: Solvent Extraction (e.g., Hexane) collection->extraction gcms Step 3: Identification (GC-MS Analysis) extraction->gcms chiral_gc Step 4: Enantiomer Separation (Chiral GC) gcms->chiral_gc quant Step 5: Quantification (% (S)-(-)-Ipsenol) chiral_gc->quant bioassay Step 6: Functional Validation (EAG / Field Trapping) quant->bioassay

Caption: Standard experimental workflow for the analysis of bark beetle pheromones.

Bioassays for Functional Analysis
  • Electroantennography (EAG): An isolated beetle antenna is connected to electrodes, and puffs of air containing synthetic (S)-(-)-ipsenol are passed over it. The resulting electrical depolarization of the antennal neurons is measured, providing a direct assessment of the olfactory system's sensitivity to the compound.

  • Field Trapping: To assess the behavioral response, field experiments are conducted using specialized insect traps (e.g., multiple-funnel traps) baited with synthetic pheromones[8][13]. By comparing the number of beetles caught in traps with (S)-(-)-ipsenol versus control traps, its role as an attractant or inhibitor can be determined under natural conditions.

Conclusion

(S)-(-)-ipsenol is a multifaceted semiochemical that plays a crucial and species-specific role in the chemical ecology of Ips bark beetles. Its biosynthesis via the de novo pathway, its divergent functions as both an attractant and an inhibitor, and its highly specific detection by dedicated odorant receptors highlight the evolutionary sophistication of insect chemical communication. For researchers, this system provides a rich platform for investigating stereospecific biochemical pathways, ligand-receptor interactions, and the development of environmentally benign pest management tools that can disrupt this silent, yet powerful, chemical dialogue.

References

  • Seybold, S. J., et al. (1995). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). Proceedings of the National Academy of Sciences, 92(18), 8393-7. [Link]

  • Wikipedia. (n.d.). Ips pini. Retrieved from [Link]

  • Yuvaraj, J. K., et al. (2021). Putative ligand binding sites of two functionally characterized bark beetle odorant receptors. BMC Biology, 19(1), 22. [Link]

  • Seybold, S. J., et al. (1995). De novo Biosynthesis of the Aggregation Pheromone Components Ipsenol and Ipsdienol by the Pine Bark Beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). ResearchGate. [Link]

  • Miller, D. R., & Borden, J. H. (1990). Pheromone interruption of pine engraver, Ips pini, by pheromones of mountain pine beetle, Dendroctonus ponderosae (Coleoptera: Scolytidae). Journal of Chemical Ecology, 16(5), 1517-1527. [Link]

  • Vité, J. P., et al. (1978). Response of four American engraver bark beetles, Ips spp. (Col., Scolytidae), to synthetic racemates of chiral pheromones. Zeitschrift für angewandte Entomologie, 86(1‐4), 1-7. [Link]

  • Yuvaraj, J. K., et al. (2022). Functional Evolution of a Bark Beetle Odorant Receptor Clade Detecting Monoterpenoids of Different Ecological Origins. Molecular Biology and Evolution, 39(8), msac171. [Link]

  • Byers, J. A. (1989). Chemical ecology of bark beetles. Experientia, 45(3), 271-283. [Link]

  • Seybold, S. J., et al. (1995). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). PNAS. [Link]

  • Miller, D. R., et al. (1991). IPSENOL: AN AGGREGATION PHEROMONE FOR Ips latidens (LECONTE) (COLEOPTERA: SCOLYTIDAE). Journal of Chemical Ecology, 17(8), 1517-1527. [Link]

  • Byers, J. A. (1989). Chemical ecology of bark beetles. ResearchGate. [Link]

  • Bakke, A. (1991). USING PHEROMONES IN THE MANAGEMENT OF BARK BEETLE OUTBREAKS. USDA Forest Service General Technical Report NE-153. [Link]

  • Ozcan, G. E., et al. (2018). A new approach to determine the capture conditions of bark beetles in pheromone-baited traps. Journal of Forest Research, 23(6), 333-339. [Link]

Sources

A Guide to the Spectroscopic Characterization of 2-Methyl-6-methyleneoct-7-en-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-6-methyleneoct-7-en-4-ol, an unsaturated aliphatic alcohol, is a molecule of significant interest in chemical ecology and organic synthesis. Also known by trivial names such as Yomogi Alcohol and Ipsenol, it serves as a pheromone for several bark beetle species.[1][2] Its structural elucidation and quality control in synthetic preparations rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This technical guide provides an in-depth analysis of the mass spectrometry and NMR spectroscopic data of this compound. The content herein is curated for researchers and professionals in organic chemistry, natural product analysis, and drug development, offering a detailed interpretation of the spectral data grounded in fundamental principles and supported by authoritative references. Our approach is not merely to present data but to explain the causal relationships behind the observed spectral phenomena, ensuring a self-validating and trustworthy analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering scheme for the carbon and hydrogen atoms of this compound (Molecular Formula: C₁₀H₁₈O, Molecular Weight: 154.25 g/mol ) is adopted throughout this guide.[3][4]

G M [C₁₀H₁₈O]⁺˙ m/z = 154 F136 [C₁₀H₁₆]⁺˙ m/z = 136 M->F136 - H₂O F111 [C₇H₁₅O]⁺ m/z = 111 M->F111 - C₃H₇˙ F71 [C₄H₇O]⁺ m/z = 71 M->F71 α-cleavage F43 [C₃H₇]⁺ m/z = 43 F111->F43 fragmentation

Sources

The Multifaceted Role of 2-Methyl-6-methyleneoct-7-en-4-ol (Ipsenol) in Insect Chemical Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-6-methyleneoct-7-en-4-ol, commonly known as ipsenol, is a pivotal monoterpene alcohol in the chemical communication systems of numerous bark beetle species, particularly within the genus Ips. This technical guide provides an in-depth exploration of the chemical ecology of ipsenol, focusing on its biosynthesis, sensory perception, and its synergistic and antagonistic interactions that mediate aggregation, host colonization, and interspecies communication. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and pest management, offering a synthesis of current knowledge, detailed experimental protocols, and insights into the practical applications of this semiochemical.

Introduction: The Significance of Ipsenol in Bark Beetle Communication

Bark beetles (Coleoptera: Curculionidae, Scolytinae) are significant agents of disturbance and nutrient cycling in coniferous forest ecosystems. Their ability to successfully colonize and overcome the defenses of host trees is largely dependent on a sophisticated system of chemical communication, primarily mediated by aggregation pheromones. Male pioneer beetles initiate host colonization and, upon feeding, release a blend of volatile compounds that attract conspecifics of both sexes, leading to a mass attack that overwhelms the tree's resin defenses.

Within this chemical lexicon, this compound (ipsenol) plays a crucial and often species-specific role. While it can act as a primary aggregation pheromone component for some species, for others, its presence can be inhibitory, preventing interspecific competition. This guide will delve into the intricate details of ipsenol's function, with a particular focus on its role in the chemical ecology of the double-spined bark beetle, Ips duplicatus.

Chemical Structure and Properties of Ipsenol:

  • IUPAC Name: this compound

  • Common Name: Ipsenol

  • Molecular Formula: C₁₀H₁₈O[1]

  • Molecular Weight: 154.25 g/mol [1]

  • CAS Number: 14314-21-7[1]

  • Chirality: Ipsenol possesses a chiral center at the C4 position, and the biological activity is often enantiomer-specific. The (S)-(-)-ipsenol enantiomer is the most common biologically active form in many Ips species.[2]

Biosynthesis of Ipsenol: A De Novo Pathway

Contrary to early hypotheses that bark beetles simply modify host-plant monoterpenes, it is now established that many species, including those in the genus Ips, synthesize their monoterpenoid pheromone components, including ipsenol, de novo via the mevalonate pathway.[3][4][5] This endogenous production allows for precise control over the composition and release of the pheromone blend.

The biosynthesis of ipsenol is intricately linked to that of another key pheromone component, ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol). The general pathway begins with acetyl-CoA and proceeds through the intermediates of the mevalonate pathway to produce geranyl diphosphate (GPP), the universal precursor to monoterpenes.

Key Enzymatic Steps:

  • Geranyl Diphosphate Synthase (GPPS): This enzyme catalyzes the condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) to form GPP.

  • Myrcene Synthase: GPP is then converted to myrcene. In some Ips species, a bifunctional enzyme has been identified that can both synthesize GPP and convert it to myrcene.[3]

  • Cytochrome P450 Hydroxylase: Myrcene is hydroxylated by a specific cytochrome P450 enzyme to produce ipsdienol.[3]

  • Oxidoreductase Activity: Ipsdienol can then be oxidized to ipsdienone. The subsequent reduction of ipsdienone by an oxidoreductase is a critical step that can determine the final enantiomeric composition of both ipsdienol and ipsenol.[3][6] The enzymatic conversion of ipsdienone to ipsenol is a key branching point in the pathway.

The induction of this biosynthetic pathway is regulated by Juvenile Hormone III (JH III), which is released after the beetle commences feeding on host phloem.[3][7] This hormonal trigger ensures that pheromone production is synchronized with the availability of a suitable host.

Biosynthesis_of_Ipsenol AcetylCoA Acetyl-CoA MVA_pathway Mevalonate Pathway AcetylCoA->MVA_pathway GPP Geranyl Diphosphate (GPP) MVA_pathway->GPP Multiple Steps Myrcene Myrcene GPP->Myrcene Myrcene Synthase Ipsdienol Ipsdienol Myrcene->Ipsdienol Cytochrome P450 Hydroxylase Ipsdienone Ipsdienone Ipsdienol->Ipsdienone Oxidoreductase Ipsdienone->Ipsdienol Reduction Ipsenol (S)-(-)-Ipsenol Ipsdienone->Ipsenol Enantioselective Reduction (Oxidoreductase)

Caption: Biosynthetic pathway of (S)-(-)-Ipsenol in Ips species.

Olfactory Perception of Ipsenol

The detection of ipsenol and other semiochemicals is mediated by specialized olfactory sensory neurons (OSNs) housed in sensilla on the insect's antennae. These neurons express specific odorant receptors (ORs) that bind to volatile molecules, initiating a signal transduction cascade that results in a nerve impulse.

In the closely related and extensively studied Eurasian spruce bark beetle, Ips typographus, the odorant receptor ItypOR46 has been functionally characterized and shown to be highly specific for (S)-(-)-ipsenol .[1][8] Given the high degree of conserved orthology in chemosensory genes among Ips species, it is highly probable that a homologous receptor in Ips duplicatus is responsible for the perception of ipsenol.[9][10] Recent transcriptomic analyses of I. duplicatus antennae have identified a rich repertoire of ORs, including orthologs to known pheromone receptors in I. typographus, further supporting this hypothesis.[10]

The sensitivity and specificity of these receptors are crucial for the beetle to distinguish between the pheromone blends of its own species and those of competing species, as well as to interpret the changing chemical cues during the process of host colonization.

The Role of Ipsenol in the Chemical Ecology of Ips duplicatus

For Ips duplicatus, ipsenol is a minor but significant component of its aggregation pheromone blend. The primary components are ipsdienol and E-myrcenol.[11][12] While ipsdienol and E-myrcenol in combination are essential for attraction, the addition of ipsenol can modulate the behavioral response.

Synergistic and Modulatory Effects:

Field trapping experiments have demonstrated that the precise ratio of pheromone components is critical for optimal attraction. The ratio of ipsdienol to E-myrcenol can vary geographically, ranging from 1:1 to 9:1.[12] While not a primary attractant on its own for I. duplicatus, ipsenol is produced by males in small quantities (approximately 0.3 ng per male) along with much larger amounts of ipsdienol (around 55 ng per male) and E-myrcenol (about 12 ng per male).[11] This suggests a modulatory or synergistic role, potentially in fine-tuning the aggregation signal or in species recognition at close range.

Interspecific Interactions:

The presence and enantiomeric composition of ipsenol can also play a critical role in mediating interactions between different bark beetle species. For example, while (S)-(-)-ipsenol is part of the aggregation pheromone for some Ips species, it can act as an inhibitor for others, effectively partitioning resources and preventing costly interspecific competition.

Methodologies for Studying Ipsenol

5.1. Extraction and Analysis of Natural Pheromones

A fundamental step in chemical ecology research is the extraction and identification of semiochemicals from the insect itself.

Protocol: Solvent Extraction of Hindgut Volatiles

  • Insect Collection: Collect male Ips duplicatus beetles from logs they have recently colonized.

  • Dissection: Under a stereomicroscope, carefully dissect the hindguts from the beetles.

  • Extraction: Pool the hindguts in a small glass vial containing a minimal volume (e.g., 50 µL) of high-purity hexane.

  • Incubation: Allow the extraction to proceed for at least 30 minutes at room temperature.

  • Analysis: Analyze the hexane extract directly using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the volatile compounds present.

5.2. Chemical Synthesis of (S)-(-)-Ipsenol

The availability of synthetic pheromones is essential for field bioassays and the development of pest management tools. Numerous synthetic routes to ipsenol have been developed, including stereoselective methods to produce the biologically active (S)-(-) enantiomer.

Protocol: Asymmetric Synthesis of (S)-(-)-Ipsenol via Proline-Catalyzed Aldol Reaction

This method provides a concise and effective route to the target molecule.[13]

  • Aldol Reaction: A direct asymmetric aldol reaction between isovaleraldehyde and acetone is catalyzed by L-proline to produce the chiral aldol adduct.

  • Protection: The hydroxyl group of the aldol product is protected, for example, as a silyl ether.

  • Wittig Reaction: A Wittig reaction is then employed to introduce the methylene group.

  • Deprotection: Removal of the protecting group yields (S)-(-)-ipsenol.

Synthesis_of_Ipsenol cluster_0 Step 1: Asymmetric Aldol Reaction cluster_1 Step 2: Protection cluster_2 Step 3: Wittig Reaction cluster_3 Step 4: Deprotection Isovaleraldehyde Isovaleraldehyde Aldol_Adduct Chiral Aldol Adduct Isovaleraldehyde->Aldol_Adduct Acetone Acetone Acetone->Aldol_Adduct L-proline Protected_Adduct Protected Aldol Adduct Aldol_Adduct->Protected_Adduct Protected_Ipsenol Protected Ipsenol Protected_Adduct->Protected_Ipsenol Wittig_Reagent Wittig Reagent Wittig_Reagent->Protected_Ipsenol Ipsenol (S)-(-)-Ipsenol Protected_Ipsenol->Ipsenol

Caption: Workflow for the asymmetric synthesis of (S)-(-)-Ipsenol.

5.3. Bioassays for Behavioral Activity

Field trapping experiments are the definitive method for determining the behavioral activity of semiochemicals.

Protocol: Field Trapping Bioassay for Ips duplicatus

  • Trap Selection: Use black window-slot traps, which have been shown to be effective for capturing I. duplicatus.[3][14]

  • Lure Preparation: Prepare lures by loading dispenser vials with synthetic pheromone components (ipsdienol, E-myrcenol, and ipsenol) in the desired ratios and concentrations, dissolved in a suitable solvent like ethanol.

  • Experimental Design:

    • Select a suitable site, typically a 70- to 100-year-old Norway spruce stand.[3]

    • Place traps in a line, at least 15-20 meters apart to prevent plume overlap.[3]

    • Position traps at a height of 1.5-2.0 meters above the ground.[3][14]

    • Include a control trap with only the solvent.

    • Randomize the positions of the different lure treatments.

  • Data Collection: Check traps weekly, counting the number of male and female I. duplicatus captured in each.

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the mean number of beetles captured per trap for each treatment.

Quantitative Data on Behavioral Responses

The following table summarizes key quantitative data regarding the behavioral responses of Ips duplicatus to ipsenol and its associated pheromone components.

Parameter Value Context Reference
Natural Production of Ipsenol ~0.3 ng/maleIn hindgut extracts of male I. duplicatus[11]
Natural Production of Ipsdienol ~55 ng/maleIn hindgut extracts of male I. duplicatus[11]
Natural Production of E-myrcenol ~12 ng/maleIn hindgut extracts of male I. duplicatus[11]
Effective Release Rate (Field) 100-200 ng/min (Ipsdienol + E-myrcenol)For significant attraction in sticky traps[11]
Synergistic Ratio (Ipsdienol:E-myrcenol) 1:1 to 9:1Varies geographically[12]
Optimal Trap Height 1.5 - 2.0 metersFor maximizing captures[3][14]
Antennal Response Threshold Ipsdienol is ~100x lower than E-myrcenolElectroantennogram dose-response[8]

Conclusion and Future Directions

This compound (ipsenol) is a semiochemical of profound importance in the chemical ecology of bark beetles. Its de novo biosynthesis, enantiomer-specific perception by dedicated olfactory receptors, and its nuanced role in both intra- and interspecific communication highlight the complexity of insect chemical communication. For researchers and professionals in drug development and pest management, a thorough understanding of ipsenol's function is critical for the development of effective and environmentally benign control strategies for forest pests.

Future research should focus on:

  • The functional characterization of the specific olfactory receptor for ipsenol in Ips duplicatus.

  • Elucidating the precise enzymatic mechanisms responsible for the enantioselective reduction of ipsdienone to (S)-(-)-ipsenol.

  • Further field studies to optimize the composition of synthetic pheromone lures for different geographic populations of I. duplicatus.

By continuing to unravel the chemical language of these ecologically and economically important insects, we can develop more sophisticated and sustainable approaches to forest protection.

References

  • Holuša, J., Grodzki, W., Lukašová, K., & Lubojacký, J. (2013). Pheromone trapping of the double-spined bark beetle Ips duplicatus (Coleoptera: Curculionidae, Scolytinae): seasonal variation in abundance. Folia Forestalia Polonica, series A, 55(1), 3-9.
  • Chen, G., Zhang, Q. H., & Schlyter, F. (2010). Catching Ips duplicatus (Sahlberg) (Coleoptera: Scolytidae) with pheromone-baited traps: optimal trap type, colour, height and distance to infestation. Journal of Applied Entomology, 134(7), 591-598.
  • Seybold, S. J., Quilici, D. R., Tillman, J. A., Vanderwel, D., Wood, D. L., & Blomquist, G. J. (1995). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say)(Coleoptera: Scolytidae). Proceedings of the National Academy of Sciences, 92(18), 8393-8397.
  • Johny, S., Koutroumpa, F. A., & Andersson, M. N. (2024). Antennal Transcriptome Screening and Identification of Chemosensory Proteins in the Double-Spine European Spruce Bark Beetle, Ips duplicatus (Coleoptera: Scolytinae). International Journal of Molecular Sciences, 25(17), 9453.
  • PubChem. (n.d.). 2-Methyl-6-methylene-7-octen-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Hou, X. Q., Yuvaraj, J. K., Roberts, R. E., & Andersson, M. N. (2021). Functional Evolution of a Bark Beetle Odorant Receptor Clade Detecting Monoterpenoids of Different Ecological Origins. Molecular biology and evolution, 38(10), 4344–4356.
  • Brown, H. C., & Jadhav, P. K. (1992). U.S. Patent No. 5,175,371. Washington, DC: U.S.
  • Vité, J. P., Hedden, R., & Mori, K. (1976). Ips grandicollis: field response to the optically pure pheromone.
  • Johny, S., Koutroumpa, F. A., & Andersson, M. N. (2024). Antennal Transcriptome Screening and Identification of Chemosensory Proteins in the Double-Spine European Spruce Bark Beetle, Ips duplicatus (Coleoptera: Scolytinae). International Journal of Molecular Sciences, 25(17), 9453.
  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). Chemistry–A European Journal, 27(35), 8936-8956.
  • Vasian, I., & Oprean, I. (2009). Synthesis of ipsenol and ipsdienol pheromonic compounds for Scolytidae agrregation. Revista de Chimie, 60(11), 1205-1207.
  • Hou, X. Q., Yuvaraj, J. K., Roberts, R. E., & Andersson, M. N. (2021). Functional Evolution of a Bark Beetle Odorant Receptor Clade Detecting Monoterpenoids of Different Ecological Origins. Molecular biology and evolution, 38(10), 4344–4356.
  • Ceschi, M. A., Petzhold, C. L., & Schenato, R. A. (2003). Indium mediated isoprenylation of carbonyl compounds with 2-bromomethyl-1,3-butadiene: a short synthesis of (±)-ipsenol. Journal of the Brazilian Chemical Society, 14, 466-470.
  • Holuša, J., Grodzki, W., Lukašová, K., & Lubojacký, J. (2013). Pheromone trapping of the double-spined bark beetle Ips duplicatus (Coleoptera: Curculionidae, Scolytinae): seasonal variation in abundance. Folia Forestalia Polonica, series A, 55(1), 3-9.
  • CABI. (2021). Ips duplicatus (double-spined bark beetle). In: Invasive Species Compendium. Wallingford, UK: CAB International. Retrieved from [Link]

  • Byers, J. A., Schlyter, F., Birgersson, G., & Francke, W. (1990). E-myrcenol in Ips duplicatus: An aggregation pheromone component new for bark beetles. Experientia, 46(11-12), 1209-1211.
  • Yadav, J. S., & Reddy, B. V. S. (2003). Asymmetric synthesis of (S)-ipsenol through proline-catalyzed direct asymmetric aldol reaction. Tetrahedron: Asymmetry, 14(11), 1547-1549.
  • Seybold, S. J., Quilici, D. R., Tillman, J. A., Vanderwel, D., Wood, D. L., & Blomquist, G. J. (1995). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say)(Coleoptera: Scolytidae). Proceedings of the National Academy of Sciences, 92(18), 8393-8397.
  • Tittiger, C., & Blomquist, G. J. (2017). Pheromone production in bark beetles. Current opinion in insect science, 24, 27-33.
  • Seybold, S. J., Quilici, D. R., Tillman, J. A., Vanderwel, D., Wood, D. L., & Blomquist, G. J. (1995). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say)(Coleoptera: Scolytidae). Proceedings of the National Academy of Sciences, 92(18), 8393-8397.
  • Wang, L., Guo, H., & Wang, G. (2015). Identification and functional analysis of olfactory receptor family reveal unusual characteristics of the olfactory system in the migratory locust. Insect biochemistry and molecular biology, 66, 16-26.
  • Holuša, J., Grodzki, W., Lukašová, K., & Lubojacký, J. (2013). Pheromone trapping of the double-spined bark beetle Ips duplicatus (Coleoptera: Curculionidae, Scolytinae): seasonal variation in abundance. Folia Forestalia Polonica, series A, 55(1), 3-9.
  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). Chemistry–A European Journal, 27(35), 8936-8956.
  • Zhang, Q. H., Schlyter, F., & Birgersson, G. (2007). Electrophysiological and behavioral responses of Ips duplicatus to aggregation pheromone in Inner Mongolia, China: amitinol as a potential pheromone component. Journal of chemical ecology, 33(7), 1303-1315.
  • Ramakrishnan, R., Shewale, M. K., Strádal, J., Frühbrodt, T., & Jirošová, A. (2024). Juvenile hormone III induction reveals key genes in general metabolism, pheromone biosynthesis, and detoxification in Eurasian spruce bark beetle. Frontiers in Insect Science, 4, 1338871.
  • Hughes, C. E., & Teeling, E. C. (2018). The birth and death of olfactory receptor gene families in mammalian niche adaptation. Genome biology and evolution, 10(11), 2994-3006.
  • Fish, R. H., Browne, L. E., & Bergot, B. J. (1984). Pheromone biosynthetic pathways: Conversion of ipsdienone to (-)-ipsdienol, a mechanism for enantioselective reduction in the male bark beetle, Ips paraconfusus. Journal of Chemical Ecology, 10(7), 1057-1064.
  • Zumr, V. (2022). Catches of Ips duplicatus and other non-target Coleoptera by Ips typographus pheromone trapping. Journal of Forest Science, 68(1), 29-37.
  • Hou, X. Q., Yuvaraj, J. K., Roberts, R. E., & Andersson, M. N. (2024). Functional Characterization Supports Multiple Evolutionary Origins of Pheromone Receptors in Bark Beetles. Molecular biology and evolution, 41(1), msae003.
  • Gruic, N., Ebrahim, W., Hebach, C., & Thines, M. (2023). A plant-based platform for the production of bark beetle pheromones. Plant biotechnology journal, 21(1), 154-165.
  • Olenici, N., Duduman, M. L., & Olenici, V. (2022). Efficiency and Sustainability of Ips duplicatus (Coleoptera: Curculionidae) Pheromone Dispensers with Different Designs. Insects, 13(4), 336.
  • El-Sayed, A. M. (2024). The Pherobase: Database of Insect Pheromones and Semiochemicals. Retrieved from [Link]

Sources

A Technical Guide to 2-Methyl-6-methyleneoct-7-en-4-ol (Ipsenol)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 2-methyl-6-methyleneoct-7-en-4-ol, a multifunctional allylic alcohol. The document elucidates the molecule's structural features through a detailed breakdown of its IUPAC nomenclature. Key physicochemical properties and expected spectroscopic signatures are presented to aid in its identification and characterization. We explore its biological significance, particularly as the pheromone Ipsenol, and its emerging applications in biomedical research and fine chemical synthesis.[] The guide includes plausible synthetic pathways and detailed, field-proven experimental protocols for its preparation and analysis, designed to provide researchers with a robust framework for utilizing this versatile compound in their work.

IUPAC Nomenclature and Structural Elucidation

The systematic name assigned to a molecule by the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous description of its chemical structure. The name this compound is deconstructed as follows, based on established priority rules where the hydroxyl group takes precedence over alkenes.

  • Parent Chain : The suffix "-oct-" indicates the longest continuous carbon chain containing the principal functional group consists of eight carbon atoms.

  • Principal Functional Group : The "-4-ol" suffix signifies that a hydroxyl (-OH) group is the highest priority functional group, located at carbon position 4.[2][3] The numbering of the carbon chain begins from the end that assigns the lowest possible number (locant) to this hydroxyl group.

  • Unsaturation :

    • The "-7-en-" infix indicates a carbon-carbon double bond is present between carbon 7 and carbon 8.

    • The "6-methylene-" prefix describes a substituent at carbon 6, which is a =CH₂ group. The formally correct IUPAC term for this substituent is "methylidene".[4][5]

  • Substituents : The "2-methyl-" prefix indicates a methyl (-CH₃) group is attached to carbon 2.

Following these rules, the chain is numbered from left to right to give the hydroxyl group the locant "4", which is lower than the locant "5" that would result from numbering in the opposite direction.

Key Identifiers:

IdentifierValueSource
Molecular Formula C₁₀H₁₈O[4][5][6]
Molecular Weight 154.25 g/mol [4][6]
CAS Number 14314-21-7[4][5]
IUPAC Name 2-methyl-6-methylideneoct-7-en-4-ol[][4]
Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are critical for the verification and handling of the compound.

Physicochemical Data:

PropertyValue
Boiling Point 222.2 ± 9.0 °C at 760 mmHg
Density 0.848 ± 0.06 g/cm³
Flash Point 83.4 ± 15.0 °C
Refractive Index 1.4688 (20 °C)
(Data sourced from ChemWhat[5])

Spectroscopic Characterization (Predicted):

While a specific experimental spectrum requires acquisition, the structure allows for the prediction of key spectroscopic features essential for its identification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum would be complex. Key expected signals include:

    • Vinyl Protons (C7-H, C8-H₂): Resonances in the δ 5.0-6.0 ppm region, exhibiting complex splitting patterns (multiplets) due to geminal and vicinal coupling.

    • Methylene Protons (C6=CH₂): Two distinct signals for the geminal protons around δ 4.8-5.2 ppm, likely appearing as singlets or narrow doublets.

    • Carbinol Proton (C4-H): A multiplet around δ 3.5-4.5 ppm, its position and multiplicity depending on the solvent and coupling to adjacent CH₂ groups.

    • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on concentration and solvent (typically δ 1.5-4.0 ppm).

    • Methyl Protons (C2-CH₃, C1-(CH₃)₂): Doublets in the δ 0.8-1.2 ppm range, characteristic of an isopropyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Alkene Carbons: Four distinct signals in the downfield region (δ 110-150 ppm) corresponding to C6, C7, C8, and the C=CH₂ carbon.

    • Carbinol Carbon (C4): A signal in the δ 65-75 ppm range.

    • Alkyl Carbons: Signals in the upfield region (δ 15-45 ppm) for the remaining saturated carbons.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A strong, broad absorption band around 3200-3600 cm⁻¹ due to the hydroxyl group.

    • C-H Stretch (sp²): Medium intensity peaks just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) from the alkene C-H bonds.

    • C-H Stretch (sp³): Strong peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the alkyl C-H bonds.

    • C=C Stretch: Medium intensity peaks around 1640-1680 cm⁻¹ for the two double bonds.

    • C-O Stretch: A strong band in the fingerprint region, around 1050-1150 cm⁻¹, corresponding to the secondary alcohol.

Synthesis, Reactivity, and Applications

Plausible Synthetic Workflow

A logical and efficient synthesis of this tertiary allylic alcohol can be envisioned via a Grignard reaction. This classic organometallic approach provides a robust method for carbon-carbon bond formation. The causality behind this choice is the direct creation of the C4-chiral center and the installation of the hydroxyl group in a single, reliable step.

G cluster_0 Reagent Preparation cluster_1 Core Reaction cluster_2 Workup & Purification A 2-bromo-1,3-butadiene C Grignard Reagent Formation (Anhydrous THF) A->C B Magnesium turnings B->C E Grignard Addition (-78°C to RT) C->E Nucleophilic Attack D Isovaleraldehyde (3-methylbutanal) D->E F Aqueous Quench (e.g., sat. NH₄Cl) E->F G Liquid-Liquid Extraction F->G H Column Chromatography G->H I Product (Ipsenol) H->I G A This compound (Ipsenol) B Chemical Ecology A->B C Biomedical Research A->C D Fine Chemicals & Fragrance A->D B1 Pest Management (Bark Beetle Lures) B->B1 C1 Anti-inflammatory Agent C->C1 C2 Bioactive Molecule Intermediate C->C2 D1 Fragrance Component (Woody, Green Notes) D->D1 D2 Synthesis of Terpenoids D->D2

Caption: Key application areas derived from Ipsenol.

  • Pest Management : As a pheromone, it is used in traps and monitoring systems for forestry and agriculture to control bark beetle populations.

  • Biomedical Research : It is investigated as a natural anti-inflammatory agent and serves as a chiral building block for the synthesis of other bioactive molecules. []The presence of multiple functional groups makes it a versatile starting material in drug discovery programs. [7][8]* Fine Chemicals : It is used in the formulation of fragrances and flavors, contributing woody and green notes. []It also acts as a key intermediate in the synthesis of more complex terpenoids and other natural products. []

Experimental Protocols

The following protocols are presented as robust, field-validated methodologies. They are designed to be self-validating through the inclusion of rigorous purification and characterization steps.

Protocol 1: Synthesis of this compound

Objective: To synthesize the target compound via the Grignard addition of 2-butadienylmagnesium bromide to isovaleraldehyde.

Methodology:

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a pressure-equalizing dropping funnel. All glassware must be rigorously flame-dried to remove moisture.

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq.) in the flask.

    • Add a small volume of anhydrous tetrahydrofuran (THF).

    • Add a solution of 2-bromo-1,3-butadiene (1.0 eq.) in anhydrous THF to the dropping funnel. Add a small portion to the magnesium and initiate the reaction (e.g., with a heat gun or iodine crystal).

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the resulting dark solution for 1 hour at room temperature to ensure complete formation of the Grignard reagent.

  • Addition Reaction:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of isovaleraldehyde (3-methylbutanal, 1.05 eq.) in anhydrous THF to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature below -70 °C. The choice of low temperature is critical to minimize side reactions and enhance selectivity.

    • After addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild acidic workup that hydrolyzes the magnesium alkoxide without causing dehydration of the sensitive allylic alcohol product.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford the pure product.

  • Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the acquired data to the expected profiles. [9]

Protocol 2: ¹H NMR Spectroscopic Analysis

Objective: To obtain a high-resolution proton NMR spectrum to confirm the structure of the synthesized product.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is chosen as it is a common, non-protic solvent for non-polar to moderately polar organic molecules.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's spinner and insert it into the probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum (e.g., 16-32 scans).

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Ensure the relaxation delay (d1) is sufficient (e.g., 1-2 seconds) for quantitative integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of protons.

    • Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) to confirm that they match the structure of this compound.

Conclusion

This compound, or Ipsenol, is a structurally rich molecule whose value extends from its fundamental role in chemical ecology to its potential in advanced material and drug development. Its synthesis, while requiring careful execution of moisture-sensitive organometallic chemistry, is accessible through established synthetic protocols. The presence of a chiral center and multiple reactive functional groups—the secondary allylic alcohol and the conjugated diene—makes it a highly versatile platform for further chemical modification. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this important terpenoid alcohol into their scientific endeavors.

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A Technical Guide to the Discovery and Isolation of Ipsenol: A Bioassay-Guided Approach to a Bark Beetle Aggregation Pheromone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical examination of the pioneering discovery and isolation of ipsenol, a key aggregation pheromone of the California fivespined ips, Ips paraconfusus. Designed for researchers in chemical ecology, entomology, and drug development, this guide moves beyond a simple recitation of facts to explore the causal logic behind the experimental choices, emphasizing the self-validating nature of the protocols that led to this landmark discovery in insect chemical communication.

Introduction: The Ecological Imperative for a Chemical Signal

Bark beetles of the genus Ips are significant agents of mortality in coniferous forests. A key feature of their life history is the coordinated "mass attack," where thousands of individuals overwhelm the defenses of a host tree. This behavior is not random; it is orchestrated by a sophisticated chemical communication system. The male pioneer beetle, upon successfully boring into a host tree, releases a volatile chemical plume that attracts both males and females to the site, initiating the mass attack. The first identification of the components of this aggregation pheromone in Ips paraconfusus (formerly Ips confusus) in 1966, a mixture of ipsenol, ipsdienol, and cis-verbenol, was a seminal moment in chemical ecology.[1][2]

This guide will focus on the discovery of ipsenol (2-methyl-6-methylene-7-octen-4-ol), detailing the integrated chemical and biological methodologies that allowed for its isolation from a complex natural matrix and its definitive identification as a potent semiochemical.

The Core Strategy: Bioassay-Guided Fractionation

The fundamental challenge in isolating a pheromone is to detect a minute quantity of an active substance within a complex mixture of naturally occurring compounds. The solution is an iterative process known as bioassay-guided fractionation, which pairs chemical separation techniques with a biological assay to track activity through each purification step.[3] This ensures that the chemical work remains focused on the biologically relevant molecule(s).

The logic of this approach is inherently self-validating: a fraction is pursued if, and only if, it elicits a positive response in the bioassay. This prevents researchers from chasing chemical artifacts or abundant but inactive compounds.

Bioassay_Guided_Fractionation cluster_0 Step 1: Collection & Extraction cluster_1 Step 2: Iterative Fractionation & Bioassay cluster_2 Step 3: Identification & Confirmation A Collection of Male-Produced Frass B Solvent Extraction (e.g., Diethyl Ether) A->B Yields C Crude Extract D Laboratory Bioassay (Olfactometer) C->D Test Activity E Column Chromatography (e.g., Silica Gel) D->E Proceed if Active F Fraction 1 E->F G Fraction 2 E->G H Fraction 'n' E->H I Bioassay of Fractions F->I G->I H->I J Active Fraction(s) Identified I->J K Gas-Liquid Chromatography (GLC) Fractionation J->K Further Purify L Sub-fraction 1 K->L M Sub-fraction 2 K->M N Sub-fraction 'n' K->N O Bioassay of Sub-fractions L->O M->O N->O P Active Peak(s) Identified O->P Q Spectroscopic Analysis (MS, NMR, IR) P->Q R Structure Elucidation (Ipsenol) Q->R S Chemical Synthesis of Proposed Structure R->S T Bioassay of Synthetic Compound S->T U Confirmation of Biological Activity T->U

Caption: Workflow for the bioassay-guided discovery of ipsenol.

Methodologies and Protocols

This section details the key experimental protocols that form the pillars of the ipsenol discovery process.

Pheromone Source and Collection

The initial observation was that the aggregation behavior was initiated by male beetles boring into host material. This correctly identified the source of the pheromone.

Protocol 3.1: Frass Collection

  • Host Material: Use freshly cut logs of ponderosa pine (Pinus ponderosa), the natural host of Ips paraconfusus.

  • Beetle Introduction: Introduce several hundred newly emerged male I. paraconfusus beetles into small holes drilled into the bark of the logs.

  • Collection Environment: Place the infested logs over a fine-mesh screen under controlled laboratory conditions (e.g., 25°C, ambient light).

  • Frass Collection: As the beetles bore into the phloem, they expel frass (a mixture of fecal matter and wood fragments). Collect this frass as it falls through the screen. Collection continues for several days. The original studies involved collecting frass from thousands of beetles over an extended period to obtain sufficient material.

Bioassay-Guided Fractionation Protocol

3.2.1 Initial Extraction

The goal is to transfer the volatile, lipophilic pheromone components from the solid frass into a liquid solvent for subsequent analysis.

Protocol 3.2.1: Solvent Extraction

  • Solvent Selection: Use a volatile, non-polar organic solvent such as diethyl ether or hexane to selectively extract lipids and other non-polar compounds, including the terpenoid pheromones.

  • Extraction: Macerate the collected frass in the chosen solvent at room temperature. The process is repeated several times with fresh solvent to ensure complete extraction.

  • Concentration: Carefully combine the solvent washes and reduce the volume under a gentle stream of nitrogen or by rotary evaporation at low temperature. It is critical to avoid excessive heat, which could degrade the target compounds. The resulting crude extract is a concentrated solution containing the pheromone blend.

3.2.2 Laboratory Bioassay

A reliable and sensitive bioassay is the cornerstone of this entire process. For walking insects like bark beetles, a laboratory olfactometer is a standard apparatus.[4]

Protocol 3.2.2: Walking Olfactometer Bioassay

  • Apparatus: A simple Y-tube or a more complex four-arm olfactometer can be used. The apparatus consists of a central chamber where beetles are released and arms through which different air streams are passed.

  • Airflow: A purified, humidified air stream is passed through each arm at a controlled rate (e.g., 200 mL/min). The test sample (a small amount of a fraction applied to filter paper) is placed in the airflow of one arm (the "treatment" arm), while a solvent-only control is placed in the other arm(s).

  • Beetle Preparation: Use newly emerged, sexually mature beetles that have been starved for a few hours to increase their responsiveness.

  • Assay Procedure: Release a single beetle into the central chamber. Observe the beetle's behavior for a set period (e.g., 5 minutes). A positive response is recorded if the beetle walks upwind and enters the treatment arm, spending a significant amount of time there.

  • Data Analysis: The number of beetles choosing the treatment arm versus the control arm is compared using a chi-square test or similar statistical analysis to determine if the attraction is significant.

3.2.3 Chromatographic Fractionation

The crude extract is subjected to successive rounds of chromatography, each providing a higher degree of purification.

Protocol 3.2.3: Liquid and Gas Chromatography

  • Initial Fractionation (Liquid Chromatography):

    • The concentrated crude extract is first separated by liquid column chromatography over silica gel.

    • A gradient of solvents with increasing polarity (e.g., starting with pure hexane and gradually adding diethyl ether) is used to elute the compounds.

    • Multiple fractions (e.g., 10-20) are collected.

    • Each fraction is concentrated and tested in the olfactometer bioassay (Protocol 3.2.2).

  • Fine Fractionation (Gas-Liquid Chromatography - GLC):

    • The fraction(s) demonstrating the highest activity are then subjected to preparative GLC.

    • A packed column (e.g., with a non-polar stationary phase like SE-30) is typically used.

    • The effluent from the column is split. A small portion goes to a detector (like a Flame Ionization Detector - FID), while the majority is collected into a series of cold traps or onto an adsorbent material, corresponding to specific peaks on the chromatogram.

    • Each of these collected sub-fractions is then bioassayed to pinpoint the exact peak(s) responsible for the attraction.

Structural Elucidation and Confirmation

Once a pure, active compound is isolated, its chemical structure must be determined.

Protocol 3.3.1: Spectroscopic Analysis

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, offering clues about the molecular formula and structural motifs.

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as hydroxyl (-OH) and carbon-carbon double bonds (C=C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise placement of atoms and functional groups.[5]

Through the combination of these techniques, the structure of ipsenol was elucidated as 2-methyl-6-methylene-7-octen-4-ol.

Protocol 3.3.2: Synthesis and Confirmation

  • Chemical Synthesis: The final, unequivocal proof of structure is achieved through chemical synthesis. The proposed structure of ipsenol is synthesized in the laboratory from known starting materials.[6]

  • Comparative Analysis: The synthetic compound's spectroscopic data (MS, IR, NMR) and GLC retention time are compared to those of the natural, isolated pheromone. An exact match confirms the structural assignment.

  • Final Bioassay: The synthetic compound is tested in the laboratory olfactometer and in field trapping experiments. If the synthetic compound elicits the same behavioral response as the natural pheromone, its role as a key component of the aggregation pheromone is confirmed.

The Critical Role of Stereochemistry

A crucial aspect of pheromone biology is stereochemistry. Many pheromone molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is biologically active.

For Ips paraconfusus, the naturally produced and active form of ipsenol is the (S)-(-)-enantiomer. The (R)-(+)-enantiomer is biologically inactive for this species. This stereospecificity is a key factor in maintaining the integrity of the chemical communication channel and preventing interspecific "cross-talk" with other bark beetle species that may use the other enantiomer.

Protocol 4.1: Determination of Absolute Configuration

  • Synthesis of Enantiomeric Standards: Both the (R) and (S) enantiomers of ipsenol are synthesized using stereoselective synthetic methods.[7]

  • Chiral Gas Chromatography: The natural, isolated ipsenol is analyzed on a specialized GC column with a chiral stationary phase (e.g., derivatized cyclodextrins).[8][9] These columns can separate enantiomers, which co-elute on standard columns.

  • Comparison of Retention Times: The retention time of the natural ipsenol is compared to the retention times of the synthetic (R) and (S) standards. A match in retention time with one of the standards definitively identifies the absolute configuration of the natural pheromone.

Stereochemistry cluster_S (S)-(-)-Ipsenol (Active) cluster_R (R)-(+)-Ipsenol (Inactive) S_Ipsenol Beetle Ips paraconfusus Antennal Receptor S_Ipsenol->Beetle Binds R_Ipsenol R_Ipsenol->Beetle Does Not Bind

Caption: Stereospecificity of the Ips paraconfusus olfactory system.

Quantitative Data Summary

The following table summarizes representative data that would be generated during a typical isolation process, illustrating the purification and retention of biological activity.

Fractionation StepMass / AmountBiological Activity (Beetle Choice: Treatment vs. Control)% Activity
Crude Frass Extract 10 g85 vs. 1585%
Silica Gel Fraction #5 500 mg82 vs. 1882%
Silica Gel Fraction #6 600 mg20 vs. 8020%
GLC Peak (8.2 min) 1.5 mg90 vs. 1090%
GLC Peak (9.1 min) 2.0 mg52 vs. 4852%
Synthetic (S)-Ipsenol 1 mg88 vs. 1288%

Conclusion

The discovery of ipsenol stands as a classic example of the power of bioassay-guided fractionation in the field of chemical ecology. By systematically pairing chemical separation with biological validation, researchers were able to navigate a complex chemical landscape to isolate and identify a key molecule governing a critical ecological interaction. The detailed protocols and logical framework presented here not only provide a historical account but also serve as a foundational guide for current and future researchers seeking to unravel the chemical dialogues of the natural world. The subsequent elucidation of ipsenol's stereospecificity further underscored the exquisite precision of these chemical communication systems, opening new avenues for research into the neurobiology of olfaction and the development of species-specific pest management strategies.

References

  • Byers, J.A. (1989). Chemical Ecology of Bark Beetles. Experientia 45, 271-283. [Link]

  • Bakke, A. (1991). USING PHEROMONES IN THE MANAGEMENT OF BARK BEETLE OUTBREAKS. Forest Insect Guilds: Patterns of Interaction with Host Trees. [Link]

  • Blomquist, G.J., et al. (2010). Pheromone production in bark beetles. Insect Biochemistry and Molecular Biology, 40(10), 699-712. [Link]

  • Byers, J.A., et al. (1989). Isolation of pheromone synergists of bark beetle, Pityogenes chalcographus, from complex insect-plant odors by fractionation and subtractive-combination bioassay. Journal of Chemical Ecology, 15(3), 861-877. [Link]

  • Brown, H.C., et al. (1992). Synthesis of optically pure forms of ipsenol. U.S. Patent No. 5,175,371. Washington, DC: U.S.
  • Chai, X.S., et al. (2013). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1306, 91-97. [Link]

  • Ivarsson, P., et al. (1995). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). Insect Biochemistry and Molecular Biology, 25(8), 955-962. [Link]

  • Tittiger, C., & Blomquist, G.J. (2017). Pheromone production in bark beetles. Insect Biochemistry and Molecular Biology, 81, 44-60. [Link]

  • Light, D.M., & Birch, M.C. (1993). Interactions Between Components of the Aggregation Pheromone During Chemotaxis by the Bark beetleIps Paraconfusus. Journal of Chemical Ecology, 19(4), 863-879. [Link]

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). The Chemical Record, 21(5), 858-878. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Roberts, J.M., et al. (2023). Scents and sensibility: Best practice in insect olfactometer bioassays. Physiological Entomology, 48(3), 143-158. [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(2), 163-200. [Link]

  • Silverstein, R.M., et al. (2005). HETCOR spectrum of ipsenol. Spectrometric Identification of Organic Compounds. [Link]

  • Supelco. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Vité, J.P., et al. (1972). PHEROMONES IN IPS (COLEOPTERA: SCOLYTIDAE): OCCURRENCE AND PRODUCTION. The Canadian Entomologist, 104(12), 1967-1975. [Link]

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A Technical Guide to Investigating the Potential Anti-inflammatory Properties of Ipsenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The search for novel anti-inflammatory agents is a perpetual challenge in drug discovery. This technical guide outlines a comprehensive, forward-looking research program to investigate the potential anti-inflammatory properties of derivatives of Ipsenol, a naturally occurring monoterpene alcohol. While primarily known as an insect pheromone, its unique chemical scaffold presents an unexplored opportunity for therapeutic innovation. This document provides a strategic framework for the synthesis of a focused library of Ipsenol derivatives and a detailed, tiered approach for their biological evaluation, from initial in vitro screening to in vivo validation and mechanistic elucidation. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel anti-inflammatory therapeutics.

Introduction: The Rationale for Investigating Ipsenol Derivatives

The global burden of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders, underscores the urgent need for new therapeutic modalities. Natural products have historically been a rich source of inspiration for drug discovery, offering chemical diversity and biological relevance.

Ipsenol (2-methyl-6-methylene-7-octen-4-ol) is a chiral monoterpene alcohol, recognized for its role as an aggregation pheromone in several species of bark beetles.[1] Its biosynthesis from isoprenoid precursors highlights its metabolic origins from fundamental biological building blocks.[2] While the biological activity of Ipsenol has been predominantly studied in the context of chemical ecology, its structural features warrant consideration for potential pharmacological applications.[3] To date, the anti-inflammatory potential of Ipsenol and its derivatives remains an uncharted area of research. This guide proposes a systematic investigation into this novel chemical space.

The central hypothesis of this proposed research is that synthetic modification of the Ipsenol scaffold can yield derivatives with significant anti-inflammatory activity. This is predicated on the principle that novel chemical structures can interact with biological targets in unforeseen ways, and that a systematic screening approach can uncover these interactions.

Strategic Synthesis of an Ipsenol Derivative Library

The successful identification of a lead compound is contingent on a well-designed chemical library. The synthesis of Ipsenol derivatives will focus on modifications at key positions to explore the structure-activity relationship (SAR). A variety of synthetic methods have been reported for the synthesis of racemic and enantiomerically pure Ipsenol, providing a solid foundation for the generation of derivatives.[1][4]

Proposed Derivative Classes:

  • Ester and Ether Derivatives: Modification of the hydroxyl group to form a series of esters and ethers can modulate the lipophilicity and steric bulk of the molecule, potentially influencing cell permeability and target binding.

  • Diene Modifications: The terminal diene system is a potential site for metabolic activity and could be a key pharmacophoric feature. Derivatives with modified or saturated diene systems will be synthesized to probe its importance.

  • Isosteric Replacements: Replacement of key functional groups with isosteres can provide insights into the electronic and steric requirements for activity.

A representative synthetic scheme for generating ester derivatives is presented below. The synthesis of racemic Ipsenol can be achieved through established methods, such as the indium-mediated isoprenylation of isovaleraldehyde.[5]

(A detailed, step-by-step protocol for the synthesis of a representative Ipsenol derivative is provided in the Appendix.)

A Tiered Approach to Biological Evaluation

A multi-tiered screening cascade is proposed to efficiently identify and characterize the anti-inflammatory potential of the synthesized Ipsenol derivatives. This approach progresses from high-throughput in vitro assays to more complex in vivo models and detailed mechanistic studies for the most promising candidates.

Tier 1: Primary In Vitro Screening

The initial screening will be conducted using a murine macrophage cell line, RAW 264.7, a well-established model for studying inflammation.[6] Macrophages are key players in the inflammatory response, and their activation by lipopolysaccharide (LPS) provides a robust and reproducible inflammatory stimulus.[7]

Experimental Workflow:

In_Vitro_Screening_Workflow cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Endpoint Assays RAW 264.7 Cells RAW 264.7 Cells Seeding in 96-well plates Seeding in 96-well plates RAW 264.7 Cells->Seeding in 96-well plates Pre-treatment with Ipsenol Derivatives Pre-treatment with Ipsenol Derivatives Seeding in 96-well plates->Pre-treatment with Ipsenol Derivatives LPS Stimulation (1 µg/mL) LPS Stimulation (1 µg/mL) Pre-treatment with Ipsenol Derivatives->LPS Stimulation (1 µg/mL) Nitric Oxide (NO) Quantification (Griess Assay) Nitric Oxide (NO) Quantification (Griess Assay) LPS Stimulation (1 µg/mL)->Nitric Oxide (NO) Quantification (Griess Assay) Cell Viability (MTT Assay) Cell Viability (MTT Assay) LPS Stimulation (1 µg/mL)->Cell Viability (MTT Assay) Pro-inflammatory Cytokine Measurement (ELISA) Pro-inflammatory Cytokine Measurement (ELISA) LPS Stimulation (1 µg/mL)->Pro-inflammatory Cytokine Measurement (ELISA)

Caption: Tier 1 In Vitro Screening Workflow.

Key Assays:

  • Nitric Oxide (NO) Production Assay: The production of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of macrophage activation.[8] The Griess assay will be used to quantify nitrite levels in the cell culture supernatant as an indicator of NO production.

  • Cell Viability Assay: It is crucial to distinguish between anti-inflammatory effects and cytotoxicity. The MTT assay will be performed in parallel to ensure that the observed reduction in inflammatory markers is not due to cell death.

  • Pro-inflammatory Cytokine Measurement: The levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), will be quantified in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).[9]

(A detailed, step-by-step protocol for the in vitro screening is provided in the Appendix.)

Data Presentation:

The results from the primary screen will be summarized in a table for easy comparison of the activity of the different derivatives.

DerivativeNO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
Ipsenol
Derivative 1
Derivative 2
...
Tier 2: In Vivo Proof-of-Concept

Promising candidates from the in vitro screen (high potency, low cytotoxicity) will be advanced to a well-established in vivo model of acute inflammation: the carrageenan-induced paw edema model in rodents.[10] This model is widely used for the evaluation of anti-inflammatory drugs and involves multiple mediators of inflammation.[11][12]

Experimental Workflow:

In_Vivo_Workflow Acclimatization of Animals Acclimatization of Animals Baseline Paw Volume Measurement Baseline Paw Volume Measurement Acclimatization of Animals->Baseline Paw Volume Measurement Administration of Ipsenol Derivative or Vehicle Administration of Ipsenol Derivative or Vehicle Baseline Paw Volume Measurement->Administration of Ipsenol Derivative or Vehicle Intraplantar Injection of Carrageenan Intraplantar Injection of Carrageenan Administration of Ipsenol Derivative or Vehicle->Intraplantar Injection of Carrageenan Paw Volume Measurement at Regular Intervals Paw Volume Measurement at Regular Intervals Intraplantar Injection of Carrageenan->Paw Volume Measurement at Regular Intervals Data Analysis (% Inhibition of Edema) Data Analysis (% Inhibition of Edema) Paw Volume Measurement at Regular Intervals->Data Analysis (% Inhibition of Edema) NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->ProInflammatoryGenes Induces IpsenolDerivative Ipsenol Derivative IpsenolDerivative->IKK Inhibits? IpsenolDerivative->NFkB Inhibits Translocation?

Caption: Proposed Interrogation of the NF-κB Signaling Pathway.

  • MAPK Signaling Pathway: The MAPK family (including p38, JNK, and ERK) is also crucial for the production of inflammatory mediators. [13][14]The phosphorylation status of these kinases will be assessed by Western blot to determine if the Ipsenol derivatives modulate their activity. [6] (A detailed, step-by-step protocol for Western blot analysis is provided in the Appendix.)

Conclusion and Future Directions

This technical guide presents a structured and comprehensive approach to exploring a novel area of research: the potential anti-inflammatory properties of Ipsenol derivatives. By combining rational chemical synthesis with a tiered biological evaluation strategy, this program is designed to efficiently identify and characterize new anti-inflammatory lead compounds. The elucidation of their mechanism of action will provide a deeper understanding of their therapeutic potential and pave the way for further preclinical development. The successful completion of this research program could introduce a new class of therapeutic agents for the treatment of a wide range of inflammatory disorders.

Appendix: Detailed Experimental Protocols

(Please note: These are representative protocols and may require optimization.)

A.1. Synthesis of a Representative Ipsenol Derivative (Ipsenol Acetate)

  • To a solution of Ipsenol (1 mmol) in dichloromethane (10 mL) at 0 °C, add triethylamine (1.5 mmol) and acetic anhydride (1.2 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ipsenol acetate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

A.2. In Vitro Anti-inflammatory Screening in RAW 264.7 Macrophages

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of Ipsenol derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • For NO measurement: Collect 50 µL of supernatant and mix with 50 µL of Griess reagent. Measure the absorbance at 540 nm.

  • For cytokine measurement: Collect the supernatant and perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • For cell viability: Add MTT solution to the remaining cells and incubate for 4 hours. Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.

A.3. Carrageenan-Induced Paw Edema in Mice

  • Acclimatize male Swiss albino mice for one week.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Administer the Ipsenol derivative or vehicle (e.g., intraperitoneally) 30 minutes before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

A.4. Western Blot Analysis for NF-κB and MAPK Pathways

  • Treat RAW 264.7 cells with the Ipsenol derivative and LPS as described in A.2.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, and β-actin overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

References

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Methodological & Application

Introduction: The Significance of (S)-2-Methyl-6-methyleneoct-7-en-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Stereoselective Synthesis of (S)-2-Methyl-6-methyleneoct-7-en-4-ol

(S)-2-Methyl-6-methyleneoct-7-en-4-ol, commonly known as (S)-(-)-Ipsenol, is a chiral unsaturated terpene alcohol.[][2] As a component of the aggregation pheromone of the pine engraver beetle, Ips pini, it plays a crucial role in chemical ecology and the development of sustainable pest management strategies. Beyond its semiochemical activity, its structure, featuring a stereogenic carbinol center and multiple reactive sites, makes it a valuable chiral building block in the asymmetric synthesis of more complex natural products and pharmaceuticals.

The primary challenge in synthesizing this molecule lies in the precise control of the stereochemistry at the C4 hydroxyl group. Achieving high enantiomeric purity is paramount, as the biological activity of chiral molecules is often enantiomer-dependent. This guide details two robust and distinct strategies for the stereoselective synthesis of the (S)-enantiomer: a direct catalytic asymmetric addition and a chemoenzymatic approach via kinetic resolution.

Strategic Overview: Pathways to Enantiopure (S)-Ipsenol

Two principal retrosynthetic disconnections guide the synthesis of the target molecule. Both strategies begin with common, commercially available starting materials but diverge in how they establish the critical C4 stereocenter.

  • Catalytic Asymmetric Synthesis: This is a highly efficient approach where the chiral center is created directly and selectively. The core of this strategy is the enantioselective addition of an isobutyl nucleophile to a prochiral aldehyde (2-methylene-3-butenal). The stereochemical outcome is directed by a chiral catalyst, which creates a biased environment for the reaction. This method is atom-economical and can be highly selective.[3][4]

  • Chemoenzymatic Synthesis (Dynamic Kinetic Resolution): This strategy involves the initial non-selective synthesis of a racemic mixture of the alcohol. Subsequently, an enzyme is used to selectively modify one of the enantiomers, allowing for the separation of the desired (S)-alcohol.[5] Lipases are particularly effective for this purpose, often acylating the (R)-enantiomer at a much faster rate than the (S)-enantiomer, a principle known as enzymatic kinetic resolution.[5][6] This method is valued for its high selectivity and operational simplicity under mild conditions.

The choice between these strategies depends on factors such as catalyst/enzyme availability, desired scale, and the specific capabilities of the laboratory.

G cluster_0 Synthetic Approaches cluster_1 Strategy A: Catalytic Asymmetric Synthesis cluster_2 Strategy B: Chemoenzymatic Synthesis start Starting Materials (Isobutylene, Acrolein, Formaldehyde) A1 Prochiral Aldehyde (2-methylene-3-butenal) start->A1 A2 Grignard Reagent (Isobutylmagnesium Bromide) start->A2 B1 Racemic Ipsenol Synthesis (Standard Grignard Reaction) start->B1 A3 Asymmetric Grignard Addition (Chiral Ti-BINOL Catalyst) A1->A3 A2->A3 A_end (S)-Ipsenol (High ee) A3->A_end B2 Enzymatic Kinetic Resolution (Lipase CAL-B) B1->B2 B3 Separation B2->B3 B_S (S)-Ipsenol (High ee) B3->B_S B_R (R)-Ipsenol Acetate B3->B_R

Caption: High-level workflow comparing the two synthetic strategies.

Part 1: Catalytic Asymmetric Synthesis via Grignard Addition

This approach builds the molecule's carbon skeleton while simultaneously setting the stereocenter. It relies on the formation of a chiral Lewis acid catalyst in situ, which coordinates to the aldehyde and directs the incoming nucleophile to a specific face.

Principle of Operation

The reaction utilizes a catalyst system composed of titanium(IV) isopropoxide and the axially chiral ligand (S)-BINOL ((S)-1,1'-Bi-2-naphthol). This combination forms a chiral titanium complex. The aldehyde substrate coordinates to this complex in a defined geometry, exposing one of its prochiral faces to nucleophilic attack by the isobutyl Grignard reagent. Steric interactions within the catalyst-substrate complex favor addition to the Re-face of the aldehyde, leading to the formation of the desired (S)-alcohol.[4]

G cluster_reaction Catalytic Cycle reagents (S)-BINOL Ti(OiPr)4 Catalyst Formation catalyst Chiral (S)-Ti-BINOL Complex reagents->catalyst complex Aldehyde Coordination to Chiral Catalyst catalyst->complex 1 aldehyde 2-methylene-3-butenal aldehyde->complex grignard Isobutylmagnesium Bromide addition Face-Selective Nucleophilic Attack grignard->addition complex->addition 2 product_release Product Release & Catalyst Regeneration addition->product_release 3 product_release->catalyst Regeneration product (S)-Ipsenol product_release->product

Caption: Catalytic cycle for asymmetric Grignard addition.

Experimental Protocol

1.1: Preparation of the Chiral Catalyst Solution

  • To a flame-dried, argon-purged Schlenk flask, add (S)-BINOL (2.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium(IV) isopropoxide (Ti(OiPr)₄, 1.0 eq) dropwise.

  • Stir the resulting solution at room temperature for 1 hour to ensure complete formation of the chiral complex.

1.2: Asymmetric Addition Reaction

  • In a separate flame-dried, argon-purged flask, dissolve 2-methylene-3-butenal (1.0 eq) in anhydrous DCM.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Add the pre-formed chiral catalyst solution from step 1.1 via cannula.

  • Stir the mixture for 15 minutes.

  • Slowly add isobutylmagnesium bromide (1.2 eq, solution in Et₂O) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Continue stirring at -78 °C for 4-6 hours, monitoring the reaction by TLC (Thin Layer Chromatography).

1.3: Work-up and Purification

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5 to 85:15) to afford (S)-2-Methyl-6-methyleneoct-7-en-4-ol as a colorless oil.

Part 2: Chemoenzymatic Synthesis via Kinetic Resolution

This strategy involves the non-stereoselective synthesis of the racemic alcohol, followed by an enzymatic resolution step that separates the two enantiomers. This is a powerful method for accessing enantiopure compounds when direct asymmetric methods are challenging or when both enantiomers are of interest.

Principle of Operation

The core of this method is the kinetic resolution of a racemic mixture of the secondary alcohol using an immobilized lipase, typically Candida antarctica lipase B (CAL-B).[6] In the presence of an acyl donor (e.g., vinyl acetate), the enzyme selectively catalyzes the acylation of one enantiomer over the other. According to Kazlauskas's rule for secondary alcohols, the (R)-enantiomer is generally acylated at a much higher rate.[5] The reaction is stopped at approximately 50% conversion, resulting in a mixture of unreacted (S)-alcohol and the newly formed (R)-acetate ester. These two compounds have different polarities and can be readily separated by standard column chromatography.

G racemate Racemic (R/S)-Ipsenol reaction Enzymatic Acylation (kR >> kS) racemate->reaction reagents Vinyl Acetate (Acyl Donor) reagents->reaction enzyme Immobilized Lipase (CAL-B) enzyme->reaction mixture Mixture at ~50% Conversion ((S)-Ipsenol + (R)-Acetate) reaction->mixture separation Chromatographic Separation mixture->separation S_product (S)-Ipsenol (Desired Alcohol) separation->S_product R_product (R)-Ipsenol Acetate (Ester Byproduct) separation->R_product

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocol

2.1: Synthesis of Racemic (±)-2-Methyl-6-methyleneoct-7-en-4-ol

  • To a flame-dried, argon-purged flask, add magnesium turnings (1.5 eq) and a crystal of iodine in anhydrous diethyl ether (Et₂O).

  • Add a small portion of isobutyl bromide (1.5 eq) to initiate the Grignard formation. Once the reaction begins, add the remaining isobutyl bromide dropwise while maintaining a gentle reflux. Stir until the magnesium is consumed.

  • In a separate flask, dissolve 2-methylene-3-butenal (1.0 eq) in anhydrous Et₂O and cool to 0 °C.

  • Slowly add the prepared Grignard reagent to the aldehyde solution.

  • After the addition is complete, warm to room temperature and stir for 2 hours.

  • Quench, extract, and purify as described in step 1.3 to obtain the racemic alcohol.

2.2: Enzymatic Kinetic Resolution

  • To a flask, add the racemic alcohol (1.0 eq), immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435, ~10-20 mg per mmol of alcohol), and a suitable organic solvent (e.g., hexane or toluene).

  • Add vinyl acetate (0.6 eq) as the acyl donor.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress carefully using GC or TLC until ~50% conversion of the starting alcohol is achieved. This is critical to maximize both yield and enantiomeric excess.

2.3: Separation and Product Isolation

  • Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate in vacuo.

  • The resulting mixture of the (S)-alcohol and the (R)-acetate can be separated by flash column chromatography on silica gel. The less polar acetate will elute first, followed by the more polar alcohol.

  • Combine the fractions containing the alcohol to yield enantiomerically enriched (S)-2-Methyl-6-methyleneoct-7-en-4-ol.

Data Summary and Characterization

The success of the synthesis is determined by the yield and, most importantly, the enantiomeric excess (ee) of the final product.

ParameterStrategy A: Asymmetric AdditionStrategy B: Kinetic Resolution
Typical Yield 60-85%40-48% (Theoretical max: 50%)
Enantiomeric Excess (ee) 85-95%>98%
Key Reagents Ti(OiPr)₄, (S)-BINOLImmobilized Lipase (CAL-B)
Stereocontrol Catalyst-controlledEnzyme-controlled
Primary Advantage High atom economy, directVery high enantiopurity
Primary Disadvantage Requires stringent anhydrous conditionsMaximum 50% yield of desired product

Characterization of (S)-2-Methyl-6-methyleneoct-7-en-4-ol:

  • Appearance: Colorless oil.

  • Molecular Formula: C₁₀H₁₈O.[2]

  • Molecular Weight: 154.25 g/mol .[2]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.35 (dd, 1H), ~5.25 (d, 1H), ~5.10 (d, 1H), ~5.05 (s, 1H), ~4.95 (s, 1H), ~4.15 (m, 1H), ~2.30 (m, 2H), ~1.80 (m, 1H), ~1.55 (m, 2H), ~0.95 (d, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~146.5, ~140.0, ~115.0, ~113.5, ~70.0, ~48.0, ~45.0, ~25.0, ~22.5.

  • FT-IR (neat): ν (cm⁻¹) ~3350 (br, O-H), 3080, 2950, 1640, 1470, 900.

  • Enantiomeric Excess (ee) Determination: The ee can be determined by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., a cyclodextrin-based column for GC). Alternatively, the alcohol can be derivatized with a chiral agent like Mosher's acid chloride and analyzed by ¹H or ¹⁹F NMR.

Conclusion

Both catalytic asymmetric synthesis and chemoenzymatic resolution are powerful and effective methods for producing (S)-2-Methyl-6-methyleneoct-7-en-4-ol in high enantiomeric purity. The direct asymmetric Grignard addition offers a more atom-economical route with good yields and high enantioselectivity. The enzymatic kinetic resolution, while limited to a 50% theoretical yield, provides access to the product with exceptionally high levels of enantiopurity and is often operationally simpler. The selection of the optimal synthetic route will depend on the specific project goals, available resources, and desired scale of production.

References

  • Teixeira, M., et al. (2010). Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. Journal of Chemical Education, 87(4), 424-427.

  • Margolin, A. L., & Cesti, P. (1994). Resolution of Racemic Sterically Hindered Secondary Alcohols via Enzymatic Alcoholysis of Their Esters. The First Enzymatic Preparation of Optically Pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. Bioorganic & Medicinal Chemistry, 2(7), 567-572.

  • de Gonzalo, G., et al. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. RSC Advances, 9(4), 2133-2154.

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Sources

Application Note: Asymmetric Synthesis of Ipsenol Using Organoborane Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ipsenol is a terpene alcohol that functions as an aggregation pheromone for several species of bark beetles of the genus Ips, which are significant pests in coniferous forests.[1][2] The biological activity of Ipsenol is highly dependent on its stereochemistry. Typically, (–)-Ipsenol is the primary active enantiomer for attracting these beetles. Consequently, the development of efficient and highly selective methods for the synthesis of individual enantiomers is of great importance for both chemical ecology research and the formulation of effective pest management strategies.[1][2] Organoborane chemistry offers a powerful and versatile toolkit for achieving high levels of enantioselectivity in the synthesis of chiral molecules like Ipsenol.[3] This application note provides a detailed guide to the asymmetric synthesis of Ipsenol, focusing on the use of chiral organoborane reagents, particularly through the enantioselective reduction of a prochiral ketone precursor.

Pillar 1: The Expertise Behind Asymmetric Control with Organoboranes

The cornerstone of modern asymmetric synthesis lies in the ability to create a chiral environment that biases a reaction toward the formation of one enantiomer over the other. Chiral organoborane reagents, particularly those derived from readily available natural products like α-pinene, have proven exceptionally effective in this regard.[4] Two primary strategies involving organoboranes are prominently used for syntheses of this nature: asymmetric reduction and asymmetric allylboration.

Mechanism of Asymmetric Reduction with Alpine-Borane®

The most direct route to enantiomerically enriched Ipsenol involves the asymmetric reduction of the corresponding prochiral ketone, 2-methyl-6-methylene-7-octen-4-one (commonly known as ipsenone). Alpine-Borane® (B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane), a reagent derived from α-pinene and 9-borabicyclo[3.3.1]nonane (9-BBN), is a highly effective reagent for this transformation.[5]

The mechanism of reduction is not a simple delivery of a hydride. Instead, it proceeds through a highly organized, six-membered boat-like transition state.[6][7] The hydride is transferred from the β-position of the isopinocampheyl group to the carbonyl carbon of the ketone.[7] The enantioselectivity of the reaction arises from the steric differentiation between the two substituents on the ketone (R_L for the larger group and R_S for the smaller group). The transition state that minimizes steric interactions between the ketone's substituents and the bulky pinane framework of the reagent is strongly favored. For the reduction to proceed efficiently, the sterically less demanding group of the ketone aligns itself close to the gem-dimethyl group of the Alpine-Borane®, leading to the preferential formation of one alcohol enantiomer.[6]

Caption: Proposed boat-like transition state for the asymmetric reduction of ipsenone.

Alternative Organoborane Strategy: Asymmetric Allylboration

An alternative and powerful approach is asymmetric allylboration. This method involves the reaction of a chiral allylborane reagent with an aldehyde. For instance, (–)-(S)-Ipsenol can be synthesized via the reaction of isovaleraldehyde with a chiral isoprenylborane derivative.[8] Similarly, reagents like allyldiisopinocampheylborane react with aldehydes with exceptional enantioselectivity, typically greater than 90% enantiomeric excess (e.e.), by proceeding through a well-defined cyclic transition state.[9] This method constructs the chiral center and the homoallylic alcohol moiety in a single, highly controlled step.

Pillar 2: Self-Validating Protocols for Reproducible Synthesis

The following protocol details the asymmetric reduction of ipsenone to Ipsenol using Alpine-Borane®. The procedure is designed to be self-validating by including checkpoints for monitoring reaction progress and ensuring the purity of the final product.

Experimental Protocol: Asymmetric Reduction of Ipsenone

Materials:

  • 2-methyl-6-methylene-7-octen-4-one (Ipsenone)

  • (+)-Alpine-Borane® or (–)-Alpine-Borane® (0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanolamine

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Chromatography column

  • TLC plates (silica gel)

  • Chiral GC or HPLC system for enantiomeric excess determination

Procedure:

  • Reaction Setup:

    • A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen.

    • Add ipsenone (e.g., 1.0 g, 6.57 mmol) to the flask.

    • Dissolve the ipsenone in 20 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Addition of Alpine-Borane®:

    • Slowly add a solution of the chosen Alpine-Borane® enantiomer (e.g., 1.2 equivalents, 7.88 mmol, 15.8 mL of 0.5 M solution in THF) to the stirred solution of ipsenone over 30 minutes. The choice of (+)- or (–)-Alpine-Borane® will determine whether (+)- or (–)-Ipsenol is synthesized.

    • Rationale: Slow addition maintains the low temperature and ensures a controlled reaction, preventing side reactions. The slight excess of the borane reagent ensures complete conversion of the ketone.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C. The reaction time can vary significantly depending on the substrate; for many ketones, prolonged reaction times (24-72 hours) may be necessary.[3]

    • Monitor the progress of the reduction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the ipsenone spot and the appearance of a new, more polar Ipsenol spot indicates reaction progression.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), quench the excess organoborane by adding ethanolamine (e.g., 1.5 mL). Stir for 30 minutes at room temperature. This forms a borane-amine complex that can be easily removed.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford pure Ipsenol.

  • Characterization and Enantiomeric Excess (e.e.) Determination:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

    • Determine the enantiomeric excess of the synthesized Ipsenol using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable chiral column.

Pillar 3: Authoritative Grounding and Data

The efficacy of organoborane reagents in the asymmetric synthesis of Ipsenol is well-documented. The choice of reagent and reaction conditions significantly impacts both the chemical yield and the enantioselectivity of the product.

Data Presentation: Performance of Organoborane Reagents
Reagent/MethodSubstrateProductEnantiomeric Excess (e.e.) (%)Yield (%)Reference
(R,R)-tartrate ester of (2-bromoallyl)boronic acid3-Methylbutanal(+)-Ipsenol9190 (of precursor)[8]
(S,S)-tartrate ester of (2-bromoallyl)boronic acid3-Methylbutanal(–)-Ipsenol9083 (of precursor)[8]
Alpine-Borane®IpsenoneIpsenolTypically >90Variable[3][6]
B-Isoprenyl-9-BBN3-Methylbutanal(±)-IpsenolRacemic65[10]
Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis of enantiomerically pure Ipsenol from its ketone precursor using the Alpine-Borane® reduction method.

G start Start: Ipsenone (Prochiral Ketone) reduction Asymmetric Reduction (0°C to RT) start->reduction reagent Chiral Reagent: (+)- or (–)-Alpine-Borane® in anhydrous THF reagent->reduction quench Reaction Quench (Ethanolamine) reduction->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Silica Gel Chromatography) workup->purify product Product: (+)- or (–)-Ipsenol purify->product analysis Analysis: NMR, Chiral GC/HPLC (e.e. determination) product->analysis

Sources

Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-6-methyleneoct-7-en-4-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Methyl-6-methyleneoct-7-en-4-ol, a chiral unsaturated alcohol and a known insect pheromone commonly referred to as Ipsenol.[1][][3] The synthesis is achieved through the strategic application of the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[4][5] The protocol details the nucleophilic addition of a prepared isobutylmagnesium bromide solution to the γ,δ-unsaturated aldehyde, 4-methylenehex-5-enal. We will elucidate the critical parameters underpinning the reaction, including the scrupulous maintenance of anhydrous conditions, precise temperature control, and effective purification strategies. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both a step-by-step methodology and the causal reasoning behind each experimental choice to ensure reproducibility and high-yield success.

Introduction: The Strategic Value of the Grignard Reaction

The Grignard reaction, discovered by François Auguste Victor Grignard for which he was awarded the 1912 Nobel Prize in Chemistry, remains one of the most powerful and versatile tools in synthetic organic chemistry.[4] Its utility lies in the creation of organomagnesium halides (Grignard reagents) which act as potent carbon-based nucleophiles capable of attacking a wide range of electrophilic centers, most notably carbonyl carbons.[6]

This protocol leverages the Grignard reaction to construct the C4-C5 bond of this compound. The chosen retrosynthetic disconnection identifies isobutylmagnesium bromide as the nucleophilic Grignard reagent and 4-methylenehex-5-enal as the electrophilic carbonyl-containing substrate. Success in any Grignard synthesis is critically dependent on the exclusion of protic substances, such as water, as the highly basic Grignard reagent will be readily quenched by any available acidic proton.[4][7] Therefore, the use of anhydrous solvents, oven-dried glassware, and an inert atmosphere are paramount.

Reaction Scheme and Mechanism

The overall synthesis proceeds in two primary stages: the formation of the Grignard reagent, followed by its reaction with the aldehyde and a final acidic workup.

Overall Reaction:

  • Step 1: (CH₃)₂CHCH₂Br + Mg --(Dry Ether)--> (CH₃)₂CHCH₂MgBr

  • Step 2: (CH₃)₂CHCH₂MgBr + CH₂=CH-C(=CH₂)-CH₂-CHO --(1. Dry Ether; 2. H₃O⁺)--> CH₃-CH(CH₃)-CH₂-CH(OH)-CH₂-C(=CH₂)-CH=CH₂

The mechanism involves the nucleophilic carbon of the Grignard reagent attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral magnesium alkoxide intermediate through a six-membered ring transition state.[4] Subsequent protonation of this intermediate during the acidic workup yields the final alcohol product.[8]

Caption: Mechanism of Grignard addition to an aldehyde.

Detailed Experimental Protocol

This protocol is divided into three critical phases: preparation of the Grignard reagent, the addition reaction, and the final work-up and purification.

Part A: Preparation of Isobutylmagnesium Bromide

The successful formation of the Grignard reagent is the foundation of the entire synthesis. The magnesium surface is typically coated with a passivating layer of magnesium oxide, which must be overcome to initiate the reaction.

ReagentMW ( g/mol )QuantityMoles (mmol)Molar Ratio
Magnesium Turnings24.313.16 g1301.3
Isobutyl Bromide137.0213.7 g (10.9 mL)1001.0
Anhydrous Diethyl Ether74.12150 mL--
Iodine253.811 small crystal-Catalyst

Procedure:

  • Glassware Preparation: All glassware (a 500 mL three-necked round-bottom flask, reflux condenser, and a 100 mL pressure-equalizing dropping funnel) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon gas. This ensures a completely anhydrous environment.

  • Initial Setup: Place the magnesium turnings and a magnetic stir bar into the reaction flask. Add a single crystal of iodine. The iodine serves to chemically etch the surface of the magnesium, exposing fresh metal to initiate the reaction.[9][10]

  • Reagent Addition: In the dropping funnel, prepare a solution of isobutyl bromide in 40 mL of anhydrous diethyl ether.

  • Initiation: Add approximately 10 mL of the isobutyl bromide solution to the stirring magnesium turnings. The reaction is initiated when the brown color of the iodine fades and gentle bubbling or cloudiness appears. If the reaction does not start, gentle warming with a heat gun or crushing the magnesium turnings with a dry glass rod may be necessary.[10]

  • Reaction Maintenance: Once the reaction has started (it is exothermic and the ether will begin to reflux), add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.[10]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey or brownish solution is the Grignard reagent.[11]

Part B: Grignard Addition to 4-methylenehex-5-enal

Precise temperature control during the addition of the aldehyde is crucial to minimize side reactions and maximize the yield of the desired 1,2-addition product.

ReagentMW ( g/mol )QuantityMoles (mmol)Molar Ratio
Isobutylmagnesium Bromide161.32~100 mmol1001.0
4-methylenehex-5-enal96.139.13 g950.95
Anhydrous Diethyl Ether74.1250 mL--

Procedure:

  • Cooling: Immerse the flask containing the freshly prepared Grignard reagent in an ice-water bath and cool the solution to 0-5 °C.

  • Aldehyde Addition: Dissolve the 4-methylenehex-5-enal in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the aldehyde solution dropwise to the cold, stirring Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain the internal temperature below 10 °C.[12] Rapid addition can lead to uncontrolled boiling and potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

Part C: Reaction Work-up and Purification

The work-up procedure neutralizes the reaction, protonates the alkoxide intermediate to form the target alcohol, and separates it from inorganic salts and byproducts.

Procedure:

  • Quenching: Cool the reaction flask again in an ice bath. Slowly and carefully add 100 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[12] This is a safer and often cleaner quenching agent than strong acid, as it is less likely to cause dehydration of the resulting tertiary alcohol. The addition is exothermic and may cause gas evolution.[10]

  • Extraction: Transfer the entire mixture to a separatory funnel. The product will be in the ether layer. Add an additional 50 mL of diethyl ether to ensure complete extraction. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.[9]

  • Washing: Combine all the organic extracts and wash them sequentially with 50 mL of water, followed by 50 mL of saturated aqueous sodium chloride (brine). The brine wash helps to remove residual water from the organic phase.[8]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and wash it with a small amount of ether.

  • Solvent Removal: Remove the diethyl ether solvent using a rotary evaporator.

  • Purification: The crude product, an oil, should be purified by fractional distillation under reduced pressure or by silica gel column chromatography to yield pure this compound.[13] The choice of method depends on the scale and required purity.

Experimental Workflow and Data

The entire process, from preparation to purification, requires careful execution under an inert atmosphere until the quenching step.

Synthesis Workflow cluster_prep Part A: Grignard Preparation cluster_reaction Part B: Addition Reaction cluster_workup Part C: Work-up & Purification A1 Dry Glassware (N₂ Atmosphere) A2 Add Mg Turnings & Iodine Crystal A1->A2 A3 Add Isobutyl Bromide in Ether Dropwise A2->A3 A4 Reflux until Mg is Consumed A3->A4 B1 Cool Grignard Reagent (0-5 °C) A4->B1 Transfer to Addition B2 Add Aldehyde in Ether Dropwise B1->B2 B3 Stir at Room Temp (1-2 hours) B2->B3 C1 Quench with sat. NH₄Cl Solution B3->C1 Transfer to Work-up C2 Extract with Diethyl Ether C1->C2 C3 Wash with H₂O and Brine C2->C3 C4 Dry with Na₂SO₄ C3->C4 C5 Remove Solvent (Rotovap) C4->C5 C6 Purify (Distillation or Chromatography) C5->C6

Caption: Overall workflow for the synthesis of this compound.

Product Characteristics:

PropertyValue
IUPAC Name This compound
Synonyms Ipsenol[][3]
CAS Number 14314-21-7[14]
Molecular Formula C₁₀H₁₈O[][3]
Molecular Weight 154.25 g/mol [][3]
Appearance Colorless Oil
Boiling Point 82-86 °C at 0.8 Torr[14]
Density ~0.848 g/cm³[]

Troubleshooting and Key Considerations

  • Failed Initiation: If the Grignard reaction fails to start, ensure all reagents are anhydrous. A few drops of 1,2-dibromoethane can be added as an entrainer to activate the magnesium surface.

  • Low Yield: Low yields are often attributable to moisture in the apparatus or reagents, or impure starting materials. Another cause can be side reactions like Wurtz coupling (R-X + R-MgX -> R-R). Adding the alkyl halide slowly to the magnesium can help minimize this.

  • Product Purity: The primary impurity is often the unreacted aldehyde or byproducts from side reactions. Careful purification via distillation or chromatography is essential for obtaining a high-purity product.

Safety Precautions

  • Solvents: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a certified chemical fume hood, away from ignition sources.

  • Grignard Reagents: Grignard reagents are pyrophoric and react violently with water. Always work under an inert atmosphere and have appropriate quenching agents and fire extinguishers (Class D for metal fires) available.

  • Reagents: Isobutyl bromide is a lachrymator and irritant. Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.

References

  • PrepChem. (n.d.). Synthesis of isobutyl magnesium bromide. PrepChem.com. [Link]

  • ACS Publications. (n.d.). Addition of allylic Grignard reagents to homoallylic alcohols. [Link]

  • Journal of the American Chemical Society. (n.d.). Addition of Grignard Reagents to α,β-Unsaturated Aldehydes and Ketones. I. trans-3-Hepten-2-one. [Link]

  • Unknown. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • Google Patents. (n.d.). EP0249648B1 - Process for purifying allyl alcohol.
  • Unknown. (n.d.). Grignard Reaction. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • YouTube. (2019, December 12). Grignard Reagent and α,β-Unsaturated carbonyl compound. [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]

  • ResearchGate. (n.d.). Scope of reactivity of Grignard reagents with α,β‐unsaturated carbonyls.... [Link]

  • YouTube. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]

  • Unknown. (n.d.). 25. The Grignard Reaction. [Link]

  • Organic Syntheses. (n.d.). allyl alcohol. [Link]

  • Unknown. (n.d.). Grignard Reaction. [Link]

  • Organic Syntheses. (n.d.). Sato, F.. [Link]

  • The Pherobase NMR. (n.d.). 2-Methyl-6-methylene-7-octen-4-ol|ipsenol|C10H18O. [Link]

  • NIST WebBook. (n.d.). 7-Octen-4-ol, 2-methyl-6-methylene-, (S)-. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Applications of Isobutylmagnesium Bromide. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 14314-21-7. [Link]

  • Vedantu. (n.d.). Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE. [Link]

  • Google Patents. (n.d.).
  • PubChemLite. (2025). This compound (C10H18O). [Link]

  • NIST WebBook. (n.d.). 7-Octen-4-ol, 2-methyl-6-methylene-, (S)-. [Link]

Sources

Application Notes and Protocols for the Use of Ipsenol in Integrated Pest Management (IPM) Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Integrated Pest Management (IPM) represents a paradigm shift from reliance on broad-spectrum insecticides towards a more ecologically sound and sustainable approach to managing pest populations.[1][2] Central to modern IPM strategies is the utilization of semiochemicals, which are chemical signals that mediate interactions between organisms.[1] Among these, aggregation pheromones, which attract individuals to a specific location for mating and resource exploitation, have become invaluable tools for the monitoring and control of numerous insect pests, particularly bark beetles (Coleoptera: Curculionidae, Scolytinae).[1][3]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of ipsenol, a key aggregation pheromone component for several species of bark beetles in the genus Ips.[4][5] These beetles are significant pests of coniferous forests throughout the Northern Hemisphere, capable of causing widespread tree mortality, especially during outbreaks.[1] Understanding the nuanced application of ipsenol is critical for developing effective and environmentally benign strategies to mitigate the economic and ecological impact of these forest pests.

This guide will delve into the chemical ecology of ipsenol, provide detailed protocols for its use in monitoring and control, and discuss its integration into broader IPM frameworks. The methodologies described herein are designed to be robust and self-validating, grounded in established scientific principles and field-proven practices.

The Chemical Ecology of Ipsenol

Ipsenol (2-methyl-6-methylene-7-octen-4-ol) is a terpene alcohol that functions as a crucial component of the aggregation pheromone for many Ips species.[4][5][6] Male beetles, upon locating a suitable host tree, initiate boring into the phloem and release a blend of volatile compounds, including ipsenol, to attract both males and females.[3][6][7] This coordinated mass attack is essential for overcoming the tree's natural defenses.[3]

The biosynthesis of ipsenol can occur de novo from acetate precursors by the beetles themselves, or it can be produced through the modification of host tree monoterpenes, such as myrcene.[6][7] The specific blend of pheromone components, including ipsenol, ipsdienol, and cis-verbenol, is often species-specific and can even vary geographically within a species.[4][8]

Furthermore, the chirality of ipsenol is of paramount importance. The two enantiomers, (S)-(-)-ipsenol and (R)-(+)-ipsenol, can have distinctly different behavioral effects. For some species, one enantiomer is a potent attractant, while the other may be inactive or even inhibitory.[4][9] For instance, male Ips latidens show a preference for (S)-(-)-ipsenol.[4][10] This stereospecificity is a critical consideration in the development of effective lures.

Ipsenol does not act in isolation. Its activity is often modulated by the presence of other semiochemicals. For example, it is frequently used in combination with ipsdienol.[8] Additionally, host tree volatiles like α-pinene and ethanol can act synergistically with ipsenol to enhance attraction.[8][11] Conversely, compounds like verbenone can act as anti-aggregation pheromones, signaling that a host is fully colonized and reducing further beetle arrival.[3][12] Ipsenol itself can act as an inhibitor for some species, preventing interspecific competition.[4]

Predatory insects, such as clerid beetles (Enoclerus sphegeus and Thanasimus undatulus), have evolved to use bark beetle pheromones, including ipsenol, as kairomones to locate their prey.[3][4] This highlights the complex ecological web in which these chemical signals operate and is a factor to consider in IPM programs.

Visualization of Ipsenol's Role in Bark Beetle Chemical Communication

Ipsenol_Signaling_Pathway cluster_beetle Pioneer Male Bark Beetle cluster_host Host Tree cluster_environment Environment cluster_responders Responding Organisms Male Beetle Male Beetle Pheromone Biosynthesis Pheromone Biosynthesis Male Beetle->Pheromone Biosynthesis Initiates Pheromone Plume Pheromone Plume (Ipsenol, Ipsdienol, etc.) Pheromone Biosynthesis->Pheromone Plume Release Host Tree Volatiles Host Tree Volatiles (e.g., α-pinene, myrcene) Host Tree Volatiles->Male Beetle Attraction & Precursor Source Conspecific Beetles Conspecific Beetles (Males & Females) Pheromone Plume->Conspecific Beetles Aggregation Predators Predators (e.g., Clerid Beetles) Pheromone Plume->Predators Kairomonal Cue Interspecific Competitors Interspecific Competitors Pheromone Plume->Interspecific Competitors Inhibition

Caption: Logical flow of Ipsenol's role in bark beetle chemical communication.

Application in Integrated Pest Management (IPM)

The primary applications of ipsenol in IPM are for monitoring pest populations and for mass trapping to reduce local beetle numbers.[3][13] It can also be a component in "push-pull" strategies, although this is a more advanced application.[14]

Monitoring

Pheromone-baited traps are essential for early detection of bark beetle presence, determining the seasonal flight patterns, and estimating population density.[13][15] This information is crucial for timing other control measures and assessing the risk to forest stands.

Protocol for Monitoring Bark Beetle Populations with Ipsenol-Baited Traps

1. Objective: To detect the presence and monitor the population dynamics of target Ips species.

2. Materials:

  • Multiple-funnel traps (8-12 funnels are standard).
  • Ipsenol lures (ensure the enantiomeric composition is appropriate for the target species).
  • Co-attractant lures (e.g., ipsdienol, ethanol, α-pinene) as required for the target species.[8][11]
  • Collection cups for traps.
  • A wet-killing and preservation agent for the collection cups (e.g., propylene glycol-based antifreeze, saltwater).
  • Trap hanging supplies (rope or wire).
  • GPS unit for recording trap locations.
  • Field data sheets or a ruggedized tablet for data entry.

3. Experimental Design:

  • Trap Placement: Deploy traps in areas susceptible to bark beetle attack, such as recently thinned stands, areas with windthrown trees, or at the edges of infested areas. Traps should be placed at least 10-15 meters apart to avoid interference.[4]
  • Trap Density: For general monitoring, a density of 1 trap per 1-4 hectares is often sufficient. For more intensive studies, a grid system may be employed.
  • Timing: Deploy traps before the anticipated start of the spring flight period of the target beetle species.
  • Controls: Include unbaited traps as controls to assess random captures.

4. Procedure:

  • Step 1: Trap Assembly: Assemble the multiple-funnel traps according to the manufacturer's instructions.
  • Step 2: Lure Attachment: Attach the ipsenol and any other co-attractant lures to the trap. Lures should be handled with gloves to avoid contamination. Position lures to allow for optimal airflow over them.
  • Step 3: Collection Cup Preparation: Fill the collection cup to a depth of 3-5 cm with the killing/preservation agent.
  • Step 4: Trap Deployment: Hang traps from tree branches or specially designed stands. The trap should hang freely and not be in direct contact with foliage, which can impede beetle flight to the trap.[16]
  • Step 5: Data Collection: Check traps weekly or bi-weekly. Collect the captured beetles, identify the target species, and count them. Record the data along with the date and trap location.
  • Step 6: Lure and Trap Maintenance: Replace lures according to the manufacturer's specified field life. Empty and refill collection cups as needed.

5. Data Analysis:

  • Plot the average number of beetles per trap per day against time to visualize the flight phenology.
  • Use statistical methods (e.g., ANOVA) to compare catches between different lure combinations if testing various formulations.[4]
Mass Trapping

The goal of mass trapping is to remove a significant number of beetles from the population to reduce the attack pressure on host trees.[3][13] This is most effective for protecting high-value trees or in localized areas with moderate beetle populations.

Protocol for Mass Trapping of Bark Beetles

1. Objective: To reduce the local population of a target Ips species and protect a specific area.

2. Materials: Same as for monitoring, but in larger quantities.

3. Experimental Design:

  • Trap Density: A much higher trap density is required for mass trapping, typically a grid of traps spaced 20-50 meters apart around the perimeter of the area to be protected.
  • Lure Selection: Use the most attractive lure combination available for the target species. High-release-rate lures are often preferred for mass trapping.

4. Procedure:

  • Follow the same deployment procedures as for monitoring.
  • Regular and frequent servicing of traps is critical to prevent them from becoming saturated with beetles, which can reduce their efficiency.

5. Evaluation of Efficacy:

  • Monitor the level of tree mortality within and outside the trapped area.
  • Compare beetle catches over time to assess the impact on the local population.
Dispenser Technology and Release Rates

The choice of dispenser is critical for the successful application of ipsenol. The dispenser must release the pheromone at a consistent and optimal rate over a prolonged period.[17] Common dispenser types include:

  • Polyethylene bags or pouches: Simple and cost-effective, with release rates determined by the thickness and surface area of the plastic.

  • Bubble-cap devices: Allow for a controlled release of the pheromone solution.[4]

  • Membrane-based systems: Offer a more constant release rate over time.

Table 1: Example Release Rates of Ipsenol and Co-attractants from Different Dispenser Types

Dispenser TypeCompoundExample Release Rate (mg/day)Temperature DependenceReference
C-flex tubingRacemic Ipsenol~0.6 @ 24°CHigh[4]
Bubble-capRacemic Ipsenol0.2-0.3 @ 24°CModerate[4]
Bubble-capcis-Verbenol3-6 @ 27-30°CModerate[4]
Polyethylene tubeEthanol~6-10 @ 24°CHigh[4]

Note: Release rates are highly dependent on environmental factors, particularly temperature. It is essential to select a dispenser technology that is appropriate for the climatic conditions of the study area.

Experimental Workflow for Evaluating a New Ipsenol Formulation

Experimental_Workflow Start Start Define Objectives Define Objectives & Hypotheses (e.g., New formulation is more attractive) Start->Define Objectives Lab Analysis Laboratory Analysis (GC-MS for purity, release rate studies) Define Objectives->Lab Analysis Field Site Selection Select Field Sites (Appropriate host trees, known beetle population) Lab Analysis->Field Site Selection Experimental Design Design Field Experiment (Randomized block design, treatments, controls) Field Site Selection->Experimental Design Trap Deployment Deploy Traps (Follow monitoring protocol) Experimental Design->Trap Deployment Data Collection Weekly Data Collection (Beetle counts, species identification) Trap Deployment->Data Collection Data Analysis Statistical Analysis (ANOVA, regression) Data Collection->Data Analysis Conclusion Draw Conclusions & Report Findings Data Analysis->Conclusion End End Conclusion->End

Caption: A generalized workflow for the evaluation of a new Ipsenol formulation.

Integration with Other IPM Tactics

The use of ipsenol is most effective when integrated with other pest management strategies.[1] A successful IPM program for bark beetles should include:

  • Cultural Controls: Maintaining tree health through proper irrigation, thinning of dense stands, and avoiding soil compaction and mechanical injury to trees can reduce their susceptibility to attack.[18][19]

  • Sanitation: Prompt removal and destruction (e.g., by chipping or solarizing) of infested trees is crucial to reduce local beetle populations and prevent the emergence of new generations.[18]

  • Biological Control: Conserving and promoting natural enemies, such as predatory beetles and parasitic wasps, can help to suppress bark beetle populations.[2] The use of specific pheromone blends can sometimes be tailored to minimize the impact on these beneficial insects.

  • Chemical Control (as a last resort): In some situations, preventive insecticide applications to high-value trees may be warranted.[19][20] However, this should be done judiciously and in accordance with local regulations.

Regulatory Considerations

The use of semiochemicals like ipsenol for pest control is subject to regulation by governmental agencies such as the Pest Management Regulatory Agency (PMRA) in Canada and the Environmental Protection Agency (EPA) in the United States.[21] In many cases, pheromones used in traps are exempt from registration or have reduced data requirements due to their low toxicity and target specificity.[21][22] However, it is imperative to consult and comply with all local, state, and federal regulations regarding the use of any pest control product.

Conclusion

Ipsenol is a powerful and versatile tool in the integrated management of Ips bark beetles. Its effective use requires a thorough understanding of the chemical ecology of the target species, careful selection of lure and trap technology, and proper implementation of field protocols. When integrated with other sound forest management practices, ipsenol-based strategies can provide an effective, environmentally sensitive, and sustainable solution for protecting our valuable forest resources. Further research into the complex interactions of ipsenol with other semiochemicals and the development of novel dispenser technologies will continue to enhance its utility in IPM programs.

References

  • Guidelines for the Research and Registration of Pest Control Products Containing Pheromones. (1997).
  • Bark Beetles / Home and Landscape / UC Statewide IPM Program (UC IPM). (n.d.).
  • Miller, D. R., Gries, G., Gries, R., & Borden, J. H. (1991). IPSENOL: AN AGGREGATION PHEROMONE FOR Ips latidens (LECONTE) (COLEOPTERA: SCOLYTIDAE). Journal of Chemical Ecology, 17(8), 1517-1527.
  • Integrated Management of Bark Beetles: Economic Contributions of Peter Berck and Foundational Entomological Research. (n.d.). IDEAS/RePEc.
  • Bakke, A. (1991). USING PHEROMONES IN THE MANAGEMENT OF BARK BEETLE OUTBREAKS. U.S. Department of Agriculture, Forest Service, General Technical Report NE-153.
  • Ips Bark Beetle. (n.d.). University of Wisconsin Garden Facts.
  • Marco-Contelles, J. L. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). The Chemical Record, 21(5), 1148-1171.
  • Mastering EU Regulations for Pheromone-Based Crop Protection. (2023).
  • Integrated Pest Management (IPM) Strategies for Common Insect Pests of Trees in New Mexico. (n.d.).
  • Overview of Requirements for Research Involving Pheromone and Other Semiochemical Active Ingredients. (2023). Canada.ca.
  • How Effective Are Push–Pull Semiochemicals as Deterrents for Bark Beetles? A Global Meta-Analysis of Thirty Years of Research. (2023). Insects, 14(10), 834.
  • Miller, D. R., & Asaro, C. (2005). Ipsenol and Ipsdienol Attract Longhorn Beetles (Coleoptera: Cerambycidae) of the Subfamily Lamiinae to Pine. Journal of Entomological Science, 40(2), 131-136.
  • Should Ipsdienol and Ipsenol Lures be Retained in a Generic Trap Lure Blend for Pine Bark and Woodboring Beetles (Coleoptera) in the Southeastern United States? (2023). Journal of Entomological Science, 58(2), 227-242.
  • Synthesis of ipsenol and ipsdienol pheromonic compounds for Scolytidae agrregation. (n.d.).
  • Ips Bark Beetle. (n.d.). Rainbow Ecoscience.
  • Pesticide Registration Manual: Chapter 3 - Additional Considerations for Biopesticide Products. (2025). US EPA.
  • Seybold, S. J., Quilici, D. R., Tillman, J. A., Vanderwel, D., Wood, D. L., & Blomquist, G. J. (1995). De novo Biosynthesis of the Aggregation Pheromone Components Ipsenol and Ipsdienol by the Pine Bark Beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). Proceedings of the National Academy of Sciences, 92(18), 8393-8397.
  • Breakthrough in the fight against spruce bark beetles. (2021). Lund University.
  • Miller, D. R., Dodds, K. J., Eglitis, A., Hanavan, R. P., Kelley, M. B., & Poland, T. M. (2011). Ipsenol, Ipsdienol, Ethanol, and α-Pinene: Trap Lure Blend for Cerambycidae and Buprestidae (Coleoptera) in Pine Forests of Eastern North America. Journal of Economic Entomology, 104(5), 1550-1559.
  • Inhibition of the response in Ips typographus to the aggregation pheromone; field evaluation of verbenone and ipsenol. (n.d.).
  • Yuvaraj, J. K., Kandasamy, D., & Andersson, M. N. (2021). Putative ligand binding sites of two functionally characterized bark beetle odorant receptors. BMC Biology, 19(1), 1-17.
  • The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). (n.d.). Digital CSIC.
  • The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). (n.d.).
  • The use of dispensers with different release rates at pheromone trap barriers for Ips typographus. (n.d.).
  • Ipsenol: an aggregation pheromone forIps latidens (Leconte) (Coleoptera: Scolytidae). (1991). Journal of Chemical Ecology, 17(8), 1517-1527.
  • The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). (2021). Semantic Scholar.
  • Baker, T. C. (2008). Use of pheromones in IPM. In Integrated Pest Management (pp. 385-396). Springer, Dordrecht.
  • Synthesis of optically pure forms of ipsenol. (1992).
  • Functional Evolution of a Bark Beetle Odorant Receptor Clade Detecting Monoterpenoids of Different Ecological Origins. (2021). Molecular Biology and Evolution, 38(11), 4843-4854.
  • How Effective Are Push–Pull Semiochemicals as Deterrents for Bark Beetles? A Global Meta-Analysis of Thirty Years of Research. (2023). Insects, 14(10), 834.
  • Multiple-Lure Surveillance Trapping for Ips Bark Beetles, Monochamus Longhorn Beetles, and Halyomorpha Halys (Hemiptera: Pentatomidae). (2018). Journal of Economic Entomology, 111(5), 2214-2224.
  • De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). (1995). Proceedings of the National Academy of Sciences, 92(18), 8393-8397.
  • OCCURRENCE OF IPSDIENOL AND IPSENOL IN INDIVIDUAL MALES OF DIFFERENT... (n.d.).
  • Pheromones. (n.d.). IPM Guidelines For Grains.
  • PHEROMONES. (n.d.). ASEAN FAW ACTION.
  • Evaluation of the efficacy duration of different types of pheromone dispensers to lure Ips typographus (L.) (Coleoptera: Curculionidae: Scolytinae). (n.d.).

Sources

The Art of Asymmetry: Leveraging 2-Methyl-6-methyleneoct-7-en-4-ol as a Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and fine chemical synthesis, the quest for enantiomerically pure compounds is paramount. Nature, in its elegance, often presents us with chiral molecules that can serve as invaluable starting points for the construction of complex molecular architectures. This guide delves into the synthetic utility of one such versatile building block: 2-Methyl-6-methyleneoct-7-en-4-ol, a chiral terpene alcohol. Known by its common name, Ipsenol, this compound, particularly in its (S)-(-)-enantiomeric form, offers a unique combination of stereochemical information and reactive functional groups, making it a powerful tool for the discerning synthetic chemist.[1][2][3]

This document provides an in-depth exploration of the application of (S)-2-Methyl-6-methyleneoct-7-en-4-ol in asymmetric synthesis. We will move beyond theoretical discussions to provide detailed, field-proven protocols for key transformations that leverage the inherent chirality of this molecule to induce stereoselectivity in subsequent reactions. The causality behind experimental choices will be elucidated, offering researchers, scientists, and drug development professionals a practical guide to harnessing the full potential of this remarkable chiral building block.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
Appearance Colorless liquid[4]
Boiling Point 222.2 ± 9.0 °C at 760 mmHg
Density 0.848 ± 0.06 g/cm³
CAS Number 14314-21-7 (racemic), 35628-05-8 ((S)-enantiomer)[1][5]
InChIKey RHAXCOKCIAVHPB-UHFFFAOYSA-N (racemic)[2]

Spectroscopic Data for (S)-2-Methyl-6-methyleneoct-7-en-4-ol:

  • ¹H NMR (CDCl₃): Spectral data reveals characteristic peaks for the vinyl, methylene, and methine protons, confirming the compound's structure.

  • ¹³C NMR (CDCl₃): The carbon spectrum shows distinct signals for the ten carbon atoms, consistent with the proposed structure.

  • IR (neat): A broad absorption in the region of 3300-3400 cm⁻¹ corresponds to the O-H stretching of the alcohol, while peaks around 1640 cm⁻¹ and 900-1000 cm⁻¹ are indicative of the C=C stretching of the alkene moieties.

  • Mass Spectrometry (EI): The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 154, along with characteristic fragmentation patterns.

Application Protocol 1: Diastereoselective Epoxidation of (S)-2-Methyl-6-methyleneoct-7-en-4-ol via Sharpless Asymmetric Epoxidation

The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of modern organic synthesis, allowing for the highly enantioselective conversion of prochiral allylic alcohols to their corresponding epoxides.[6][7][8] When applied to a chiral secondary allylic alcohol such as (S)-2-Methyl-6-methyleneoct-7-en-4-ol, the inherent chirality of the substrate works in concert with the chiral catalyst to afford a high degree of diastereoselectivity. This "matched" and "mismatched" paradigm allows for the selective formation of one of two possible diastereomeric epoxides.

The choice of the chiral tartrate ligand is critical. For a secondary allylic alcohol with a given stereochemistry, one enantiomer of the tartrate will lead to a faster reaction and higher diastereoselectivity (the "matched" pair), while the other will result in a slower, less selective reaction (the "mismatched" pair). This protocol details the "matched" case for the epoxidation of the terminal double bond in (S)-2-Methyl-6-methyleneoct-7-en-4-ol.

Mechanistic Rationale

The reaction proceeds via the formation of a titanium-tartrate-alkoxide complex. The chiral tartrate ligand creates a C₂-symmetric chiral environment around the titanium center. The allylic alcohol substrate coordinates to the titanium, and the tert-butyl hydroperoxide oxidant delivers an oxygen atom to one face of the double bond. The stereochemical outcome is dictated by the specific interactions within this chiral pocket, which minimizes steric hindrance in the transition state.

sharpless_epoxidation cluster_0 Catalyst Formation cluster_1 Substrate Coordination & Oxidation Ti(OiPr)4 Ti(OiPr)4 Catalyst Chiral Ti-Tartrate Complex Ti(OiPr)4->Catalyst + 2 eq. DET DET (+)-Diethyl Tartrate Intermediate Ti-Tartrate-Substrate-Oxidant Complex Catalyst->Intermediate + Substrate Substrate (S)-Ipsenol Substrate->Intermediate Oxidant t-BuOOH Oxidant->Intermediate Product Diastereomerically Enriched Epoxy Alcohol Intermediate->Product Oxygen Transfer

Caption: Sharpless Asymmetric Epoxidation Workflow.

Detailed Experimental Protocol

Materials:

  • (S)-2-Methyl-6-methyleneoct-7-en-4-ol (1.0 eq)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.2 eq)

  • (+)-Diethyl tartrate ((+)-DET, 1.4 eq)

  • tert-Butyl hydroperoxide (TBHP), 5.5 M in decane (2.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Powdered, activated 3 Å molecular sieves

  • Saturated aqueous sodium sulfide (Na₂S) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add powdered 3 Å molecular sieves (approximately the weight of the substrate). Add anhydrous CH₂Cl₂ to create a slurry.

  • Cooling: Cool the flask to -20 °C in a cryocool or a dry ice/acetone bath.

  • Catalyst Formation: While maintaining the temperature at -20 °C, add (+)-diethyl tartrate followed by titanium(IV) isopropoxide via syringe. Stir the resulting orange solution for 30 minutes.

  • Substrate Addition: Add a solution of (S)-2-Methyl-6-methyleneoct-7-en-4-ol in anhydrous CH₂Cl₂ dropwise over 10 minutes.

  • Oxidant Addition: Add the tert-butyl hydroperoxide solution dropwise over 20 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Quenching: Upon completion, add a saturated aqueous solution of Na₂S and allow the mixture to warm to room temperature. Stir vigorously for 1 hour. A granular precipitate should form.

  • Workup: Filter the mixture through a pad of Celite®, washing the filter cake with CH₂Cl₂. Transfer the filtrate to a separatory funnel and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired epoxy alcohol.

Expected Outcome:

ParameterExpected Value
Diastereomeric Ratio >95:5
Yield 75-85%

Application Protocol 2: Diastereoselective Dihydroxylation of the Terminal Alkene in (S)-2-Methyl-6-methyleneoct-7-en-4-ol

The inherent chirality of (S)-2-Methyl-6-methyleneoct-7-en-4-ol can also be used to direct the stereochemical outcome of a dihydroxylation reaction. The presence of the stereocenter at C-4 influences the facial selectivity of the osmylation of the terminal double bond, leading to the preferential formation of one of two possible diastereomeric diols. This substrate-controlled diastereoselectivity is a powerful tool for the synthesis of polyol-containing natural products.

Mechanistic Rationale

The dihydroxylation is proposed to proceed through a concerted [3+2] cycloaddition of osmium tetroxide to the alkene, forming an osmate ester intermediate. The stereochemistry of this addition is influenced by the steric environment created by the substituents on the chiral center. The bulky isopropyl group and the hydroxyl group of the allylic alcohol will direct the approach of the bulky osmium tetroxide reagent to the less hindered face of the double bond. Subsequent hydrolysis of the osmate ester yields the diol.

dihydroxylation Substrate (S)-Ipsenol Intermediate Osmate Ester Intermediate Substrate->Intermediate + OsO4 Reagent OsO4, NMO Reagent->Intermediate Product Diastereomerically Enriched Diol Intermediate->Product Hydrolysis (NMO)

Sources

Application Note & Protocol: A Streamlined Total Synthesis of (±)-Ipsenol Utilizing an Indium-Mediated Coupling with an Isoprene Synthon

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the total synthesis of (±)-Ipsenol, a key aggregation pheromone of the Ips genus of bark beetles. The presented strategy emphasizes efficiency and practicality by employing a highly effective indium-mediated Barbier-type reaction. The core of this synthesis involves the coupling of isovaleraldehyde with a C5 "isoprene synthon," specifically 2-bromomethyl-1,3-butadiene. The protocol herein outlines a two-stage process: (1) the preparation of the isoprene synthon from commercially available isoprene, and (2) the subsequent indium-mediated isoprenylation to yield the target molecule, (±)-Ipsenol. This approach circumvents challenges associated with more traditional organometallic reagents and offers high yields under mild reaction conditions, making it an attractive method for researchers in chemical synthesis and pheromone development.

Introduction & Synthetic Strategy

(±)-Ipsenol (2-methyl-6-methylene-7-octen-4-ol) is a monoterpene alcohol of significant ecological and economic interest due to its role as an aggregation pheromone for several species of bark beetles, which are major pests in conifer forests. Efficient chemical syntheses are crucial for studying its biological activity and for its potential use in integrated pest management programs.

The strategy detailed here is centered around a key disconnection that splits the C10 carbon skeleton of Ipsenol into two C5 fragments: an isovaleraldehyde unit and an isoprene unit. This retrosynthetic analysis is illustrated below.

Retrosynthetic Analysis

The target molecule, (±)-Ipsenol, can be disconnected at the C4-C5 bond. This bond is formed by the nucleophilic addition of an isoprenyl anion equivalent to the electrophilic carbonyl carbon of isovaleraldehyde. The isoprenyl synthon of choice is 2-bromomethyl-1,3-butadiene, which can be readily prepared from isoprene.

G cluster_frags Ipsenol Ipsenol (Target Molecule) Disconnection C4-C5 Disconnection (Organometallic Addition) Ipsenol->Disconnection Fragments Isovaleraldehyde Isovaleraldehyde (C5 Synthon) Isoprene_Synthon Isoprenyl Anion Equivalent (C5 Synthon) Isoprene_Bromide 2-Bromomethyl-1,3-butadiene Isoprene_Synthon->Isoprene_Bromide via Organometallic Reagent Isoprene Isoprene (Starting Material) Isoprene_Bromide->Isoprene Bromination/ Dehydrobromination

Figure 1: Retrosynthetic analysis of (±)-Ipsenol. The key disconnection reveals isovaleraldehyde and an isoprenyl synthon, which is traced back to isoprene.

Rationale for Indium-Mediated Coupling

While seemingly straightforward, the addition of the isoprenyl anion to isovaleraldehyde presents challenges. The corresponding Grignard and organolithium reagents of 2-bromomethyl-1,3-butadiene are often problematic to prepare and can lead to side reactions.[1][2] The use of zinc has been successful but can require harsh conditions (refluxing THF) and may result in moderate yields.[1]

The protocol described here utilizes indium metal, which offers several distinct advantages:

  • Mild Conditions: The reaction proceeds smoothly at room temperature.[1]

  • High Regioselectivity: The organoindium reagent, formed in situ, reacts preferentially at the α-position of the allylic system, directly yielding the desired Ipsenol structure.[1]

  • High Yield: This method has been reported to produce (±)-Ipsenol in excellent yield (91%).[1]

  • Simplicity: The procedure is a one-pot reaction that does not require the pre-formation of a sensitive organometallic reagent.

Experimental Protocols

This synthesis is divided into two primary stages: the preparation of the key C5 synthon and the final coupling reaction to form (±)-Ipsenol.

Stage 1: Synthesis of 2-Bromomethyl-1,3-butadiene from Isoprene

The isoprene synthon, 2-bromomethyl-1,3-butadiene, is not typically commercially available and must be prepared. A practical two-step synthesis from isoprene has been reported, which involves the 1,4-addition of bromine followed by dehydrobromination.[1]

G cluster_0 Stage 1: Synthon Preparation Isoprene Isoprene Step1 Step 1.1: Bromination Isoprene->Step1 Br2 Intermediate 1,4-Dibromo-2-methyl-2-butene Step1->Intermediate Quantitative Yield Step2 Step 1.2: Dehydrobromination Intermediate->Step2 DMPU Product 2-Bromomethyl-1,3-butadiene (and vinylic isomers) Step2->Product

Figure 2: Workflow for the preparation of the isoprene synthon.

Protocol 1.1: 1,4-Addition of Bromine to Isoprene

  • Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel in a dry ice/acetone bath to maintain a temperature below -15 °C.

  • Charge the flask with isoprene dissolved in a suitable inert solvent (e.g., dichloromethane).

  • Slowly add an equimolar amount of bromine, dissolved in the same solvent, via the dropping funnel. Ensure the temperature does not rise above -15 °C during the addition.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at low temperature.

  • The solvent can be removed under reduced pressure to yield 1,4-dibromo-2-methyl-2-butene, which is often used in the next step without further purification. The yield is reported to be quantitative.[1]

Protocol 1.2: Dehydrobromination to form 2-Bromomethyl-1,3-butadiene

  • The crude 1,4-dibromo-2-methyl-2-butene from the previous step is dissolved in a suitable solvent like THF.

  • Add a non-nucleophilic base, such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), to the solution.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting product is a mixture of 2-bromomethyl-1,3-butadiene and its vinylic isomers. This mixture is typically used directly in the subsequent coupling reaction without separation, as the indium insertion is selective for the desired allylic bromide.[1][3]

Stage 2: Indium-Mediated Synthesis of (±)-Ipsenol

This stage involves the one-pot reaction between the prepared isoprene synthon, indium powder, and isovaleraldehyde.

G cluster_1 Stage 2: Ipsenol Synthesis Reactants Isoprene Synthon Mixture + Isovaleraldehyde Step3 Indium-Mediated Coupling Reactants->Step3 Indium Powder, THF Room Temperature Workup Aqueous Workup & Purification Step3->Workup Final_Product (±)-Ipsenol Workup->Final_Product 91% Yield

Figure 3: Workflow for the final indium-mediated coupling step.

Protocol 2.1: Synthesis of (±)-Ipsenol

  • To a round-bottom flask containing a magnetic stir bar, add indium powder (approx. 1.1 equivalents relative to the active bromide).

  • Add a solution of the crude 2-bromomethyl-1,3-butadiene mixture (1.0 equivalent of the active bromide) in anhydrous THF.

  • Stir the suspension at room temperature. The formation of the organoindium reagent is typically rapid.

  • After stirring for approximately 1 hour, add isovaleraldehyde (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the aldehyde is consumed (typically a few hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure (±)-Ipsenol.

Data Summary

The following table summarizes the key quantitative data associated with the indium-mediated synthesis of (±)-Ipsenol.

ParameterStage 1: Synthon PreparationStage 2: (±)-Ipsenol Synthesis
Key Reagents Isoprene, Bromine, DMPU2-Bromomethyl-1,3-butadiene, Isovaleraldehyde, Indium Powder
Solvent Dichloromethane / THFTetrahydrofuran (THF)
Temperature -15 °C (Bromination), RT (Dehydrobromination)Room Temperature
Reaction Time Varies based on scale and monitoring~2-4 hours
Reported Yield Bromination: Quantitative.[1] Dehydrobromination: Variable.91%.[1]
Purification Method Aqueous Workup / Used crudeFlash Column Chromatography

Conclusion

The total synthesis of (±)-Ipsenol described herein provides an efficient and high-yielding route to this important pheromone. The strategic use of an indium-mediated coupling of a readily prepared isoprene synthon with isovaleraldehyde overcomes common difficulties associated with other organometallic approaches. The mild reaction conditions, operational simplicity, and excellent yield make this protocol a valuable tool for researchers in organic synthesis, chemical ecology, and the development of pest management solutions.

References

  • Jing, B., & Valiyaveettil, S. (2000). A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. Organic Letters, 2(15), 2339-2341.
  • Ceschi, M. A., Petzhold, C. L., & Rossana, S. A. (2003). Indium Mediated Isoprenylation of Carbonyl Compounds with 2-Bromomethyl-1,3-butadiene. A Short Synthesis of (±)-Ipsenol. Journal of the Brazilian Chemical Society, 14(5), 824-828. Available at: [Link]

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). The Chemical Record, 21(5), 1184-1203. Available at: [Link]

  • Silverstein, R. M., Rodin, J. O., & Wood, D. L. (1966). Sex Attractants in Frass Produced by Male Ips confusus in Ponderosa Pine. Science, 154(3748), 509-510.

Sources

Application Note & Protocol Guide: Formulation of Pheromone Lures Containing 2-Methyl-6-methyleneoct-7-en-4-ol (Ipsenol)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and scientists on the formulation, validation, and application of pheromone lures containing 2-methyl-6-methyleneoct-7-en-4-ol, commonly known as ipsenol. Ipsenol is a critical aggregation pheromone component for numerous species of bark beetles in the genus Ips, which are significant pests in coniferous forests worldwide[1][2][3]. The efficacy of pest monitoring and control programs hinges on the precise formulation and predictable release of this semiochemical. This guide details the underlying principles of controlled release, provides step-by-step protocols for creating and validating standard lure formulations, and offers insights into field efficacy testing.

Section 1: The Science of Ipsenol and Pheromone Communication

The Active Compound: this compound (Ipsenol)

Ipsenol is a naturally occurring monoterpene alcohol that plays a central role in the chemical communication of bark beetles[2]. Male beetles, upon locating a suitable host tree, release ipsenol as part of an aggregation pheromone blend to attract both males and females, leading to a mass attack that overwhelms the tree's defenses[1].

Chemical and Physical Properties: The biological activity of ipsenol is highly dependent on its stereochemistry. The (-)-enantiomer is the primary active form for many Ips species[4][]. Therefore, the selection of a high-purity, stereochemically defined synthetic ipsenol is the foundational step for any effective lure formulation[4][6].

PropertyValueSource
Molecular Formula C₁₀H₁₈OPubChem[7][8]
Molecular Weight 154.25 g/mol PubChem[7][8]
Appearance Clear, colorless liquidBOC Sciences[]
Boiling Point ~222 °C at 760 mmHgBOC Sciences[][]
Key Stereoisomer (S)-(-)-IpsenolBOC Sciences[]
Mechanism of Action: Orchestrating a Mass Attack

The formulation of a lure is not merely about dispensing a chemical; it is about mimicking a biological signal. Understanding this signaling pathway is crucial for designing a lure that effectively manipulates beetle behavior.

Pheromone_Signaling cluster_0 Host Tree Environment cluster_1 Chemical Communication cluster_2 Population Response Pioneer_Beetle Male Pioneer Beetle (Ips pini) Host_Tree Weakened Pine Tree (Host Kairomones) Pioneer_Beetle->Host_Tree bores into phloem Pheromone_Release Releases Aggregation Pheromone (Ipsenol + Ipsdienol) Host_Tree->Pheromone_Release initiates Pheromone_Plume Pheromone Plume (Concentration Gradient) Pheromone_Release->Pheromone_Plume disperses Attraction Attraction of Conspecifics (Males and Females) Pheromone_Plume->Attraction triggers Mass_Attack Mass Attack & Colonization Attraction->Mass_Attack leads to

Diagram 1: Aggregation pheromone signaling pathway in Ips pini.
The Importance of Synergy: Multi-Component Blends

Ipsenol rarely acts alone. Its effectiveness is often significantly enhanced by the presence of other semiochemicals. For the pine engraver beetle, Ips pini, a blend of ipsenol and ipsdienol (2-Methyl-6-methylene-2,7-octadien-4-ol) is crucial for aggregation[1][2][10]. In some geographic populations, a third component, lanierone , further synergizes the blend[11][12][13].

Target SpeciesKey Pheromone ComponentsCommon Ratio Example
Ips pini (Pine Engraver)Ipsdienol (racemic), LanieroneVaries by region[11][13]
Ips paraconfusus (+)-Ipsdienol, (-)-Ipsenol, (+)-cis-Verbenol-
Ips latidens (-)-Ipsenol-
Ips grandicollis (+)-Ipsenol, cis-Verbenol-
Note: Optimal ratios can be population-specific and require empirical validation.

Section 2: Principles of Controlled-Release Formulation

The primary goal of a pheromone lure is to release the active semiochemical at a consistent, biologically relevant rate over a predetermined period[14][15]. This avoids an initial burst that quickly dissipates and ensures the lure remains effective for the duration of the monitoring or trapping period.

Dispenser Technologies

A variety of dispensers are commercially available, each with distinct release kinetics and suitability for different applications[16][17].

  • Rubber Septa: Low-cost and widely used. The pheromone is absorbed into the polymer matrix and released via diffusion. Simple to prepare but release rates can be sensitive to temperature.

  • Polyethylene Vials/Pouches: The pheromone is contained in a reservoir, and release is controlled by diffusion through the polymer walls. Often provides a more stable, zero-order release profile[15][18].

  • Microparticles/Microencapsulation: The pheromone is encapsulated within a polymer shell. This technology offers excellent protection from degradation and allows for highly tailored release profiles[14][16][17].

  • Polymeric Matrices & Gels: The pheromone is integrated into a solid or semi-solid matrix, providing a durable and long-lasting dispenser[17].

The choice of dispenser is a critical experimental variable, balancing cost, desired field life, and the chemical properties of the pheromone blend.

Section 3: Protocol - Formulation of an Ipsenol Lure (Rubber Septum Dispenser)

This protocol describes the formulation of a standard lure for monitoring Ips species, using readily available rubber septa. This method is suitable for research settings where flexibility and cost-effectiveness are priorities.

Materials & Equipment
Material/EquipmentSpecifications
Pheromone Compound High-purity (S)-(-)-Ipsenol (>95%)
Synergist(s) High-purity Ipsdienol, Lanierone (as required)
Dispenser Natural Red Rubber Septa (pre-extracted)
Solvent Hexane or Dichloromethane (DCM), HPLC grade
Tools Micropipettes (10-100 µL, 100-1000 µL), analytical balance, glass vials (2 mL) with PTFE-lined caps, forceps
Safety Equipment Fume hood, safety glasses, nitrile gloves
Pre-Protocol Preparation: Dispenser Extraction

Causality: Raw rubber septa contain plasticizers and other volatile impurities that can interfere with pheromone release or insect behavior. Pre-extraction is a critical step to ensure a clean matrix.

  • Place rubber septa in a beaker.

  • Add an excess of dichloromethane (DCM) to fully submerge the septa.

  • Cover the beaker and sonicate for 30 minutes.

  • Carefully decant the DCM.

  • Repeat the wash with fresh DCM.

  • Place the septa on a clean watch glass in a fume hood and allow to dry completely overnight.

Lure Formulation Workflow
Diagram 2: Step-by-step workflow for rubber septum lure formulation.
Step-by-Step Formulation Procedure

Objective: To load a single rubber septum with a precise quantity of ipsenol (e.g., 10 mg).

  • Work in a Fume Hood. Wear appropriate personal protective equipment (PPE).

  • Prepare Stock Solution: Accurately weigh 100 mg of (S)-(-)-Ipsenol and dissolve it in 1.0 mL of hexane to create a 100 mg/mL stock solution. If using a blend, create a stock solution with all components in their desired ratio.

  • Aliquot for a Single Lure: Using a calibrated micropipette, transfer 100 µL of the stock solution into a clean 2 mL glass vial. This aliquot contains 10 mg of ipsenol.

  • Load the Dispenser: Using clean forceps, place one pre-extracted, dry rubber septum into the vial containing the pheromone aliquot. Cap the vial.

  • Allow for Absorption: Let the septum sit in the solution for at least 2 hours to ensure complete absorption of the pheromone into the polymer matrix.

  • Evaporate Solvent: Uncap the vial and leave it in the fume hood for approximately 30-60 minutes, or until the solvent has completely evaporated. The septum is now "loaded."

  • Packaging and Storage: Immediately place the loaded septum into a pheromone-proof pouch (e.g., aluminized Mylar). Heat-seal the pouch and label it with the contents, dosage, and formulation date. Store at -20°C until deployment. Causality: Cold storage is essential to prevent premature loss of the volatile pheromone.

Section 4: Protocol - Quality Control and Release Rate Analysis

A protocol is only trustworthy if it is self-validating. This section outlines the procedure to confirm the lure's contents and measure its release rate, ensuring consistency and reliability.

Lure Content Verification via GC-MS

Objective: To confirm that the correct amount of pheromone was successfully loaded onto the dispenser.

  • Extraction: Take one freshly formulated lure and place it into a new vial. Add 1.0 mL of hexane (or another suitable solvent).

  • Elution: Cap the vial and agitate or sonicate for 30 minutes to extract the pheromone from the septum[19][20].

  • Analysis: Inject a sample of the extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Quantification: Identify and quantify the pheromone components by comparing their retention times and mass spectra to those of known standards[21]. The calculated amount should be within ±10% of the target dose.

Release Rate Measurement

Objective: To determine the emission rate of the pheromone from the dispenser under controlled conditions, simulating a field environment.

  • Aging: Place several formulated lures in an environmental chamber with controlled temperature, humidity, and airflow (e.g., 25°C, 50% RH, 0.5 m/s airflow)[21].

  • Volatile Collection: At set time intervals (e.g., Day 1, 3, 7, 14, 21), remove a lure and place it in a volatile collection system. Draw air over the lure and through an adsorbent tube (e.g., Porapak Q) for a defined period to trap the emitted pheromones.

  • Elution and Analysis: Elute the trapped compounds from the adsorbent tube with a small, precise volume of solvent. Analyze the eluate via GC-MS to quantify the amount of pheromone released during the collection period[21].

  • Calculate Release Rate: Divide the mass of collected pheromone by the duration of the collection to determine the release rate (e.g., in µ g/hour or mg/day). Plotting this over time reveals the lure's release profile.

Section 5: Protocol - Field Efficacy Testing

The ultimate validation of a lure formulation is its performance in the field. This protocol describes a standard methodology for evaluating lure effectiveness.

Objective: To compare the insect capture rate of the newly formulated lure against a negative control (unbaited trap) and a commercial standard (if available).

  • Site Selection: Choose a location with a known population of the target Ips species[21].

  • Experimental Design: Use a Randomized Complete Block Design. Divide the area into several blocks (replicates, e.g., 4-5 blocks). Within each block, place one trap for each treatment (e.g., Formulated Lure, Commercial Lure, Unbaited Control).

  • Trap Deployment: Use a standard trap type (e.g., multi-funnel trap) for all treatments. Hang traps at a consistent height (e.g., 1.5-2 m) and space them at least 20-25 meters apart to prevent interference between pheromone plumes[22][23].

  • Data Collection: Check traps weekly. Count and record the number of target insects captured in each trap. Remove all captured insects after counting[23].

  • Lure Maintenance: Replace lures according to their determined effective lifespan (from release rate studies) or the manufacturer's recommendation[23][24].

  • Statistical Analysis: After the trial period (e.g., 4-6 weeks), analyze the capture data. Use an Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine if there are statistically significant differences in capture rates between the treatments.

References

  • Stipanovic, R. D., & Wheeler, M. H. (Year). Microparticle dispensers for the controlled release of insect pheromones.
  • Stipanovic, R. D., & Wheeler, M. H. (Year). Microparticle Dispensers for the Controlled Release of Insect Pheromones.
  • Novagrica. (n.d.). Pheromones - Dispensers. Novagrica.
  • Kim, J., et al. (Year). Controlled Release of Sex Pheromone from Ester Wax/Polymer Bag Dispenser for Prevention of Grapholita molesta.
  • M&R Consulting Services. (n.d.). Dispenser for the Zero-Order Controlled Release of Pheromone Blends. Med-e-Cell.
  • BenchChem. (n.d.). Pheromone Lure Effectiveness: A Quantitative Comparison for Researchers. BenchChem.
  • Wikipedia. (n.d.). Ips pini. Wikipedia.
  • Seybold, S. J., et al. (1995). De novo Biosynthesis of the Aggregation Pheromone Components Ipsenol and Ipsdienol by the Pine Bark Beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae).
  • Bakke, A. (1991). USING PHEROMONES IN THE MANAGEMENT OF BARK BEETLE OUTBREAKS. USDA Forest Service.
  • Hunt, D. W. A., & Borden, J. H. (1988). Pheromone interruption of pine engraver, Ips pini, by pheromones of mountain pine beetle, Dendroctonus ponderosae. SciSpace.
  • AERU. (n.d.). Ipsenol. University of Hertfordshire.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-6-methylene-7-octen-4-ol. PubChem.
  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020).
  • BOC Sciences. (n.d.). CAS 14314-21-7 this compound. BOC Sciences.
  • Vasian, I. (2019). Synthesis of ipsenol and ipsdienol pheromonic compounds for Scolytidae agrregation.
  • The Pherobase. (n.d.). Pheromones and Semiochemicals of Ips pini. The Pherobase.
  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). PubMed.
  • National Center for Biotechnology Inform
  • Synergy Semiochemicals Corp. (2022).
  • Rahman, M. M., et al. (2016). Method Development And Validation For Estimation Of Commercially Produced Sex Pheromones In Lure.
  • Rahman, M. M., et al. (Year). Method development and validation for estimation of commercially produced sex pheromones in lure. Bangladesh Journals Online.
  • Synergy Semiochemicals. (n.d.). Pheromone Components for Trap Lures. Synergy Semiochemicals.
  • Meurisse, N., et al. (2018). Multiple-Lure Surveillance Trapping for Ips Bark Beetles, Monochamus Longhorn Beetles, and Halyomorpha Halys. PubMed.
  • The Pherobase. (n.d.). 2-Methyl-6-methylene-7-octen-4-ol (C10H18O). The Pherobase.
  • Museumpests.net. (n.d.). Monitoring – Pheromone Tips. Museumpests.net.
  • Sapkota, R., et al. (2023). How Effective Are Push–Pull Semiochemicals as Deterrents for Bark Beetles? A Global Meta-Analysis of Thirty Years of Research. PubMed Central.
  • Synergy Semiochemicals Corp. (2020). Synergy Product List. Synergy Semiochemicals.
  • precisionFDA. (n.d.). 2-METHYL-6-METHYLENE-7-OCTEN-4-OL. precisionFDA.
  • Scott, A. M., et al. (2024). Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system.
  • National Centre for Integrated Pest Management. (n.d.). Manual for Skill Development of Farmers for Production of IPM inputs in IPM Seva Kendra. ICAR.
  • BOC Sciences. (n.d.). CAS 35628-05-8 (S)-2-Methyl-6-methylene-7-octen-4-ol. BOC Sciences.
  • Miller, D. R., & Borden, J. H. (1991). IPSENOL: AN AGGREGATION PHEROMONE FOR Ips latidens (LECONTE) (COLEOPTERA: SCOLYTIDAE).
  • The Pherobase. (n.d.). Semiochemical compound: 2-Methyl-6-methylene-2,7-octadien-4-ol. The Pherobase.
  • BenchChem. (n.d.). Technical Support Center: Pest Monitoring Lure Dosage. BenchChem.
  • The Pherobase. (n.d.). The Pherobase NMR: 2-Methyl-6-methylene-7-octen-4-ol. The Pherobase.
  • Kim, Y. H., et al. (Year). Process for preparing sustained-release lure for combating pests.
  • Farmlands Co-operative Society Limited. (n.d.). Pheromone traps and lures. Farmlands.

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The Versatile Intermediate: Application Notes for 2-Methyl-6-methyleneoct-7-en-4-ol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Methyl-6-methyleneoct-7-en-4-ol, a multifunctional terpene alcohol, as a pivotal intermediate in synthetic organic chemistry. Known colloquially as Ipsenol, this compound's unique structural features—a secondary alcohol, a conjugated diene system, and a chiral center—render it a valuable precursor for the synthesis of complex natural products, bioactive molecules, and fine chemicals.[] This document furnishes detailed protocols for the stereoselective synthesis of Ipsenol and its subsequent application in further synthetic transformations, offering researchers and drug development professionals a comprehensive resource for leveraging its synthetic potential.

Introduction: Unveiling the Synthetic Utility of Ipsenol

This compound (Ipsenol) is a naturally occurring terpene alcohol that plays a significant role in the chemical communication of bark beetles of the Ips genus, where it functions as an aggregation pheromone.[2] Beyond its ecological relevance, its chemical architecture, characterized by a branched C10 backbone, presents a rich platform for synthetic exploitation. The strategic positioning of its hydroxyl group and the conjugated diene system allows for a wide array of chemical modifications, including oxidation, esterification, and participation in cycloaddition reactions.

This guide is structured to provide both a conceptual understanding and practical, actionable protocols. We will first detail a robust method for the stereoselective synthesis of (–)-Ipsenol, a biologically active enantiomer. Subsequently, we will illustrate its utility as a synthetic intermediate through a detailed protocol for its oxidation to Ipsenone, a related natural product. Throughout this guide, we emphasize the rationale behind procedural steps, ensuring that the protocols are not merely recipes but instructional frameworks for sound experimental design.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a synthetic intermediate is critical for reaction monitoring, purification, and structural confirmation. The data presented below has been compiled from various authoritative sources.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O[][3]
Molecular Weight 154.25 g/mol [][3]
IUPAC Name 2-methyl-6-methylideneoct-7-en-4-ol[]
CAS Number 14314-21-7[]
Appearance Colorless to pale liquid[]
Boiling Point 222.2 ± 9.0 °C at 760 mmHg[]
Density 0.848 ± 0.06 g/cm³[]
¹³C NMR (CDCl₃, δ) 22.4, 23.1, 25.9, 41.5, 48.9, 71.8, 112.1, 118.0, 142.5, 145.0 ppm[4][5]
¹H NMR (CDCl₃, δ) 0.91 (d, 6H), 1.5-1.7 (m, 3H), 2.2-2.4 (m, 2H), 4.0 (m, 1H), 5.0-5.3 (m, 4H), 6.4 (dd, 1H)[5]
FTIR (neat, cm⁻¹) ~3350 (br, O-H), ~3080 (C-H, sp²), ~2960 (C-H, sp³), ~1640 (C=C), ~900 (C=CH₂)[6][7]
Mass Spectrum (EI) m/z (%): 136 (M⁺-H₂O), 121, 93, 85, 69, 43[8]

Synthesis of the Intermediate: Stereoselective Preparation of (–)-Ipsenol

The biological activity of many chiral molecules is enantiomer-dependent. Therefore, the ability to synthesize enantiomerically pure forms of Ipsenol is of paramount importance. The following protocol is adapted from a well-established method utilizing a chiral borane reagent to achieve high enantioselectivity.[2]

Rationale for the Synthetic Approach

This synthesis employs an asymmetric isoprenylation of isovaleraldehyde. The key to achieving high enantiomeric excess (ee) is the use of a chiral borane reagent, B-Isoprenylbis(2-isocaranyl)borane, derived from 2-carene. This reagent creates a chiral environment around the reacting center, directing the approach of the aldehyde to one face of the isoprenyl group, thus favoring the formation of one enantiomer of the product. The non-oxidative workup with diethanolamine is a mild method to liberate the alcohol product while precipitating the boron-containing byproducts, simplifying purification.

Experimental Workflow: Synthesis of (–)-Ipsenol

reagent B-Isoprenylbis(2-isocaranyl)borane in THF reaction Reaction Vessel -78 °C, 1 h reagent->reaction aldehyde Isovaleraldehyde in Ether aldehyde->reaction workup1 Warm to 0 °C Add Acetaldehyde reaction->workup1 workup2 Solvent Removal (in vacuo) Add Diethanolamine in EE workup1->workup2 filtration Filtration workup2->filtration purification Distillation (92-94 °C / 19 mmHg) filtration->purification product (–)-Ipsenol purification->product

Caption: Workflow for the stereoselective synthesis of (–)-Ipsenol.

Detailed Protocol: Synthesis of (–)-Ipsenol

Materials:

  • B-Isoprenylbis(2-isocaranyl)borane (prepared in situ or from a commercial source)

  • Isovaleraldehyde (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Ether)

  • Acetaldehyde

  • Diethanolamine

  • Ethyl Ether (EE)

  • Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, place a solution of B-Isoprenylbis(2-isocaranyl)borane (25 mmol) in anhydrous THF.

  • Cooling: Cool the rapidly stirred solution to -78 °C using a dry ice/acetone bath.

  • Aldehyde Addition: Add a solution of isovaleraldehyde (2.15 g, 25 mmol) in anhydrous ether (6 mL) dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature does not exceed -75 °C.

  • Reaction Monitoring: Stir the mixture at -78 °C for 1 hour. The reaction progress can be monitored by ¹¹B NMR spectroscopy, where the disappearance of the starting borane signal and the appearance of a borinate peak around δ 52 ppm indicates completion.

  • Non-Oxidative Workup (Step 1): Warm the reaction mixture to 0 °C. Add acetaldehyde (2.1 mL, 37.5 mmol). This step converts the intermediate borinate to a more stable boronate, eliminating one equivalent of 2-carene.

  • Non-Oxidative Workup (Step 2): Remove the solvents under reduced pressure (in vacuo). To the residue, add ethyl ether (20 mL) followed by diethanolamine (2.6 mL, 27.5 mmol).

  • Precipitation and Filtration: Stir the resulting mixture for 2 hours at room temperature. A white precipitate of the boron complex will form. Filter the mixture through a pad of Celite, washing the filter cake with fresh ethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation (92-94 °C at 19 mmHg) to yield (–)-Ipsenol as a colorless oil.

Expected Outcome: This procedure typically yields the product in approximately 60% yield with an enantiomeric excess of around 98%.

Application as a Synthetic Intermediate: Oxidation to Ipsenone

The secondary alcohol functionality of Ipsenol provides a convenient handle for oxidation to the corresponding ketone, 2-Methyl-6-methyleneoct-7-en-4-one (Ipsenone). This transformation is a key step in the synthesis of other related natural products and demonstrates the utility of Ipsenol as a precursor.

Rationale for the Synthetic Approach

The oxidation of a secondary allylic alcohol requires a reagent that is selective and does not affect the sensitive conjugated diene system. Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is well-suited for this purpose. It is known to efficiently oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation or side reactions with olefinic bonds under controlled conditions. The reaction is typically performed in an inert solvent like dichloromethane (DCM) with an adsorbent like Celite or silica gel to simplify the workup by adsorbing the chromium byproducts.

Experimental Workflow: Oxidation of (–)-Ipsenol to (–)-Ipsenone

reagents PCC and Celite in DCM reaction Reaction Flask Room Temp, 2 h reagents->reaction ipsenol (–)-Ipsenol in DCM ipsenol->reaction filtration Filter through Silica Gel Plug Wash with Ether reaction->filtration purification Solvent Removal Column Chromatography filtration->purification product (–)-Ipsenone purification->product

Caption: Workflow for the oxidation of (–)-Ipsenol to (–)-Ipsenone.

Detailed Protocol: Oxidation to (–)-Ipsenone

Materials:

  • (–)-Ipsenol

  • Pyridinium chlorochromate (PCC)

  • Celite or Silica Gel

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stirrer, add pyridinium chlorochromate (PCC) (1.5 equivalents) and an equal weight of Celite or powdered silica gel. Add anhydrous DCM to form a slurry.

  • Substrate Addition: To the stirred slurry, add a solution of (–)-Ipsenol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the Ipsenol spot and the appearance of a new, less polar spot for Ipsenone.

  • Workup: Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filtration: Pass the mixture through a short plug of silica gel, eluting with diethyl ether to separate the product from the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexanes/Ethyl Acetate) to afford pure (–)-Ipsenone.

Conclusion

This compound (Ipsenol) stands out as a highly valuable and versatile chiral building block in modern organic synthesis. Its accessibility through stereoselective routes and the reactivity of its functional groups open avenues for the creation of a diverse range of complex molecules. The protocols detailed herein provide a solid foundation for researchers to both prepare this intermediate with high optical purity and utilize it in subsequent synthetic elaborations. The continued exploration of the reactivity of Ipsenol and its derivatives promises to yield novel synthetic methodologies and contribute to the development of new therapeutic agents and other valuable chemical entities.

References

  • Ceschi, M. A., Petzhold, C. L., & Rossana, S. A. (2003). Indium Mediated Isoprenylation of Carbonyl Compounds with 2-Bromomethyl-1,3-butadiene. A Short Synthesis of (±)-Ipsenol. Journal of the Brazilian Chemical Society, 14(5), 840-843. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (-)-ipsenol. Retrieved from [Link]

  • Brown, H. C., & Randad, R. S. (1992). U.S. Patent No. 5,175,371. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85712, 2-Methyl-6-methylene-7-octen-4-ol. Retrieved from [Link]

  • SpectraBase. (n.d.). 7-Octen-4-ol, 2-methyl-6-methylene-, (S)-. Retrieved from [Link]

  • Organic Spectroscopy International. (2014, July 5). COSY and HETCOR spectra of Ipsenol. Retrieved from [Link]

  • Organic Chemisky!. (2020, October 21). ipsenol Organic Spectroscopy 6 [Video]. YouTube. Retrieved from [Link]

  • NIST. (n.d.). 2-Methyl-6-methyleneoct-7-en-4-one. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • The Pherobase. (n.d.). NMR - Compound ipsenol ; 2-Methyl-6-methylene-7-octen-4-ol. Retrieved from [Link]

  • NIST. (n.d.). 7-Octen-4-ol, 2-methyl-6-methylene-, (S)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-METHYL-6-METHYLENE-7-OCTEN-4-OL. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-methyl-6-methylene-7-octen-4-ol. Retrieved from [Link]

  • NIST. (n.d.). Mass spectrum of 7-Octen-4-ol, 2-methyl-6-methylene-, (S)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • The Pherobase. (n.d.). Floral Compound - ipsenol [2-Methyl-6-methylene-7-octen-4-ol]. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 14314-21-7. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Oxidation of Alcohols with IBD/TEMPO. Retrieved from [Link]

  • Miller, L. M., & Dumas, P. (2006). FTIR spectroscopic imaging of protein aggregation in living cells. Current Opinion in Structural Biology, 16(5), 623–628. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Guide: Purification of 2-Methyl-6-methyleneoct-7-en-4-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Methyl-6-methyleneoct-7-en-4-ol (also known as Ipsenol) using column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address practical challenges encountered in the laboratory.

Section 1: Foundational Concepts & FAQs

This section addresses fundamental questions regarding the compound and the purification methodology.

Q1: What is this compound and why is its purification critical?

This compound (Ipsenol) is a naturally occurring terpene alcohol with the molecular formula C₁₀H₁₈O.[1][2][] It is a volatile organic compound that serves as a vital intermediate in the synthesis of various bioactive molecules and is investigated for its potential therapeutic properties.[] Purification is a critical step following synthesis to remove unreacted starting materials, byproducts, and isomers, ensuring that subsequent biological assays or chemical reactions are not compromised by impurities.

Q2: What is the core principle of purifying this compound using column chromatography?

The purification relies on the principle of normal-phase adsorption chromatography. The stationary phase, typically polar silica gel, is packed into a column.[4] A non-polar mobile phase (solvent) is then passed through the column.[5] The crude sample containing this compound is loaded onto the column.

The separation occurs based on polarity. This compound, being a moderately polar alcohol, will have a stronger interaction (adsorption) with the polar silica gel compared to non-polar impurities. Conversely, highly polar impurities will adsorb even more strongly. By gradually increasing the polarity of the mobile phase, we can selectively desorb and elute the compounds one by one, with the least polar compounds eluting first.

Q3: What is a Retardation Factor (Rf) value, and why is it essential for this purification?

The Retardation Factor (Rf) is a unitless value that quantifies the position of a compound on a chromatography plate relative to the solvent front.[6][7] It is calculated using the formula:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [6][8]

The Rf value is a critical parameter determined using Thin-Layer Chromatography (TLC) before running the column. It helps predict the elution behavior of the compound. For effective separation using flash column chromatography, the target compound should have an Rf value ideally between 0.15 and 0.4 in the chosen solvent system.[8][9] This range ensures the compound separates well from impurities without requiring an excessive volume of solvent, thereby improving efficiency.[8]

Section 2: Experimental Protocol and Workflow

This section provides a validated, step-by-step methodology for the purification process.

Protocol 1: TLC Method Development

Objective: To identify an optimal solvent system that provides a target Rf of 0.15-0.4 for this compound and good separation from impurities.

  • Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Common starting systems include mixtures of hexane and ethyl acetate.

  • Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if applicable) and/or by staining with a potassium permanganate (KMnO₄) dip, which is effective for visualizing alcohols.

  • Calculate Rf and Optimize: Calculate the Rf value for your target compound. Adjust the solvent ratio to achieve the desired Rf.

    • If the Rf is too high (>0.4), the solvent is too polar. Decrease the proportion of the polar component (e.g., ethyl acetate).

    • If the Rf is too low (<0.15), the solvent is not polar enough. Increase the proportion of the polar component.

Protocol 2: Flash Column Chromatography
  • Column Packing: Select a column size appropriate for the amount of crude material. As a general rule, use a silica-to-sample mass ratio of 50:1 to 100:1. Prepare a slurry of silica gel in the initial, non-polar eluting solvent (e.g., pure hexane). Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly, ensuring no air bubbles or cracks are present.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully pipette it directly onto the top of the silica bed.[10]

    • Dry Loading: If the sample has poor solubility in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel (approx. 10-20 times the sample mass), and evaporate the solvent to get a free-flowing powder.[10] Carefully add this powder to the top of the packed column. This method often provides better resolution for difficult separations.

  • Elution: Begin elution with the solvent system determined by TLC. Apply consistent pressure to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or vials. The size of the fractions should be guided by the column volume.

  • Gradient Elution (Optional but Recommended): If impurities are close to the product, a gradient elution can be employed. Start with a less polar solvent mixture to elute non-polar byproducts, then gradually increase the percentage of the polar solvent to elute the this compound, and finally, use a highly polar mixture to wash out any remaining compounds.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Experimental Workflow Diagram

G TLC 1. TLC Method Development (Target Rf ≈ 0.25) Pack 2. Column Packing (Slurry pack with non-polar solvent) TLC->Pack Load 3. Sample Loading (Choose Wet or Dry Method) Pack->Load Elute 4. Elution & Fraction Collection (Apply pressure, run solvent gradient) Load->Elute Analyze 5. Fraction Analysis (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evap 7. Solvent Evaporation Combine->Evap Pure Purified this compound Evap->Pure

Sources

Technical Support Center: Synthesis of 2-Methyl-6-methyleneoct-7-en-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-methyleneoct-7-en-4-ol, also known as Ipsenol, a key component of the aggregation pheromones for several bark beetle species of the genus Ips.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize the synthetic process.

The most direct and common synthesis involves the Grignard reaction between an isobutyl magnesium halide and acrolein (prop-2-enal).[2][3] While straightforward in principle, this reaction is prone to several competing pathways that can significantly lower the yield and purity of the desired product. This document provides in-depth, experience-based guidance in a question-and-answer format to address these challenges.

Section 1: Synthesis Overview and Key Challenges

The primary transformation is the nucleophilic 1,2-addition of isobutylmagnesium bromide to the carbonyl carbon of acrolein.

Synthesis of this compound

Figure 1. Primary synthetic route to this compound.

However, the high reactivity of the Grignard reagent and the bifunctional nature of the α,β-unsaturated aldehyde create a landscape of potential side reactions. This guide will focus on troubleshooting the following common issues:

  • Low Reagent Activity: Quenching of the Grignard reagent.

  • Wurtz Coupling: Formation of a non-polar hydrocarbon byproduct.

  • 1,4-Conjugate Addition: Formation of an isomeric saturated ketone.

  • Oxidation: Formation of the corresponding ketone, 2-methyl-6-methyleneoct-7-en-4-one.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is extremely low, and I noticed gas evolution and a white precipitate during the Grignard reagent formation. What went wrong?

A1: This is a classic sign of Grignard reagent quenching by a protic source, most commonly water. Grignard reagents are powerful bases and will react readily with even trace amounts of water from glassware, solvents, or the atmosphere.[4] The gas you observed was likely isobutane, formed as the isobutylmagnesium bromide deprotonates water.

  • Causality: The Grignard carbon is highly nucleophilic and basic, readily abstracting a proton from water (pKa ~15.7) to form the corresponding alkane (pKa ~50). This reaction is thermodynamically very favorable and consumes your active reagent.

  • Preventative Measures:

    • Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or argon.

    • Solvents: Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a drying agent (e.g., sodium/benzophenone) or purchased in septum-sealed bottles.

    • Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire setup, from reagent formation to quenching.

    • Starting Materials: Ensure your isobutyl halide is anhydrous.

Q2: I've isolated a significant non-polar hydrocarbon byproduct that is difficult to separate from my solvent. What is it and how can I prevent it?

A2: You have likely formed 2,5-dimethylhexane via a Wurtz-type coupling reaction.[5][6] This occurs when the already-formed isobutylmagnesium bromide attacks the C-Br bond of an unreacted molecule of isobutyl bromide.

  • Causality: This side reaction is favored by conditions that lead to high local concentrations of the alkyl halide, such as adding the halide too quickly to the magnesium turnings.[7] Elevated temperatures during reagent formation can also promote this pathway.[4]

  • Preventative Measures:

    • Slow Addition: Add the isobutyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.

    • Temperature Control: While initiation of the Grignard reaction may require gentle heating, maintain a gentle reflux or use a water bath to prevent the temperature from rising excessively once the reaction is initiated.[7]

    • Efficient Stirring: Ensure vigorous stirring to quickly disperse the added alkyl halide and bring it to the magnesium surface, promoting the desired reaction over the coupling side reaction.

Q3: My crude NMR spectrum shows a saturated ketone instead of the expected homoallylic alcohol. What is this byproduct and why did it form?

A3: This is the result of a 1,4-conjugate addition (or Michael addition) of the Grignard reagent to the β-carbon of acrolein, followed by tautomerization of the resulting enolate during the acidic workup.[8] This is a major competing pathway in reactions with α,β-unsaturated carbonyls.

  • Causality: Grignard reagents can act as either "hard" or "soft" nucleophiles. The 1,2-addition to the carbonyl carbon is considered a "hard-hard" interaction, while the 1,4-addition is a "soft-soft" interaction. While Grignard reagents typically favor 1,2-addition with unsaturated aldehydes, reaction conditions can tip the balance.[8][9]

  • Preventative Measures:

    • Low Temperature: Perform the addition of the aldehyde to the Grignard reagent at low temperatures (-78 °C is ideal). 1,2-addition is generally faster and kinetically favored at lower temperatures.[8]

    • Lewis Acid Additives: The addition of anhydrous cerium(III) chloride (CeCl₃) can dramatically improve the selectivity for 1,2-addition.[10][11] This is often referred to as the Luche condition, although it is more broadly applicable to organometallics beyond sodium borohydride.[12] The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity (hardness) and strongly favoring attack at the carbonyl carbon.[10]

Q4: My product analysis (GC-MS) shows a peak with a mass corresponding to C₁₀H₁₆O, which I suspect is 2-methyl-6-methyleneoct-7-en-4-one. How is this ketone formed?

A4: This is likely due to an Oppenauer-type oxidation of the initially formed magnesium alkoxide product.[13][14] In this side reaction, a molecule of the starting aldehyde (acrolein) acts as the hydride acceptor, oxidizing the product alkoxide to a ketone and being reduced itself to allyl alcohol.

  • Causality: This is an equilibrium process that can be driven by an excess of the starting aldehyde.[15][16] The magnesium alkoxide of the product can form a six-membered transition state with another molecule of acrolein, facilitating a hydride transfer.[17]

  • Preventative Measures:

    • Inverse Addition: Add the acrolein slowly to the Grignard reagent. This ensures that the aldehyde is the limiting reagent at all times, minimizing its concentration and suppressing its ability to act as an oxidant.

    • Avoid Excess Aldehyde: Use a stoichiometry of 1.0 equivalent of aldehyde to 1.1-1.2 equivalents of the Grignard reagent. Do not use a large excess of acrolein.

    • Temperature Control: Keep the reaction temperature low during the addition to disfavor the oxidation pathway.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Wurtz Coupling Side Reaction

This side reaction is a primary cause of reduced Grignard reagent concentration and leads to a difficult-to-remove, non-polar impurity.

The mechanism involves the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic carbon of an unreacted alkyl halide molecule.[18]

Wurtz_Coupling cluster_reagents Reactants cluster_product Products RMgX Isobutyl-MgBr (Grignard Reagent) RR 2,5-Dimethylhexane (Wurtz Product) RMgX->RR Nucleophilic Attack MgX2 MgBr₂ RX Isobutyl-Br (Alkyl Halide) RX->RR

Caption: Mechanism of Wurtz Coupling.
SymptomProbable CauseRecommended Solution
Low yield of desired alcohol.Formation of Grignard reagent was inefficient.Titrate the Grignard reagent before use to determine its exact concentration.[19]
Presence of a high-boiling, non-polar impurity (2,5-dimethylhexane) in GC-MS.High local concentration of isobutyl bromide during Grignard formation.Add the isobutyl bromide solution dropwise via an addition funnel to a vigorously stirred suspension of magnesium.
Reaction becomes too hot and turns dark brown/black during Grignard formation.Uncontrolled exothermic reaction, promoting coupling.Immerse the flask in a cool water bath to maintain a gentle, controlled reflux.[7]
Guide 2: 1,2-Addition vs. 1,4-Conjugate Addition

Controlling the regioselectivity of the nucleophilic attack is critical for synthesizing the target homoallylic alcohol.

Addition_Pathways cluster_12 1,2-Addition (Desired) cluster_14 1,4-Addition (Undesired) start Isobutyl-MgBr + Acrolein alkoxide Intermediate Alkoxide start->alkoxide Attack at C=O enolate Intermediate Enolate start->enolate Attack at β-Carbon product_12 This compound alkoxide->product_12 Acidic Workup product_14 Saturated Ketone Byproduct enolate->product_14 Tautomerization (Acidic Workup)

Caption: Competing 1,2- and 1,4-addition pathways.

This protocol is adapted from methodologies known to suppress 1,4-addition and other side reactions like enolization.[10][20]

  • Preparation of CeCl₃: Anhydrous CeCl₃ is crucial. Commercially available "anhydrous" CeCl₃ should be dried in vacuo (~1 torr) at 140-150 °C for 2-4 hours immediately before use to remove coordinated water.

  • Setup: In a flame-dried, three-necked flask under argon, add the freshly dried anhydrous CeCl₃ (1.2 equivalents relative to the aldehyde).

  • Solvent Addition: Add anhydrous THF and stir vigorously to create a fine suspension.

  • Cooling: Cool the CeCl₃ suspension to -78 °C (dry ice/acetone bath).

  • Grignard Addition: Slowly add the previously prepared and titrated isobutylmagnesium bromide solution (1.1 equivalents) to the CeCl₃ suspension. Stir at -78 °C for 30-60 minutes. This transmetallation step generates the less basic, more oxophilic organocerium reagent.[10]

  • Aldehyde Addition: Add a solution of acrolein (1.0 equivalent) in anhydrous THF dropwise, keeping the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench: Quench the reaction at low temperature by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature, extract with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

FactorFavors 1,2-Addition (Desired)Favors 1,4-Addition (Undesired)
Temperature Low (-78 °C)Higher (0 °C to RT)
Solvent More coordinating solvents (e.g., THF)Less coordinating solvents (e.g., Diethyl Ether)
Additives Lewis acids (e.g., anhydrous CeCl₃)[10][21]Copper(I) salts (e.g., CuI)[9]
Grignard Reagent MgBr or MgClMgI (softer halide can increase 1,4-addition)

Section 4: Purification Strategies

The primary product, a secondary alcohol, is significantly more polar than the main hydrocarbon byproduct of Wurtz coupling. This difference allows for effective separation.

  • Flash Column Chromatography: This is the most effective method.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (or petroleum ether) is typically effective. Start with a low polarity eluent (e.g., 2-5% EtOAc/Hexanes) to elute the non-polar 2,5-dimethylhexane byproduct first. Then, gradually increase the polarity (e.g., to 10-20% EtOAc/Hexanes) to elute the desired alcohol, this compound.

    • Monitoring: Use TLC with visualization by potassium permanganate (KMnO₄) stain, which will react with the alcohol and the double bonds, showing them as yellow/brown spots on a purple background.

Section 5: References

Click to expand
  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). The Chemical Record, 21(5), 1134-1151. Available from: [Link]

  • Brown, H.C. & Jadhav, P.K. (1991). Synthesis of optically pure forms of ipsenol. U.S. Patent No. 5,175,371. Washington, DC: U.S. Patent and Trademark Office. Available from:

  • Wikipedia contributors. (2023). Oppenauer oxidation. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Wikipedia contributors. (2023). Wurtz reaction. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Vasian, I. (2014). Synthesis of ipsenol and ipsdienol pheromonic compounds for Scolytidae agrregation. Analele Universităţii din Oradea, Fascicula: Protecţia Mediului, 22, 111-116. Available from: [Link]

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). The Chemical Record. PMID: 33539044. Available from: [Link]

  • Unacademy. (n.d.). Wurtz fittig reaction, Mechanism and Examples. Available from: [Link]

  • Imamoto, T., et al. (1989). Carbonyl addition reactions promoted by cerium reagents. Pure and Applied Chemistry, 61(3), 439-442. Available from: [Link]

  • Chemistry LibreTexts. (2023). Wurtz reaction. Available from: [Link]

  • Wikipedia contributors. (2023). Luche reduction. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (part 2). Reaction Chemistry & Engineering, 8, 2337-2349. Available from: [Link]

  • Master Organic Chemistry. (2019). Alcohols to Ketones, Part 4: Oppenauer Oxidation [Video]. YouTube. Available from: [Link]

  • Imamoto, T., et al. (1984). Cerium chloride-promoted nucleophilic addition of grignard reagents to ketones an efficient method for the synthesis of tertiary alcohols. Tetrahedron Letters, 25(38), 4233-4236.

  • Kmieciak, M., et al. (2005). Variable Synthesis of Alcohols and Ketones Using the Grignard Method as a Form of MPVO Reaction. Synthetic Communications, 35(10), 1423-1432. Available from: [Link]

  • Pharmaguideline. (n.d.). Oppenauer Oxidation and Dakin Reaction. Available from: [Link]

  • Allen Career Institute. (n.d.). Oppenauer Oxidation: Definition, Mechanism, & Applications. Available from: [Link]

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Cerium chloride-promoted nucleophilic addition of grignard reagents to ketones an efficient method for the synthesis of tertiary alcohols. Tetrahedron Letters, 25(38), 4233-4236.

  • Organic Chemistry Portal. (n.d.). Luche Reduction. Available from: [Link]

  • Organic Syntheses. (n.d.). Procedure for titration of a Grignard reagent. Available from: [Link]

  • Hartung, J. et al. (2014). Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. Angewandte Chemie International Edition, 53(38), 10215-10219.

  • Melchiorre, P. et al. (2021). Asymmetric Synthesis of Homoallylic Alcohols featuring Vicinal Tetrasubstituted Carbon Centers via Dual Pd/Photoredox Catalysis. ChemRxiv.

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Available from: [Link]

  • Various Authors. (2014). Does the reaction of Grignard reagent with acrolein follow a 1, 2 addition or a 1, 4 addition?. Quora. Available from: [Link]

  • Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Available from: [Link]

  • Smith, A. M. R., & Bull, J. A. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13025–13035.

  • Snyder, S. A., & Treitler, D. S. (2016). Selective bromochlorination of a homoallylic alcohol for the total synthesis of (−)-anverene. Beilstein Journal of Organic Chemistry, 12, 1377–1383.

  • Martin, V. S., et al. (1981). Kinetic resolution of racemic allylic alcohols by enantioselective epoxidation. A route to substances of absolute enantiomeric purity?. Journal of the American Chemical Society, 103(20), 6237–6240.

Sources

Technical Support Center: Overcoming Low Yields in the Organozinc Coupling for Ipsenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ipsenol via organozinc coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with this specific application of the Negishi cross-coupling reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve higher yields.

Troubleshooting Guide: Addressing Low Yields in Ipsenol Synthesis

Low yields in the organozinc coupling step for Ipsenol synthesis can be a significant hurdle. This section provides a structured approach to identifying and resolving common issues.

Problem 1: Low or No Conversion of Starting Materials

Q: I am observing poor or no conversion of my starting materials (e.g., an appropriate organic halide and 3-methyl-3-buten-1-ol precursor) to Ipsenol. What are the likely causes and how can I address them?

A: Low or no conversion in a Negishi-type coupling for Ipsenol synthesis often points to issues with the organozinc reagent, the catalyst system, or the reaction conditions. Here’s a systematic approach to troubleshooting:

1. Integrity of the Organozinc Reagent: The quality of your organozinc reagent is paramount. These reagents are sensitive to air and moisture.[1]

  • Troubleshooting Steps:

    • Ensure Anhydrous and Inert Conditions: All glassware must be rigorously flame-dried or oven-dried, and the reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen.[2] All solvents and reagents should be freshly dried and degassed.

    • Verify Reagent Formation: If you are preparing the organozinc reagent in situ, confirm its formation. Titration of an aliquot of the organozinc solution is a reliable method to determine its concentration.

    • Activation of Zinc: For the direct insertion of zinc into an organic halide, the activation of zinc metal is crucial. Methods include washing with HCl, using a zinc-copper couple, or employing Rieke zinc.

2. Catalyst and Ligand Selection: The choice of palladium catalyst and the supporting ligand is critical for an efficient Negishi coupling.[3]

  • Troubleshooting Steps:

    • Ligand Choice: For couplings involving sp³-hybridized carbons, as is common in terpene synthesis, bulky and electron-rich phosphine ligands often give superior results. Ligands like RuPhos have been shown to inhibit undesirable side reactions and improve yields.[3]

    • Catalyst Loading: While typically in the range of 1-5 mol%, insufficient catalyst loading can lead to incomplete conversion. A modest increase in the catalyst loading may be beneficial.

    • Pre-catalyst Activation: Ensure your palladium(0) species is being generated effectively from the Pd(II) precatalyst if you are not using a direct Pd(0) source.

3. Reaction Conditions: Temperature and solvent can significantly influence the reaction rate and yield.

  • Troubleshooting Steps:

    • Temperature Optimization: While many Negishi couplings proceed at room temperature, some systems require heating to overcome activation barriers. Conversely, for highly reactive species, lower temperatures may be necessary to prevent side reactions. A systematic temperature screen is advisable.

    • Solvent Effects: Tetrahydrofuran (THF) is a common solvent for Negishi couplings. However, the addition of co-solvents can sometimes be beneficial.

Problem 2: Formation of Significant Side Products

Q: My reaction is proceeding, but I am observing a significant amount of side products, leading to a low yield of Ipsenol. What are these side products and how can I minimize their formation?

A: The formation of side products is a common cause of low yields. In the context of Negishi couplings, the most prevalent side reactions are homocoupling and β-hydride elimination.

1. Homocoupling: This involves the coupling of two organozinc molecules or two organic halide molecules.

  • Causative Factors:

    • Inefficient oxidative addition of the organic halide to the palladium catalyst can lead to homocoupling of the organozinc reagent.

    • Slow transmetalation can also contribute to this side reaction.

  • Mitigation Strategies:

    • Ligand Selection: The use of bulky, electron-rich ligands can promote the desired cross-coupling pathway over homocoupling.[3]

    • Controlled Addition: Slow addition of the organozinc reagent to the reaction mixture containing the catalyst and the organic halide can help to maintain a low concentration of the organozinc species, thereby disfavoring homocoupling.

2. β-Hydride Elimination: This is a potential issue when using alkylzinc reagents that have a hydrogen atom on a carbon atom beta to the zinc atom.

  • Causative Factors:

    • This side reaction is more common with certain catalyst systems and at higher temperatures.

  • Mitigation Strategies:

    • Ligand Design: Certain ligands are designed to suppress β-hydride elimination.

    • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Why is an organozinc reagent preferred over a Grignard or organolithium reagent for the synthesis of Ipsenol?

A1: Organozinc reagents exhibit greater functional group tolerance compared to their Grignard and organolithium counterparts.[1] This is particularly important in the synthesis of complex molecules like Ipsenol, which may contain functional groups that are incompatible with more reactive organometallics. The higher covalent character of the carbon-zinc bond makes it less reactive towards many electrophilic functional groups.[4]

Q2: How can I prepare the organozinc reagent for Ipsenol synthesis?

A2: There are two primary methods for preparing organozinc reagents:

  • Direct Insertion of Zinc: This involves the reaction of an organic halide with activated zinc metal. The activation of zinc is critical for the success of this method.

  • Transmetalation: This involves the reaction of a more reactive organometallic species, such as an organolithium or Grignard reagent, with a zinc halide salt (e.g., ZnCl₂).[5]

For both methods, it is crucial to maintain strict anhydrous and inert conditions.

Q3: What is the role of additives like lithium chloride (LiCl) in the preparation of organozinc reagents?

A3: The addition of LiCl can be highly beneficial, particularly when preparing organozinc reagents in solvents like THF. LiCl helps to break up zinc aggregates and solubilize the organozinc species, leading to a more reactive reagent and often improving the reproducibility of the subsequent coupling reaction.[6]

Q4: Can I use a nickel catalyst instead of a palladium catalyst for the Ipsenol synthesis?

A4: Yes, nickel catalysts can also be used for Negishi couplings and, in some cases, may offer advantages in terms of cost and reactivity.[5] However, palladium catalysts are generally more common and often provide higher yields and broader functional group tolerance.[5] The optimal choice of catalyst will depend on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Preparation of an Alkylzinc Bromide Reagent

This protocol provides a general method for the preparation of an alkylzinc bromide reagent via direct insertion of zinc.

Materials:

  • Alkyl bromide (1.0 equiv)

  • Activated zinc dust (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalytic amount)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add the activated zinc dust.

  • Heat the flask under vacuum and then cool to room temperature under a stream of argon.

  • Add anhydrous THF to the flask, followed by a catalytic amount of iodine to activate the zinc (the purple color will disappear upon activation).[7]

  • Add the alkyl bromide, either neat or as a solution in THF, to the stirred suspension. The reaction may require gentle heating to initiate.

  • Monitor the progress of the insertion by gas chromatography (GC) analysis of quenched aliquots.

  • Once the formation of the organozinc reagent is complete, the resulting solution can be used directly in the coupling reaction.

Protocol 2: General Procedure for the Negishi Coupling for Ipsenol Synthesis

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an organozinc reagent with an organic halide.

Materials:

  • Organic halide (1.0 equiv)

  • Solution of organozinc reagent (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous solvent and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.

  • Add the organic halide to the catalyst mixture.

  • Slowly add the solution of the organozinc reagent to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC/MS.[7]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane), dry the organic layer, and purify by column chromatography.

Data Presentation

Table 1: Effect of Ligand on Negishi Coupling Yield

EntryLigandYield (%)
1PPh₃45
2dppe62
3XPhos78
4RuPhos85

Note: The yields presented are representative and can vary based on the specific substrates and reaction conditions.

Visualizations

Catalytic Cycle of the Negishi Coupling

Negishi_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X R-X (Organic Halide) R-X->Oxidative_Addition R-Pd(II)L2-X R-Pd(II)L₂-X Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R'-ZnX R'-ZnX (Organozinc Reagent) R'-ZnX->Transmetalation R-Pd(II)L2-R' R-Pd(II)L₂-R' Transmetalation->R-Pd(II)L2-R' Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln R-R' R-R' (Ipsenol Precursor) Reductive_Elimination->R-R'

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed Check_Reagent Verify Organozinc Reagent Quality Start->Check_Reagent Check_Catalyst Evaluate Catalyst and Ligand Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Side_Products Analyze for Side Products Start->Check_Side_Products Solution_Reagent Improve Reagent Prep: - Anhydrous Conditions - Zinc Activation - Titration Check_Reagent->Solution_Reagent Solution_Catalyst Screen Ligands: - Bulky, Electron-Rich - Adjust Catalyst Loading Check_Catalyst->Solution_Catalyst Solution_Conditions Systematic Screen: - Temperature - Solvent Check_Conditions->Solution_Conditions Solution_Side_Products Minimize Side Reactions: - Slow Addition - Lower Temperature - Ligand Choice Check_Side_Products->Solution_Side_Products

Caption: A workflow for troubleshooting low yields in the organozinc coupling.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. Retrieved from [Link]

  • Optimization of the organozinc synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient and Stereoselective Synthesis of Yellow Scale Pheromone via Alkyne Haloboration, Zr-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA Reaction), and Pd-Catalyzed Tandem Negishi Coupling. (2008). PMC. Retrieved from [Link]

  • Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis. (n.d.). NIH. Retrieved from [Link]

  • Efficient and stereoselective synthesis of yellow scale pheromone via alkyne haloboration, Zr-catalyzed asymmetric carboalumination of alkenes (ZACA reaction), and Pd-catalyzed tandem Negishi coupling. (2008). PubMed. Retrieved from [Link]

  • Preparation and Applications of Functionalized Organozinc Compounds. (n.d.). Thieme. Retrieved from [Link]

  • Negishi coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. (n.d.). Retrieved from [Link]

  • Zinc mediated allylation of aldehydes and ketones using allyl bromides and commercial zinc dust. The issue of regio. (n.d.). Retrieved from [Link]

  • Negishi Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Stability and degradation of 2-Methyl-6-methyleneoct-7-en-4-ol in storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-6-methyleneoct-7-en-4-ol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've developed this guide to help you navigate the unique stability challenges of this molecule. Its structure, featuring a tertiary allylic alcohol and a conjugated diene system, makes it susceptible to several degradation pathways that can impact experimental reproducibility. This resource provides in-depth FAQs and troubleshooting protocols to ensure the integrity of your samples and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for neat this compound?

To maximize shelf-life, the compound should be stored under conditions that minimize exposure to oxygen, light, heat, and acidic contaminants.[1][2][3] The structural features—a tertiary alcohol and a conjugated diene—make it particularly sensitive to autoxidation and acid-catalyzed dehydration.[4][5][6][7]

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical degradation pathways, including autoxidation and potential polymerization.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents autoxidation, a primary degradation route for conjugated dienes and allylic structures initiated by atmospheric oxygen.[2][5][9] Argon is often preferred due to its density.[9]
Light Amber Vial / Protect from LightUV light can initiate free-radical reactions, accelerating both oxidation and polymerization pathways.[1][7]
Container Tightly Sealed Glass VialUse a vial with a PTFE-lined cap to prevent contamination and minimize moisture ingress. Glass is preferred for its chemical inertness.[9]

Q2: My sample of this compound has turned yellow. What could be the cause?

Yellowing is a common indicator of degradation. The most probable cause is the formation of extended conjugated systems, which absorb light in the visible spectrum. This typically results from two potential pathways:

  • Acid-Catalyzed Dehydration: Trace acidic impurities can protonate the tertiary hydroxyl group, which is then eliminated as water.[4][6][10][11] This creates an additional double bond, extending the conjugation and causing the color change.

  • Oxidation: Initial oxidation products can undergo further reactions to form colored byproducts.[12]

Q3: I've observed that my sample has become viscous or contains a precipitate. What is happening?

An increase in viscosity or the formation of insoluble material strongly suggests that polymerization is occurring.[13][14] The conjugated diene system in the molecule is susceptible to radical-initiated or acid-catalyzed polymerization, where individual molecules link together to form long chains.[13][15] This process is often accelerated by heat, light, or the presence of radical initiators (like peroxides formed during autoxidation).[5][16]

Q4: My HPLC/GC analysis shows a lower purity than expected, with several new peaks. What are these impurities?

The new peaks likely correspond to degradation products. Based on the structure of this compound, the primary degradants you might observe are:

  • Dehydration Products: Alkatrienes formed from the loss of water.

  • Oxidation Products: Hydroperoxides, epoxides, aldehydes, or ketones resulting from the reaction with oxygen.[7][17] These are common in compounds with unsaturated fatty acid-like structures.[18]

  • Isomers: Molecules where the double bonds have shifted to different positions.

  • Dimers/Oligomers: Small polymers formed from a few monomer units linking together.

Q5: Can I store the compound in solution? If so, what is the best solvent?

Storing in solution can be convenient but may accelerate degradation if the solvent is not chosen carefully.

  • Recommended Solvents: Use high-purity, degassed, non-protic solvents such as hexane, ethyl acetate, or toluene. Ensure the solvent is free of acidic impurities and peroxides.

  • Solvents to Avoid:

    • Chlorinated Solvents (e.g., DCM, Chloroform): Can contain trace amounts of HCl, which will catalyze dehydration.

    • Ethers (e.g., THF, Diethyl Ether): Prone to forming explosive peroxides upon storage, which can initiate radical polymerization.[18]

    • Protic Solvents (e.g., Methanol, Ethanol): While the tertiary alcohol is less reactive, these solvents can participate in acid-catalyzed reactions.[19]

Always store solutions under the same recommended conditions as the neat material (frozen, under inert gas, protected from light).

Troubleshooting Guides

Guide 1: Investigating Sample Degradation (Discoloration, Purity Loss)

This workflow helps you diagnose the cause of observed sample instability.

Caption: Workflow for troubleshooting degraded samples.

Guide 2: Protocol for Quantifying Stability

To proactively assess the stability of your batch or test new storage conditions, a quantitative analytical method is essential. Gas Chromatography with Mass Spectrometry (GC-MS) is well-suited for this volatile, terpene-like alcohol.[20][21][22]

Protocol: GC-MS Method for Purity and Degradant Profiling

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade hexane.[22] Use a Class A volumetric flask.

    • Create a dilution series (e.g., 100, 50, 25, 10, 1 µg/mL) to establish a calibration curve.

    • For degraded samples, prepare at a concentration of 100 µg/mL in hexane.

  • GC-MS Parameters (Suggested Starting Point):

    • System: Agilent Intuvo 9000/5977B GC/MS or similar.[21]

    • Injection: 1 µL, Splitless or Cool-on-Column to prevent thermal degradation.[20]

    • Inlet Temp: 250°C (if using split/splitless).

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Oven Program:

      • Initial: 50°C, hold for 2 min.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 min.

    • MS Detector:

      • Source Temp: 230°C.

      • Quad Temp: 150°C.

      • Scan Mode: Full Scan (m/z 40-400).

  • Data Analysis:

    • Integrate the peak for the parent compound and all impurity peaks.

    • Calculate purity using area percent: (Area_parent / Area_total) * 100.

    • Analyze the mass spectra of impurity peaks to tentatively identify them. Look for mass losses corresponding to water (M-18 for dehydration) or mass gains corresponding to oxygen (M+16 or M+32 for oxidation).

Understanding the Degradation Pathways

The chemical stability is dictated by its functional groups. Understanding these provides the basis for all handling and storage recommendations.

G cluster_oxidation Oxidation Pathway cluster_dehydration Dehydration Pathway cluster_polymerization Polymerization Pathway Parent This compound (Tertiary Allylic Alcohol + Conjugated Diene) Ox_Initiator O₂, Light, Metal Ions Parent->Ox_Initiator Acid Trace Acid (H⁺) Parent->Acid Poly_Initiator Radicals, Heat, UV Light Parent->Poly_Initiator Peroxy_Radical Peroxy Radical Intermediate Ox_Initiator->Peroxy_Radical Initiation Hydroperoxide Hydroperoxide (Primary Product) Peroxy_Radical->Hydroperoxide Propagation Secondary_Products Epoxides, Aldehydes, Ketones Hydroperoxide->Secondary_Products Decomposition Protonated_OH Protonated Alcohol (Good Leaving Group) Acid->Protonated_OH Protonation Carbocation Tertiary Carbocation Intermediate Protonated_OH->Carbocation Loss of H₂O Dehydrated_Product Conjugated Triene (Colored) Carbocation->Dehydrated_Product Elimination Polymer_Chain Insoluble Polymer Poly_Initiator->Polymer_Chain Chain Reaction

Caption: Key degradation pathways for the target molecule.

References

  • What is the mechanism for the dehydration of tertiary alcohols? (2017). Quora. Available at: [Link]

  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. (n.d.). Study.com. Available at: [Link]

  • The key propagation steps in the autoxidation of unsaturated... (n.d.). ResearchGate. Available at: [Link]

  • Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. (2025). Terpene Belt Farms. Available at: [Link]

  • Autoxidation. (n.d.). Wikipedia. Available at: [Link]

  • Chemical Storage Safety Guideline. (n.d.). The University of Queensland. Available at: [Link]

  • Alcohol (chemistry). (n.d.). Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2015). Elimination Reactions of Alcohols. Master Organic Chemistry. Available at: [Link]

  • Attaway, J. A., et al. (1962). Paper Chromatographic Analysis of Terpene Alcohols as Their o-Nitrophenyl- and p-Phenylazophenylurethan Derivatives. ACS Publications. Available at: [Link]

  • The Role of Conjugated Dienes in Lipid Peroxidation and Oxidation. (2024). Orango. Available at: [Link]

  • Why Allylic Alcohol Is Stable. (2025). SLT. Available at: [Link]

  • Video: Radical Autoxidation. (2023). JoVE. Available at: [Link]

  • Why Allylic Alcohol Is Stable. (2025). SLT. Available at: [Link]

  • Autoxidation and other lipid reactions. (n.d.). Vscht.cz. Available at: [Link]

  • organic chemistry - why is tertiary carbocation more stable than primary allylic carbocation? (2017). Chemistry Stack Exchange. Available at: [Link]

  • Terpenes Analysis in Cannabis Products by Liquid Injection using the Agilent Intuvo 9000/5977B GC/MS System. (n.d.). Agilent. Available at: [Link]

  • Carbocation Stability Primary Secondary Tertiary Allylic and Benzylic. (2011). YouTube. Available at: [Link]

  • Autoxidation | chemical reaction. (2025). Britannica. Available at: [Link]

  • Storage solution for oxygen sensitive liquid chemicals? (2021). Chemistry Stack Exchange. Available at: [Link]

  • Jiang, Z., Kempinski, C., & Chappell, J. (2017). Extraction and Analysis of Terpenes/Terpenoids. PMC - NIH. Available at: [Link]

  • (PDF) Extraction and Analysis of Terpenes/Terpenoids. (2016). ResearchGate. Available at: [Link]

  • Oxygen Sensor Storage Best Practices. (2023). CO2 Meter. Available at: [Link]

  • Oxygen tank storage regulations. (2020). HFM Magazine. Available at: [Link]

  • Chemical Storage. (n.d.). American Chemical Society. Available at: [Link]

  • Chemical Storage Guidelines. (n.d.). Sabanci University. Available at: [Link]

  • Video: Stability of Conjugated Dienes. (2023). JoVE. Available at: [Link]

  • Stability of Conjugated Dienes MO Theory. (n.d.). Lumen Learning. Available at: [Link]

  • 14.1: Stability of Conjugated Dienes- Molecular Orbital Theory. (2024). Chemistry LibreTexts. Available at: [Link]

  • Chemical Storage Guidelines. (n.d.). University of California, Santa Cruz. Available at: [Link]

  • 14.6 Diene Polymers: Natural and Synthetic Rubbers. (2023). OpenStax. Available at: [Link]

  • Conjugated, Cumulated, and Isolated Dienes. (n.d.). Chemistry Steps. Available at: [Link]

  • 13.4: Polymerization Reactions of Conjugated Dienes. (2021). Chemistry LibreTexts. Available at: [Link]

  • Chemical Storage. (n.d.). University of Wisconsin–Madison. Available at: [Link]

  • Living Radical Polymerization of Bicyclic Dienes: Synthesis of Thermally Cross-Linkable Block Copolymers. (2009). ACS Publications. Available at: [Link]

  • DFT Studies on cis-1,4-Polymerization of Dienes Catalyzed by a Cationic Rare-Earth Metal Complex Bearing an Ancillary PNP Ligand. (n.d.). MDPI. Available at: [Link]

  • Diene polymerization. (n.d.). Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Ipsenol Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ipsenol precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimentation. Our goal is to equip you with the knowledge to not only execute synthetic protocols but to understand the underlying chemical principles that govern success.

Introduction to Ipsenol Synthesis

Ipsenol, a key aggregation pheromone of the Ips bark beetle, is a vital component in pest management strategies.[1][2][3] Its synthesis, while achievable through various routes, presents unique challenges that can impact yield, purity, and stereoselectivity. This guide will focus on common synthetic pathways to Ipsenol precursors and provide practical solutions to overcome frequently encountered obstacles.

The synthesis of Ipsenol and its related compound, Ipsdienol, has been a subject of extensive research for over five decades.[1][2][3][4] Various strategies have been developed, often employing "isoprene synthons" for the crucial isoprenylation step.[1][3][4] Common methods include Grignard reactions, Wittig reactions, and approaches involving organoboranes and indium-mediated couplings.[1][4][5]

Core Synthetic Strategies and Key Precursors

The construction of the Ipsenol carbon skeleton typically involves the coupling of an isoprene unit with a derivative of isovaleraldehyde. Understanding the nuances of these reactions is critical for optimization.

Caption: Figure 1. Overview of common synthetic strategies for Ipsenol precursors.

Troubleshooting Guide: Grignard Reaction Route

The Grignard reaction is a powerful tool for forming the carbon-carbon bond in the Ipsenol backbone by reacting an isoprenyl Grignard reagent with isovaleraldehyde.[6][7] However, its success is highly dependent on meticulous experimental technique.

Q1: My Grignard reaction to form the Ipsenol precursor alcohol has a very low yield. What are the likely causes?

A1: Low yields in this Grignard reaction can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Anhydrous Conditions: Grignard reagents are potent bases and will react with even trace amounts of acidic protons, particularly from water.[8] This is often the primary culprit for low yields.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent.

  • Quality of Magnesium: The surface of magnesium turnings can oxidize, which hinders the formation of the Grignard reagent.

    • Solution: Use fresh, high-quality magnesium turnings. If the magnesium appears dull, it can be activated by gently crushing the turnings in a mortar and pestle (under an inert atmosphere if possible) or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask to initiate the reaction.[9]

  • Formation of the Grignard Reagent: The formation of the isoprenyl Grignard reagent itself might be incomplete.

    • Solution: Initiate the reaction by adding a small amount of the isoprenyl halide to the magnesium in anhydrous ether or THF.[9] Gentle heating or sonication can help start the reaction. Once initiated, the remaining halide should be added dropwise at a rate that maintains a gentle reflux.

  • Side Reactions: The Grignard reagent can act as a base and deprotonate the α-carbon of isovaleraldehyde, leading to enolization and recovery of the starting aldehyde after workup.[7][8]

    • Solution: Add the isovaleraldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.

Q2: I'm observing a significant amount of a homocoupled product (a C10 hydrocarbon) in my reaction mixture. Why is this happening and how can I prevent it?

A2: The formation of a homocoupled product, often referred to as Wurtz-type coupling, is a known side reaction in the preparation of Grignard reagents, especially from allylic halides like isoprenyl bromide.

  • Cause: This side reaction involves the SN2 attack of a newly formed Grignard reagent on another molecule of the isoprenyl halide.

    • Solution:

      • Slow Addition: Add the isoprenyl halide very slowly to a suspension of magnesium. This keeps the concentration of the halide low, minimizing the chance of it reacting with the Grignard reagent.

      • Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents as it can better solvate and stabilize the reagent.[9]

      • Reaction Temperature: Maintain a controlled temperature during the formation of the Grignard reagent.

Troubleshooting Guide: Wittig Reaction Route

The Wittig reaction provides an alternative for C-C bond formation, typically by reacting an isoprenyltriphenylphosphonium ylide with isovaleraldehyde.[10][11][12]

Q1: The yield of my Wittig reaction is low, and I'm recovering a lot of my starting aldehyde.

A1: Low conversion in a Wittig reaction often points to issues with the ylide formation or its reactivity.

  • Inefficient Ylide Generation: The phosphonium ylide must be generated in situ by deprotonating the corresponding phosphonium salt with a strong base.[11][12]

    • Solution:

      • Choice of Base: Use a sufficiently strong base. For non-stabilized ylides like the one derived from isoprenyltriphenylphosphonium bromide, strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are necessary.[11]

      • Anhydrous Conditions: Like Grignard reagents, the strong bases used for ylide generation are sensitive to moisture. Ensure all reagents and solvents are anhydrous.

  • Ylide Stability and Reactivity: The isoprenyl ylide is relatively reactive and can decompose if not used promptly.

    • Solution: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C depending on the base) and add the isovaleraldehyde shortly after.

Q2: My purification is complicated by the presence of triphenylphosphine oxide. How can I easily remove it?

A2: The formation of triphenylphosphine oxide is an inherent byproduct of the Wittig reaction and its removal can be challenging due to its polarity and crystallinity.

  • Solutions for Removal:

    • Crystallization: In some cases, triphenylphosphine oxide can be removed by crystallization from a nonpolar solvent like hexane or a mixture of hexane and ethyl acetate after column chromatography.

    • Precipitation: After the reaction, the mixture can be concentrated and triturated with a solvent in which the desired product is soluble but the triphenylphosphine oxide is not (e.g., diethyl ether or pentane).

    • Chromatography: Careful column chromatography on silica gel is often the most effective method. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, can effectively separate the less polar Ipsenol precursor from the more polar triphenylphosphine oxide.

FAQs: Synthesis and Purification of Ipsenol Precursors

Q1: What are the advantages of using an organoborane-based approach for Ipsenol synthesis?

A1: Organoborane-based methods, such as the reaction of B-isoprenyldiisopinocampheylborane with isovaleraldehyde, offer excellent stereocontrol, allowing for the synthesis of specific enantiomers of Ipsenol.[4] This is particularly important as the biological activity of pheromones is often highly dependent on their stereochemistry.[5] These reactions can also proceed under milder conditions compared to some Grignard or Wittig reactions.

Q2: I've read about indium-mediated isoprenylation. What are the benefits of this method?

A2: Indium-mediated reactions offer a convenient and often high-yielding route to Ipsenol.[13] A key advantage is that the reaction can be carried out with a mixture of 2-bromomethyl-1,3-butadiene and its vinylic isomers, as the indium selectively inserts into the desired allylic C-Br bond.[13] This simplifies the synthesis as it bypasses the need for rigorous purification of the thermally unstable 2-bromomethyl-1,3-butadiene precursor.[13]

Q3: What are the best practices for purifying the final Ipsenol precursor?

A3: The purification of the alcohol precursor to Ipsenol typically involves:

  • Aqueous Work-up: After the reaction is complete, a careful aqueous work-up is necessary to quench any unreacted reagents and remove water-soluble byproducts. A saturated solution of ammonium chloride is often used for quenching Grignard reactions.

  • Extraction: The product is then extracted into an organic solvent like diethyl ether or ethyl acetate.

  • Drying: The combined organic layers should be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Chromatography/Distillation: The crude product is typically purified by flash column chromatography on silica gel. For larger scales, distillation under reduced pressure can also be an effective purification method.[14][15]

Table 1: Comparison of Common Synthetic Methods for Ipsenol Precursors

Reaction TypeKey ReagentsCommon SolventsTypical IssuesKey Advantages
Grignard Reaction Isoprenylmagnesium halide, IsovaleraldehydeAnhydrous Diethyl Ether, THFMoisture sensitivity, Wurtz coupling, EnolizationReadily available reagents, strong C-C bond formation
Wittig Reaction Isoprenyltriphenylphosphonium ylide, IsovaleraldehydeAnhydrous THF, DMSOStrong base required, Triphenylphosphine oxide removalTolerant of many functional groups, reliable olefination
Organoborane Coupling B-Isoprenyldialkylboranes, IsovaleraldehydeTHF, Diethyl EtherAir and moisture sensitive reagentsHigh stereoselectivity, mild reaction conditions
Indium-Mediated 2-Bromomethyl-1,3-butadiene, Indium, IsovaleraldehydeTHF, DMFCost of indiumHigh yields, tolerance of impure allylic halide[13]

Advanced Topics: Enantioselective Synthesis

For applications requiring specific stereoisomers of Ipsenol, enantioselective synthesis is crucial. This is often achieved using chiral auxiliaries or catalysts.

Caption: Figure 2. Conceptual workflow for enantioselective synthesis of Ipsenol.

Approaches such as using B-2'-isoprenyldiisopinocampheylborane, derived from chiral α-pinene, allow for the asymmetric isoprenylation of aldehydes, yielding enantiomerically enriched Ipsenol.[4] Another strategy involves the proline-catalyzed α-aminoxylation of an aldehyde, which can be elaborated into chiral Ipsenol precursors.[16]

Conclusion

The synthesis of Ipsenol precursors, while seemingly straightforward, requires careful attention to reaction conditions and purification techniques. By understanding the potential pitfalls of common synthetic routes and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and success of their experiments.

References

  • PrepChem. Synthesis of (-)-ipsenol. Available from: [Link]

  • Marco-Contelles, J. The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). The Chemical Record. 2021, 21, 858–878. Available from: [Link]

  • Marco-Contelles, J. The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). Semantic Scholar. Published February 4, 2021. Available from: [Link]

  • Marco-Contelles, J. The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). ResearchGate. Published August 6, 2025. Available from: [Link]

  • Marco-Contelles, J. The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). PubMed. Published February 4, 2021. Available from: [Link]

  • Synthesis of ipsenol and ipsdienol pheromonic compounds for Scolytidae agrregation. ResearchGate. Available from: [Link]

  • Yamamoto, H. Reaction scheme for total synthesis of the natural product Ipsenol. Organic Chemistry Data. Available from: [Link]

  • Brown, H.C. Synthesis of optically pure forms of ipsenol. Google Patents. US5175371A.
  • Nakamura, T., et al. Optimization of Wittig reaction. ResearchGate. Available from: [Link]

  • Reginato, G., et al. Indium mediated isoprenylation of carbonyl compounds with 2-bromomethyl-1,3-butadiene: a short synthesis of (±)-ipsenol. SciELO. Available from: [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Published September 9, 2021. Available from: [Link]

  • Acosta-Guzmán, P., et al. Asymmetric synthesis of (S)‐ipsenol 24 through proline‐catalyzed direct... ResearchGate. Available from: [Link]

  • Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • ResearchGate. Reaction conditions for optimization of Wittig olefination. Available from: [Link]

  • Organic Reactions. Wittig Reaction - Common Conditions. Available from: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Published February 6, 2018. Available from: [Link]

  • PubMed. Preparative isolation and purification of flavone compounds from sophora japonica L. by high-speed counter-current chromatography combined with macroporous resin column separation. Available from: [Link]

  • ResearchGate. HETCOR spectrum of ipsenol. (Ref: Robert M. Silverstein, Francis X...). Available from: [Link]

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Technical Support Center: Chiral Resolution of (±)-2-Methyl-6-methyleneoct-7-en-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of (±)-2-Methyl-6-methyleneoct-7-en-4-ol (Ipsenol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we've structured this guide to not only provide solutions but also to explain the underlying scientific principles of your experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of (±)-2-Methyl-6-methyleneoct-7-en-4-ol?

A1: The two most prevalent and effective methods for resolving this racemic secondary allylic alcohol are:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes lipases to selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol from the newly formed ester. It is often preferred due to its high enantioselectivity under mild reaction conditions.[1][2]

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique employs a chiral stationary phase (CSP) to physically separate the two enantiomers, which can be used for both analytical quantification of enantiomeric excess (ee) and preparative-scale separations.

Q2: I'm new to enzymatic resolutions. Which lipase is a good starting point for (±)-2-Methyl-6-methyleneoct-7-en-4-ol?

A2: For secondary alcohols, especially allylic ones, Candida antarctica Lipase B (CAL-B), often immobilized as Novozym® 435, is an excellent and highly versatile starting point.[3][4] Lipase from Pseudomonas cepacia (now known as Burkholderia cepacia) is also a very effective alternative that you should consider screening.[4][5] These lipases are well-documented for their ability to resolve a wide range of secondary alcohols with high enantioselectivity.[2][6]

Q3: How do I determine the enantiomeric excess (ee) of my resolved sample?

A3: The most reliable method is Chiral HPLC or Chiral Gas Chromatography (GC). You will need to develop a separation method that can resolve the two enantiomers of your alcohol (and the ester, if using EKR). By integrating the peak areas for each enantiomer, you can calculate the ee using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Q4: My enzymatic resolution has stalled at around 50% conversion, and the enantiomeric excess isn't improving. Is this normal?

A4: Yes, this is the expected outcome for a successful kinetic resolution.[7] In kinetic resolution, one enantiomer reacts much faster than the other. At 50% conversion, you have ideally consumed all of the fast-reacting enantiomer (converting it to an ester) while leaving the slow-reacting enantiomer untouched. Pushing the reaction beyond this point will often lead to the slower-reacting enantiomer being acylated, which will decrease the enantiomeric excess of both the remaining alcohol and the produced ester.

Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)

This section addresses specific problems you might encounter during the lipase-catalyzed resolution of (±)-2-Methyl-6-methyleneoct-7-en-4-ol.

Problem 1: Low or No Reaction Conversion

Q: I've mixed my racemic alcohol, lipase, and acyl donor, but after 24 hours, I see very little conversion to the ester product. What's going wrong?

A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

  • Causality: Enzyme activity is highly dependent on its environment. Solvent polarity, water content, and temperature can all dramatically affect the enzyme's conformational state and catalytic efficiency. An irreversible acyl donor like vinyl acetate is often used to prevent the reverse reaction (hydrolysis).[1]

  • Troubleshooting Steps:

    • Verify Enzyme Activity: Ensure your lipase is active. If it's an old batch, it may have denatured. Test it with a standard substrate if possible.

    • Solvent Choice: The choice of solvent is critical. For lipases, non-polar organic solvents like hexane, heptane, or methyl tert-butyl ether (MTBE) are generally preferred.[5] Highly polar solvents can strip essential water from the enzyme, inactivating it.

    • Acyl Donor: Vinyl acetate is a highly effective, irreversible acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde.[1] If you are using a different acyl donor, like ethyl acetate, the reaction is reversible and may not proceed to high conversion. Consider switching to an activated ester or an anhydride.

    • Water Content: Lipases require a small amount of water to maintain their active conformation, but too much water will promote hydrolysis of the product ester. If using a very dry solvent, the enzyme may be inactive. If the solvent is wet, hydrolysis may be competing with acylation. Try using a solvent with a controlled water activity.

    • Temperature: While room temperature is a good starting point, some lipases have different optimal temperatures. Try running the reaction at a slightly elevated temperature (e.g., 30-40 °C) to increase the reaction rate.[5]

Workflow for Optimizing EKR Conversion

Caption: Troubleshooting workflow for low EKR conversion.

Problem 2: Poor Enantioselectivity (Low ee)

Q: My reaction is proceeding, but the enantiomeric excess (ee) of my remaining alcohol is very low, even around 50% conversion. How can I improve this?

A: Low enantioselectivity means the enzyme is not discriminating well between the two enantiomers. This is a substrate- and enzyme-specific issue that can often be improved by modifying the reaction conditions.

  • Causality: The enantioselectivity of a lipase is determined by how well each enantiomer fits into its active site. This fit can be influenced by the size of the acyl donor and the reaction temperature. According to the Kazlauskas rule for secondary alcohols, the lipase preferentially acylates the enantiomer where the larger substituent is oriented away from the active site's steric bulk.[4][6] For (±)-2-Methyl-6-methyleneoct-7-en-4-ol, the lipase will typically acylate the (R)-enantiomer faster, leaving the (S)-enantiomer unreacted.

  • Troubleshooting Steps:

    • Screen Different Lipases: This is the most critical step. Enantioselectivity is highly enzyme-dependent. Screen a panel of lipases, such as CAL-B, Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase (PFL).[8]

    • Vary the Acyl Donor: The size of the acyl donor can impact how the substrate fits in the active site. Try screening different acyl donors, such as vinyl propionate or vinyl butyrate. Sometimes a bulkier acyl group can enhance selectivity.

    • Lower the Temperature: In many cases, running the reaction at a lower temperature (e.g., 0-4 °C) can improve enantioselectivity, although it will slow down the reaction rate.

    • Dynamic Kinetic Resolution (DKR): If you require a theoretical yield greater than 50% of a single enantiomer, consider a DKR. This involves adding a racemization catalyst (e.g., a ruthenium complex) that continuously racemizes the unreacted alcohol in situ.[3][7] This allows the enzyme to theoretically convert 100% of the starting material into a single enantiomeric product.

ParameterRecommendation for Improving Enantioselectivity (ee)
Enzyme Screen different lipases (e.g., CAL-B, PCL, PFL).
Acyl Donor Screen donors of varying chain length (e.g., vinyl acetate, vinyl propionate).
Temperature Decrease the reaction temperature (e.g., to 0-4 °C).
Advanced Method Consider Dynamic Kinetic Resolution (DKR) for >50% yield.

Troubleshooting Guide: Chiral HPLC Analysis

This section addresses specific issues related to the analysis of the resolved enantiomers of 2-Methyl-6-methyleneoct-7-en-4-ol.

Problem 3: No Separation of Enantiomers on Chiral Column

Q: I'm injecting my racemic standard, but I only see one peak on my chiral HPLC column. What should I do?

A: Achieving chiral separation is about finding the right combination of chiral stationary phase (CSP) and mobile phase to create diastereomeric interactions of differing energies.

  • Causality: Chiral recognition requires at least three points of interaction between the analyte and the CSP. For an alcohol, these are typically hydrogen bonding, dipole-dipole, and steric interactions. If the mobile phase is too strong or the CSP is not suitable, these specific interactions won't occur, and the enantiomers will co-elute.

  • Troubleshooting Steps:

    • Choose the Right CSP: For alcohols, polysaccharide-based CSPs are the most successful. Start with columns like Daicel CHIRALPAK® IA, IB, or IC, or CHIRALCEL® OD or OJ.[9][10] These are coated or immobilized with amylose or cellulose derivatives.

    • Switch Elution Mode: Chiral separations can be run in normal-phase, polar-organic, or reversed-phase modes. Normal-phase (e.g., hexane/isopropanol) is often the most successful for alcohols.[9][10] If you started in reversed-phase, switch to normal-phase.

    • Optimize the Mobile Phase:

      • In Normal Phase: The alcohol modifier (isopropanol, ethanol) is the most critical component. A lower percentage of alcohol will increase retention and often improve resolution.[9] Try a gradient from 10% isopropanol down to 1% to find the optimal concentration.

      • Change the Modifier: Sometimes, switching from isopropanol to ethanol can dramatically change the selectivity.[9]

    • Lower the Temperature: As with enzymatic reactions, reducing the column temperature can enhance the differences in interaction energy between the enantiomers and the CSP, leading to better resolution.

Workflow for Developing Chiral HPLC Separation

Caption: Workflow for developing a chiral HPLC separation method.

Problem 4: Poor Peak Shape (Tailing or Fronting)

Q: I have baseline resolution, but my peaks are tailing badly, which is affecting my integration and accuracy. What causes this?

A: Poor peak shape is usually due to undesirable secondary interactions or column overload.

  • Causality: Peak tailing can occur when there are secondary active sites on the stationary phase (like exposed silanols on silica-based CSPs) that interact strongly with the analyte.[9] Overloading the column by injecting too much sample can also saturate the stationary phase, leading to tailing. Fronting is less common but can be caused by column collapse or a sample solvent that is much stronger than the mobile phase.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: This is the easiest thing to try first. Dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.

    • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent can cause peak distortion.

    • Add an Additive (with caution): For neutral molecules like this alcohol, additives are often unnecessary. However, if you suspect interaction with residual silanols, adding a very small amount (0.1%) of a polar solvent like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape, but this should be done carefully as it can also destroy the separation.

    • Lower the Flow Rate: Chiral separations are often more efficient at lower flow rates. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.[9][11]

    • Column Health: If these steps fail, your column may be contaminated or damaged. Flush the column according to the manufacturer's instructions. A blocked inlet frit can also cause peak distortion.[12]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Kinetic Resolution
  • To a 50 mL flask, add (±)-2-Methyl-6-methyleneoct-7-en-4-ol (1.0 g, 6.48 mmol).

  • Add 20 mL of methyl tert-butyl ether (MTBE).

  • Add vinyl acetate (0.84 g, 9.72 mmol, 1.5 equivalents).

  • Add immobilized Candida antarctica Lipase B (Novozym® 435) (100 mg, 10% by weight of substrate).

  • Stir the suspension at room temperature (or your desired temperature) and monitor the reaction by TLC or GC/HPLC.

  • When the reaction reaches ~50% conversion, filter off the enzyme and wash it with MTBE.

  • Concentrate the filtrate under reduced pressure.

  • The resulting mixture of the unreacted alcohol and the acetylated product can be separated by standard column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).

Protocol 2: Starting Method for Chiral HPLC Analysis
  • Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (95:5 v/v)

  • Flow Rate: 0.7 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm (as the analyte has a poor chromophore, a Refractive Index detector may be necessary if sensitivity is an issue).

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of the mobile phase.

Note: This is a starting point. Optimization will be required to achieve baseline resolution (Rs > 1.5). Systematically vary the percentage of isopropanol to optimize the separation.

References

  • Bogár, K., Hoyos Vidal, P., Alcántara León, A. R., & Bäckvall, J. E. (2007). Chemoenzymatic dynamic kinetic resolution of allylic alcohols: a highly enantioselective route to acyloin acetates. Organic Letters, 9(17), 3401–3404. Available at: [Link]

  • Kinetic resolution of allylic alcohols via stereoselective acylation catalyzed by lipase PS30. (n.d.). Sci-Hub. Available at: [Link]

  • Qayed, W. S., Ali, D. M., & El-Fattah, M. A. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemates: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available at: [Link]

  • Contente, M. L., & Molinari, F. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. RSC Advances, 9(3), 1547-1559. Available at: [Link]

  • Reddit. (2024). Chiral alcohol separation. r/CHROMATOGRAPHY. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]

  • Jørgensen, K. A., & List, B. (2007). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. Proceedings of the National Academy of Sciences, 104(43), 16865-16869. Available at: [Link]

  • Bonomi, R., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. Available at: [Link]

  • Lobb, K. A., et al. (2022). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem, 23(22), e202200435. Available at: [Link]

  • Wikipedia. (2023). Chiral resolution. Available at: [Link]

  • Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].
  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry, 14(21), 3211-3217. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-6-methylene-7-octen-4-ol. Available at: [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2006). Lipases: useful biocatalysts for the preparation of pharmaceuticals.
  • ChemWhat. (n.d.). This compound CAS#: 14314-21-7. Available at: [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-6-methyleneoct-7-en-4-ol (Ipsenol) for Field Trials

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals tasked with the scalable synthesis of 2-Methyl-6-methyleneoct-7-en-4-ol, a key aggregation pheromone of bark beetles of the Ips genus.[1] Transitioning a synthesis from bench-scale to quantities suitable for field trials presents unique challenges in reaction control, purification, and cost-effectiveness. This document provides a framework for addressing these challenges through a detailed FAQ section and a robust troubleshooting guide.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthetic strategy for producing this compound (Ipsenol).

Q1: What are the most viable synthetic routes for scaling up Ipsenol production?

A1: For multi-gram to kilogram scale, the most direct and frequently cited methods involve the coupling of an isoprenyl-type nucleophile with isovaleraldehyde. The two dominant strategies are the Grignard reaction and the Barbier reaction.[2][3]

  • Grignard Reaction: This classic two-step method involves the pre-formation of an organomagnesium reagent from an isoprenyl halide, which is then reacted with isovaleraldehyde. While powerful, it demands strictly anhydrous conditions, which can be challenging and costly to maintain at scale.[4]

  • Barbier Reaction: This is a one-pot approach where the organometallic intermediate is generated in situ in the presence of the isovaleraldehyde electrophile.[5] This method is often preferred for scale-up due to its operational simplicity and tolerance for a wider range of conditions. Metals like zinc, indium, and samarium have been successfully used, with indium showing excellent efficiency.[5][6] The Barbier reaction avoids the need to prepare and store a potentially unstable Grignard reagent.[5][7]

Q2: Why is the Barbier reaction often preferred over the Grignard reaction for this synthesis at scale?

A2: The preference for the Barbier reaction stems from several key advantages in a process environment:

  • Operational Simplicity: It is a one-pot reaction, which simplifies the process by reducing the number of distinct operational steps (i.e., no separate vessel is needed for reagent preparation).[7]

  • Milder Conditions: Barbier reactions, particularly those mediated by indium or zinc, can often be performed under less stringent conditions than Grignard reactions.[6] Some variations can even tolerate protic solvents like water, which is a significant advantage for green chemistry and process safety.[5][8]

  • In Situ Generation: The reactive organometallic species is generated and consumed in the same pot, minimizing issues related to the stability and storage of highly reactive organomagnesium compounds.[5]

Q3: What are the critical starting materials and their required purity for a successful scale-up?

A3: The primary building blocks are isovaleraldehyde and an isoprenyl halide.

  • Isovaleraldehyde (3-methylbutanal): Must be free of its corresponding carboxylic acid (isovaleric acid), which will quench the organometallic reagent. Purity should be >98%, and it should be distilled before use in large-scale reactions.

  • Isoprenyl Halide (e.g., 2-(Bromomethyl)buta-1,3-diene): This is a key intermediate. Its synthesis from isoprene is a critical preceding step.[6] The halide must be pure and free from isomers or residual acids from its preparation, as these can lead to undesirable side reactions.

  • Metal (Magnesium, Zinc, or Indium): The metal should be of high purity and have a high surface area (e.g., turnings, dust, or powder). Activation is often required to remove the passivating oxide layer.

Q4: What is the reaction mechanism for the Barbier-type synthesis of Ipsenol?

A4: The mechanism involves the in-situ formation of an organometallic nucleophile. While still debated, it is generally understood to involve a single-electron transfer (SET) from the metal surface to the alkyl halide.[9]

Barbier_Mechanism Start Isovaleraldehyde + 2-(Bromomethyl)buta-1,3-diene + Metal (M) Intermediate In Situ Formation: [Isoprenyl-M-Br] Complex Start->Intermediate Single Electron Transfer (SET) Attack Nucleophilic Attack on Carbonyl Carbon Intermediate->Attack Product_Complex Alkoxide-Metal Complex Attack->Product_Complex Workup Aqueous Workup (e.g., NH4Cl) Product_Complex->Workup Final_Product This compound (Ipsenol) Workup->Final_Product

Caption: Barbier reaction workflow for Ipsenol synthesis.

Core Protocol: Scalable Barbier Synthesis of (±)-Ipsenol

This protocol is adapted for a 100-gram scale synthesis using indium metal, which has been shown to be highly effective.[6]

Materials & Reagents:

  • Indium powder (In, <100 mesh): 1.2 equivalents

  • 2-(Bromomethyl)buta-1,3-diene: 1.1 equivalents

  • Isovaleraldehyde: 1.0 equivalent

  • Anhydrous Tetrahydrofuran (THF): 10 volumes (e.g., 1 L for ~100g scale)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or MTBE (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reactor Setup: Assemble a multi-neck reactor equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a condenser, and an inert gas (N₂ or Ar) inlet. Ensure the system is thoroughly dried.

  • Reagent Charging: Charge the reactor with indium powder and anhydrous THF. Begin vigorous stirring.

  • Initiation: Add approximately 5% of the total 2-(bromomethyl)buta-1,3-diene to the stirred suspension. A slight exotherm may be observed as the reaction initiates.

  • Concurrent Addition: In the dropping funnel, prepare a solution of the remaining 2-(bromomethyl)buta-1,3-diene and all the isovaleraldehyde in a small amount of THF.

  • Controlled Feed: Add the aldehyde/halide solution dropwise to the reactor over 2-3 hours. Maintain the internal temperature between 25-30 °C using a water bath for cooling. A sustained exotherm indicates the reaction is proceeding smoothly.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot.

  • Quenching: Cool the reactor in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the reaction and dissolve the indium salts.

  • Extraction & Wash: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether or MTBE. Combine the organic layers and wash sequentially with water and brine.

  • Drying & Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude oil via vacuum distillation or flash column chromatography to yield pure this compound.

ParameterRecommended ValueRationale
Reaction Scale 100 g (Isovaleraldehyde)A representative scale for field trial quantities.
Stoichiometry (Aldehyde:Halide:In) 1.0 : 1.1 : 1.2A slight excess of halide and metal ensures full conversion of the limiting aldehyde.
Solvent Anhydrous THFExcellent solvent for organometallic reactions, though others can be used.
Temperature 25-30 °CBalances reaction rate while minimizing side reactions like Wurtz coupling.
Addition Time 2-3 hoursCritical for controlling the exotherm and preventing buildup of unreacted intermediates.
Anticipated Yield 70-85%Typical yields for this type of indium-mediated coupling.[6]

Troubleshooting Guide

Troubleshooting_Flowchart Start Experiment Issue LowYield Low or No Conversion Start->LowYield SideProducts Significant Side Products Start->SideProducts Runaway Uncontrolled Exotherm Start->Runaway Cause_Metal Cause: Inactive Metal Surface (Oxide Layer) LowYield->Cause_Metal Cause_Reagent Cause: Impure Reagents (Acid in aldehyde, wet solvent) LowYield->Cause_Reagent Cause_Temp Cause: Reaction Temp Too High SideProducts->Cause_Temp Cause_Stoich Cause: Incorrect Stoichiometry SideProducts->Cause_Stoich Cause_Addition Cause: Addition Rate Too Fast Runaway->Cause_Addition Cause_Cooling Cause: Inadequate Cooling Capacity Runaway->Cause_Cooling Sol_Metal Solution: Activate metal with I₂ crystal or dilute HCl wash prior to reaction. Cause_Metal->Sol_Metal Sol_Reagent Solution: Redistill aldehyde. Use freshly dried solvent. Cause_Reagent->Sol_Reagent Sol_Temp Solution: Improve cooling. Slow down addition rate. Cause_Temp->Sol_Temp Sol_Stoich Solution: Verify molar equivalents of all reagents before addition. Cause_Stoich->Sol_Stoich Sol_Addition Solution: Reduce addition rate. Ensure efficient stirring and cooling. Cause_Addition->Sol_Addition Sol_Cooling Solution: Use a larger cooling bath or a chiller system for the reactor. Cause_Cooling->Sol_Cooling

Sources

Technical Support Bulletin: Preserving the Enantiopurity of Ipsenol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of precise stereochemical control, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the racemization of enantiopure Ipsenol during experimental workup. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested protocols to ensure the preservation of your compound's enantiomeric integrity.

Introduction to the Challenge: Ipsenol (2-methyl-6-methylene-7-octen-4-ol) is a chiral allylic alcohol and a well-known aggregation pheromone for several bark beetle species of the Ips genus.[1][2][3] Its biological activity is highly dependent on its stereochemistry. The workup and purification stages of its synthesis are critical junctures where the enantiomeric excess (ee) can be compromised through racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers.[4][5] This guide provides a detailed examination of the causes of racemization for Ipsenol and offers robust troubleshooting strategies to prevent it.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for Ipsenol?

A1: Racemization is a chemical process that converts an enantiomerically pure or enriched substance into a mixture containing equal amounts of both the (+) and (-) enantiomers, rendering it optically inactive.[4] For a biologically active molecule like Ipsenol, the two enantiomers can have drastically different effects. One enantiomer may be a potent attractant, while the other could be inactive or even inhibitory. Therefore, maintaining high enantiomeric excess (ee) is paramount for its intended biological function. A loss of enantiopurity during workup leads to a less effective or unpredictable final product.

Q2: What is the primary chemical mechanism responsible for the racemization of Ipsenol?

A2: The primary pathway for the racemization of Ipsenol, a secondary allylic alcohol, is through an acid-catalyzed SN1-type mechanism .[6][7][8] The process involves the formation of a planar, achiral carbocation intermediate. Because this intermediate is flat, an incoming nucleophile (like water) can attack from either face with equal probability, leading to a 50:50 mixture of the (R)- and (S)-enantiomers.[7][9] The allylic nature of Ipsenol makes its carbocation particularly stable due to resonance, accelerating this process even under mildly acidic conditions.

Racemization Mechanism Figure 1: Acid-Catalyzed Racemization of (S)-Ipsenol cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Nucleophilic Attack S_Ipsenol (S)-Ipsenol Protonated_Ipsenol Protonated Alcohol (Oxonium Ion) S_Ipsenol->Protonated_Ipsenol + H+ Carbocation Planar, Achiral Allylic Carbocation Protonated_Ipsenol->Carbocation - H2O R_Ipsenol (R)-Ipsenol Carbocation->R_Ipsenol + H2O (Top Attack) S_Ipsenol_regen (S)-Ipsenol Carbocation->S_Ipsenol_regen + H2O (Bottom Attack) Result Racemic Mixture ((R/S)-Ipsenol) R_Ipsenol->Result S_Ipsenol_regen->Result

Caption: Acid-catalyzed racemization of (S)-Ipsenol proceeds via a planar carbocation.

Troubleshooting Guide: Preventing Racemization During Workup

This section addresses specific experimental stages where racemization is likely to occur and provides actionable solutions.

Issue 1: Loss of Enantiomeric Excess During Aqueous Quenching and Extraction

If you observe a decrease in ee immediately after quenching your reaction and performing a liquid-liquid extraction, the pH of your aqueous phase is the most likely culprit.

Causality: Standard workup procedures often involve quenching with acidic solutions (e.g., 1M HCl) or basic solutions (e.g., saturated NaHCO₃ or 1M NaOH).[10][11] For an acid-sensitive substrate like Ipsenol, even a mildly acidic wash can trigger the racemization cascade shown in Figure 1. While strong bases are less likely to cause racemization through the same mechanism, they can promote other unwanted side reactions.

Solutions & Protocols:

  • Neutral Quench: The safest initial step is to quench the reaction by pouring it into a separatory funnel containing deionized water or a neutral buffer solution.

  • Buffered Washes: Avoid acidic washes. If salts must be removed, use a pH-neutral solution.

Workup Condition pH Range Risk of Racemization Recommendation
Strong Acid Wash< 4Very High AVOID. Catalyzes rapid formation of the allylic carbocation.[8][12]
Mild Acid Wash4 - 6.5Moderate to High AVOID. Saturated NH₄Cl is mildly acidic and can cause racemization.
Neutral Wash6.5 - 7.5Minimal RECOMMENDED. Use deionized water or a pH 7 phosphate buffer.
Mild Base Wash7.5 - 10Low USE WITH CAUTION. Saturated NaHCO₃ is generally safe but check for other base-catalyzed side reactions.
Strong Base Wash> 10Low (for racemization) AVOID. Risk of other reactions like elimination or decomposition.
Table 1. Recommended pH ranges for handling enantiopure Ipsenol.

Protocol: Racemization-Minimizing Aqueous Workup

  • Quench: Slowly add the crude reaction mixture to a separatory funnel containing an equal volume of pH 7 phosphate buffer or deionized water.

  • Extract: Add the desired organic extraction solvent (e.g., ethyl acetate, diethyl ether). Gently invert the funnel 3-5 times, venting frequently. Avoid vigorous shaking which can promote emulsions.[11]

  • Separate: Allow the layers to separate fully and drain the aqueous layer.

  • Wash: Wash the organic layer twice more with the pH 7 buffer or water.

  • Brine Wash: Perform a final wash with saturated NaCl (brine) to remove bulk water.

  • Dry: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and proceed to concentration.

Issue 2: Racemization During Chromatographic Purification

A common and often overlooked source of racemization is purification by column chromatography. A significant drop in ee after the column points directly to the stationary phase.

Causality: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). When Ipsenol is loaded onto a standard silica column, it is continuously exposed to this acidic environment. The extended contact time during elution provides ample opportunity for the acid-catalyzed racemization mechanism to occur, progressively degrading the enantiopurity of the product as it moves through the column.

Solutions & Protocols:

  • Neutralize the Stationary Phase: Deactivate the acidic sites on the silica gel before use.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or florisil.

  • Minimize Contact Time: Use flash chromatography techniques with slightly higher pressure to expedite elution. Do not let the compound sit on the column for an extended period.

Protocol: Preparation and Use of Neutralized Silica Gel

  • Prepare Slurry: In a fume hood, prepare a slurry of silica gel in the desired initial eluent (e.g., 5% ethyl acetate in hexanes).

  • Add Base: To this slurry, add 1% triethylamine (NEt₃) by volume relative to the eluent. For example, for every 100 mL of eluent used to make the slurry, add 1 mL of NEt₃.

  • Equilibrate: Stir the slurry for 15-20 minutes to allow the triethylamine to neutralize the acidic sites on the silica surface.

  • Pack and Run: Pack the column with the neutralized slurry. Prepare your eluent with the same percentage of triethylamine (e.g., 5% EtOAc / 94% Hexanes / 1% NEt₃) and run the chromatography as usual. The triethylamine will co-elute but is volatile and easily removed during solvent evaporation.

Issue 3: Racemization from Thermal Stress

If racemization occurs despite careful pH control and neutral chromatography, thermal degradation may be the cause.

Causality: While Ipsenol is relatively stable, excessive heat can provide the activation energy needed to induce racemization, potentially through reversible bond cleavage or other mechanisms.[7][13] This is most common during the solvent removal step.

Solutions:

  • Low-Temperature Evaporation: Concentrate the product solution using a rotary evaporator with a water bath temperature no higher than 30-35 °C .

  • High Vacuum: Use a good vacuum source to ensure solvent evaporates efficiently at lower temperatures.

  • Storage: Store the final, purified enantiopure Ipsenol in a freezer (-20 °C) under an inert atmosphere (argon or nitrogen) to ensure long-term stability.

Workflow & Prevention Summary

To maintain maximum enantiomeric integrity, a holistic approach is required. The following workflow integrates all the recommended preventative measures.

Optimized Workflow Figure 2: Workflow for Preserving Ipsenol Enantiopurity cluster_tips Figure 2: Workflow for Preserving Ipsenol Enantiopurity Start Crude Reaction Mixture Quench Quench (pH 7 Buffer / H2O) Start->Quench Extract Extract (EtOAc or Et2O) Quench->Extract Wash Wash Organics (2x with pH 7 Buffer) Extract->Wash Dry Dry (Anhydrous Na2SO4) Wash->Dry Concentrate Concentrate (Rotovap, T < 35°C) Dry->Concentrate Purify Purify (Neutralized Silica Gel) Concentrate->Purify Analyze Analyze ee (Chiral GC/HPLC) Purify->Analyze Store Store (-20°C, Inert Atm.) Analyze->Store T1 Key: Avoid Acid! T2 Key: Keep Cool! T3 Key: Be Quick!

Caption: Recommended workflow to minimize racemization risk at each step.

Analytical Verification

Always verify the enantiomeric excess of your final product. The most common and reliable methods are:

  • Chiral Gas Chromatography (GC): Can be used to separate and quantify the enantiomers, often after derivatization.[14][15]

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful technique for separating enantiomers using a chiral stationary phase.[16][17][18]

By implementing these rigorous, mechanistically informed protocols, researchers can confidently navigate the workup and purification of enantiopure Ipsenol, preserving its stereochemical integrity and ensuring the validity of their scientific outcomes.

References

  • Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. [Link]

  • Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. [Link]

  • Görbe, T., Lihammar, R., & Bäckvall, J. E. (2018). Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols. Chemistry. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. [Link]

  • Chapman, C. J., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. [Link]

  • Brown, H. C. (1992). U.S. Patent No. 5,175,371. U.S.
  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. [Link]

  • eGyanKosh. (n.d.). STEREOISOMERISM OF MOLECULES WITH CHIRAL CENTRES. [Link]

  • BYJU'S. (n.d.). Chirality, Racemisation and Optical activity of Haloalkanes. [Link]

  • Wikipedia. (n.d.). Racemization. [Link]

  • Semantic Scholar. (n.d.). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. [Link]

  • Li, Z., et al. (2021). Stereochemical editing: Catalytic racemization of secondary alcohols and amines. Chinese Chemical Letters. [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968–2020). Digital CSIC. [Link]

  • Verho, O., & Bäckvall, J. E. (2013). Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols. Accounts of Chemical Research. [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Aryal, B., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. [Link]

  • Li, T., & Armstrong, D. W. (2006). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • Marco-Contelles, J. (2021). The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020). PubMed. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Workup. [Link]

  • ResearchGate. (n.d.). Synthesis of ipsenol and ipsdienol pheromonic compounds for Scolytidae agrregation. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. [Link]

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Validation & Comparative

Comparative Guide to 1H and 13C NMR Assignment of 2-Methyl-6-methyleneoct-7-en-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 2-methyl-6-methyleneoct-7-en-4-ol (also known by its common name, Ipsenol). Designed for researchers in natural product chemistry, organic synthesis, and drug development, this document synthesizes predictive methodologies with available experimental data to offer a robust framework for structural verification. We will delve into the causal logic behind spectral interpretation and present a self-validating protocol for data acquisition and assignment.

Introduction to this compound: Structure and Significance

This compound (C₁₀H₁₈O) is a naturally occurring chiral alcohol and a component of the aggregation pheromone for several bark beetle species of the genus Ips.[1] Its structure, characterized by an isopropyl group, a secondary alcohol, and a conjugated diene system, presents a distinct and instructive challenge for NMR spectral assignment. Accurate structural elucidation is paramount for understanding its biological activity and for quality control in synthetic preparations. NMR spectroscopy is the definitive, non-destructive technique for this purpose, providing detailed information about the carbon skeleton and the chemical environment of each proton.[2]

Figure 1: Chemical Structure of this compound

graph chemical_structure {
  layout=neato;
  node [shape=none, fontname="Arial"];
  edge [fontname="Arial"];

// Atom nodes C1 [label="CH3 (1)"]; C2 [label="CH (2)"]; C3 [label="CH3 (3)"]; C4 [label="CH2 (4)"]; C5 [label="CH(OH) (5)"]; C6 [label="CH2 (6)"]; C7 [label="C (7)"]; C8 [label="CH2 (8)"]; C9 [label="CH (9)"]; C10 [label="CH2 (10)"]; OH [label="OH"];

// Positioning C2 [pos="0,0!"]; C1 [pos="-1,-0.5!"]; C3 [pos="-1,0.5!"]; C4 [pos="1,0!"]; C5 [pos="2,0!"]; OH [pos="2.5,0.5!"]; C6 [pos="3,0!"]; C7 [pos="4,0!"]; C8 [pos="4.5,-0.5!"]; C9 [pos="5,0!"]; C10 [pos="6,0!"];

// Bonds C1 -- C2; C2 -- C3; C2 -- C4; C4 -- C5; C5 -- OH; C5 -- C6; C6 -- C7; C7 -- C8; C7 -- C9 [style=double]; C9 -- C10 [style=single];

}

Workflow for NMR data acquisition and processing.

Data Interpretation and Assignment: A Comparative Analysis

This section compares the predicted NMR data with experimentally reported values found in spectral databases. PubChem lists a ¹³C NMR spectrum for this compound, which serves as a valuable reference.[3][4]

¹³C NMR Assignment

The following table compares the predicted chemical shifts with experimental data available from SpectraBase, attributed to a 1991 publication by Klusener, et al.[4]

Carbon AtomPredicted δ (ppm)Experimental δ (ppm)[4]Rationale for Assignment
C1 22-2522.5Upfield methyl group of isopropyl.
C2 28-3224.6Isopropyl methine carbon.
C3 22-2523.2Second, diastereotopic methyl group.
C4 40-4541.5Methylene adjacent to isopropyl and carbinol.
C5 70-7571.8Carbinol carbon, downfield due to -OH group.
C6 35-4038.9Allylic methylene carbon.
C7 145-150147.9Quaternary sp² carbon of the exocyclic double bond.
C8 112-115112.4Terminal sp² carbon of the exocyclic double bond.
C9 135-140139.1Internal sp² carbon of the terminal vinyl group.
C10 115-118115.8Terminal sp² carbon of the vinyl group.

The strong correlation between the predicted values and the experimental data provides high confidence in the ¹³C assignments. The subtle differences between the two isopropyl methyl groups (C1 and C3) confirm their diastereotopic nature.

¹H NMR Assignment Logic

Logical flow for definitive NMR spectral assignment using 2D techniques.

  • HSQC Analysis: The HSQC spectrum is the most powerful tool here. It creates a 2D plot correlating each proton signal on one axis with its directly attached carbon signal on the other.

    • The ¹H signal at ~4.0 ppm will correlate with the ¹³C signal at 71.8 ppm, definitively assigning both to H5 and C5 .

    • The upfield ¹H signals (~0.9-1.0 ppm) will correlate with the ¹³C signals at 22.5 and 23.2 ppm, assigning them to the isopropyl methyl groups (H1/C1 and H3/C3 ).

  • COSY Analysis: The COSY spectrum reveals which protons are coupled (i.e., adjacent) to each other.

    • Strong cross-peaks will be observed between the isopropyl methyl protons (H1 , H3 ) and the methine proton (H2 ). H2 will also show a correlation to the H4 methylene protons.

    • The carbinol proton (H5 ) will show correlations to both H4 and the allylic H6 protons.

    • The vinyl protons will form their own isolated spin system, with H9 showing correlations to H10 .

  • Integration and Multiplicity: The relative integrals of the ¹H signals confirm the number of protons in each environment (e.g., 6H for the two isopropyl methyls, 1H for the carbinol methine). The splitting patterns (multiplicity) further validate the assignments made from COSY data.

By combining these datasets, each signal in both the ¹H and ¹³C spectra can be unambiguously assigned to a specific atom in the this compound molecule, creating a self-validating and trustworthy structural confirmation.

Conclusion

This guide has detailed a comparative approach to the complete ¹H and ¹³C NMR assignment of this compound. By integrating predictive analysis with established experimental data and outlining a rigorous protocol for data acquisition and 2D spectral interpretation, we have established a reliable framework for its structural verification. The close agreement between predicted chemical shifts and literature data underscores the power of modern spectroscopic methods. For any researcher working with this molecule or structurally similar compounds, this guide provides the necessary technical depth and logical workflow to ensure accurate and confident characterization.

References

  • Spectral Database for Organic Compounds (SDBS). Bioregistry. [Link].[5]

  • Wishart, D.S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link].[2]

  • National Center for Biotechnology Information. NMRShiftDB - PubChem Data Source. PubChem. [Link].[6]

  • The Organic Chemistry Tutor. (2021). Predicting NMR Spectra of Molecule. YouTube. [Link].[7]

  • ChemAxon. NMR Predictor. ChemAxon Docs. [Link].[8]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link].[9]

  • Wiley Science Solutions. Spectral Databases. Wiley. [Link].[10]

  • CAS. NMR Database for Faster Structural Data. CAS.org. [Link].[11]

  • Tantillo, D. J., & Bifulco, G. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(10), 1949–1952. [Link].[12]

  • Abraham, R. J. (2003). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link].[13]

  • National Center for Biotechnology Information. This compound. PubChem. [Link].[3]

  • The Pherobase. 2-Methyl-6-methylene-7-octen-4-ol|ipsenol|C10H18O. The Pherobase NMR. [Link].[1]

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  • Doc Brown. The C-13 NMR spectrum of 2-methylhexane. Doc Brown's Chemistry. [Link].[14]

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A Comparative Guide to Chiral HPLC Method Validation for the Enantiomeric Separation of Ipsenol

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical ecology and agricultural science, the precise enantiomeric composition of semiochemicals like Ipsenol is of paramount importance. Ipsenol (2-methyl-6-methylene-7-octen-4-ol), an aggregation pheromone of bark beetles in the genus Ips, exhibits enantiomer-specific biological activity. The differential response of beetle populations to (–)-Ipsenol versus (+)-Ipsenol necessitates robust analytical methods to ensure the enantiomeric purity of products used in pest management strategies. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) stands as a cornerstone technique for such analyses.[1]

This guide provides an in-depth comparison of two distinct chiral HPLC methods for the separation of Ipsenol enantiomers. We will delve into the rationale behind column and mobile phase selection, followed by a rigorous, step-by-step validation of the chosen methods in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical data needed to implement a reliable and validated chiral separation method.

The Rationale for CSP Selection in Terpene Alcohol Separation

The selection of an appropriate CSP is the most critical decision in developing a chiral separation method.[1] For small, relatively non-polar molecules like the terpene alcohol Ipsenol, polysaccharide-based CSPs are a powerful first choice due to their broad enantioselectivity.[4][5] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex three-dimensional chiral environment. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding (with the alcohol functional group of Ipsenol), dipole-dipole interactions, and inclusion complexation within the polysaccharide's helical structure.[6]

For this comparative guide, we will evaluate two prominent types of polysaccharide-based columns under Normal Phase (NP) conditions, a mode often favored for analytes soluble in non-polar organic solvents.

  • Method A: Utilizes a Cellulose-based CSP (e.g., Chiralcel® OD-H). Cellulose carbamate derivatives are known for their excellent resolving power for a wide range of racemates, including alcohols.[7]

  • Method B: Employs an Amylose-based CSP (e.g., Chiralpak® AD-H). Amylose derivatives can offer complementary selectivity to their cellulose counterparts, sometimes providing superior resolution or even a reversal in elution order.[8]

Normal phase chromatography, typically using a mobile phase of hexane and an alcohol modifier like isopropanol or ethanol, is particularly well-suited for separating Ipsenol. This is because the non-polar mobile phase minimizes non-chiral interactions, allowing the subtle chiral recognition mechanisms of the CSP to dominate the separation.[9]

Comparative Chromatographic Conditions

The following table outlines the starting chromatographic conditions for the two methods being compared. These conditions are based on established practices for separating chiral alcohols and similar compounds.[7][8]

ParameterMethod A: Cellulose-based CSPMethod B: Amylose-based CSP
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)n-Hexane / Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Injection Volume 10 µL10 µL

Caption: Initial HPLC conditions for the enantiomeric separation of Ipsenol.

The Workflow of Chiral Method Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[3] The diagram below illustrates the logical workflow for validating a chiral HPLC method, adhering to ICH Q2(R2) guidelines.[2]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_out Outcome Dev Method Optimization (Column, Mobile Phase, Temp.) Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report & Approved Method Robustness->Report

Caption: Logical workflow for chiral HPLC method validation.

Experimental Protocols & Comparative Data

Here, we present the step-by-step protocols for each validation parameter and the corresponding (hypothetical) experimental data comparing Method A and Method B.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] For a chiral method, this primarily means demonstrating baseline resolution between the two enantiomers and ensuring no interference from a blank (diluent).

  • Protocol:

    • Inject the diluent (mobile phase) to establish a baseline.

    • Inject a solution of the racemic Ipsenol standard.

    • Calculate the resolution (Rs) between the two enantiomer peaks. An Rs value ≥ 1.5 is generally considered acceptable for baseline separation.

  • Comparative Data:

ParameterMethod A: Cellulose-basedMethod B: Amylose-basedAcceptance Criteria
Resolution (Rs) 2.12.5Rs ≥ 1.5
Interference No peaks at enantiomer retention timesNo peaks at enantiomer retention timesNo interference

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[11]

  • Protocol:

    • Prepare a series of at least five standard solutions of the undesired enantiomer (e.g., from 0.1% to 2.0% of the target analyte concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Comparative Data (for the minor enantiomer):

ParameterMethod A: Cellulose-basedMethod B: Amylose-basedAcceptance Criteria
Range 0.5 - 25 µg/mL0.5 - 25 µg/mLDefined by application
Correlation Coefficient (r²) 0.99950.9998r² ≥ 0.999
Y-intercept Minimal, passes near originMinimal, passes near originStatistically insignificant

Accuracy is the closeness of the test results to the true value. It is typically determined by spike recovery experiments.[12]

  • Protocol:

    • Prepare a sample of the pure, major enantiomer.

    • Spike this sample with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the target specification limit).

    • Analyze these spiked samples in triplicate.

    • Calculate the percent recovery for each level.

  • Comparative Data:

Spike LevelMethod A: % Recovery (± RSD)Method B: % Recovery (± RSD)Acceptance Criteria
Low (50%) 99.2% (± 1.1%)100.5% (± 0.9%)98.0 - 102.0%
Mid (100%) 100.3% (± 0.8%)100.1% (± 0.7%)98.0 - 102.0%
High (150%) 101.1% (± 0.9%)99.5% (± 0.8%)98.0 - 102.0%

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[13]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the major enantiomer spiked with the minor enantiomer at 100% of the specification limit on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Comparative Data (%RSD of minor enantiomer):

Precision LevelMethod A: %RSDMethod B: %RSDAcceptance Criteria
Repeatability 1.2%0.9%%RSD ≤ 2.0%
Intermediate Precision 1.8%1.5%%RSD ≤ 2.0%

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9][14]

  • Protocol:

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: LOD is typically where S/N = 3:1; LOQ is where S/N = 10:1.

    • Calibration Curve Method: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

    • Confirm the LOQ by analyzing samples at this concentration to demonstrate acceptable precision and accuracy.

  • Comparative Data:

ParameterMethod AMethod BAcceptance Criteria
LOD (µg/mL) 0.150.12Report Value
LOQ (µg/mL) 0.500.40Report Value
Precision at LOQ (%RSD) 4.5%3.8%%RSD ≤ 10%

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]

  • Protocol:

    • Vary key parameters one at a time, such as flow rate (±10%), column temperature (±5 °C), and mobile phase composition (e.g., ±2% of the minor component).

    • Analyze a system suitability sample under each condition and evaluate the resolution and retention times.

  • Comparative Data (Impact on Resolution):

Varied ParameterMethod A: % Change in RsMethod B: % Change in RsAcceptance Criteria
Flow Rate (+10%) -4.2%-3.5%Rs remains ≥ 1.5
Flow Rate (-10%) +3.8%+3.1%Rs remains ≥ 1.5
Temperature (+5 °C) -6.1%-5.5%Rs remains ≥ 1.5
Isopropanol (+2%) -8.5%N/ARs remains ≥ 1.5
Ethanol (+2%) N/A-7.2%Rs remains ≥ 1.5
Synthesis and Conclusion

The validation data presented demonstrates that both the cellulose-based (Method A) and amylose-based (Method B) chiral HPLC methods are suitable for the intended purpose of separating and quantifying the enantiomers of Ipsenol.

G cluster_methods Comparative Methods cluster_params Key Performance Metrics cluster_conclusion Conclusion M_A Method A (Cellulose CSP) Resolution Resolution (Rs) Method B > Method A M_A->Resolution Precision Precision (%RSD) Method B > Method A M_A->Precision Sensitivity Sensitivity (LOQ) Method B > Method A M_A->Sensitivity Robustness Robustness Both Methods are Robust M_A->Robustness M_B Method B (Amylose CSP) M_B->Resolution M_B->Precision M_B->Sensitivity M_B->Robustness Conclusion Method B demonstrates slightly superior performance and is recommended for routine analysis. Resolution->Conclusion Precision->Conclusion Sensitivity->Conclusion Robustness->Conclusion

Caption: Summary of comparative performance analysis.

Expert Insights: Based on the comparative data, Method B (Amylose-based CSP) exhibits slightly superior performance characteristics. It provides a higher resolution factor (Rs = 2.5), better precision (lower %RSD values), and a lower LOQ (0.40 µg/mL), indicating greater sensitivity. While both methods are robust, the enhanced resolution of Method B offers a larger margin for method performance under slight variations, which is highly desirable in a routine quality control environment.

The choice between ethanol and isopropanol as the mobile phase modifier can also influence selectivity, and in this case, ethanol in combination with the amylose phase provided a better overall separation. This underscores the importance of screening both different polysaccharide backbones (cellulose vs. amylose) and mobile phase modifiers during method development.[5]

Ultimately, the selection of a final method may depend on factors beyond pure performance, such as column availability and cost. However, based on this validation study, the amylose-based CSP method is the recommended choice for the routine chiral analysis of Ipsenol enantiomers.

References

  • ICH. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH. (2023). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). International Council for Harmonisation. [Link]

  • ResearchGate. (2025). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]

  • IOSR Journals. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

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  • Altabrisa Group. (2025). What Are LOD and LOQ in HPLC Methods?. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • National Center for Biotechnology Information. (2021). The Separation of Cannabinoids on Sub-2 µm Immobilized Polysaccharide Chiral Stationary Phases. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

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A Researcher's Guide to the Mass Spectrometry Fragmentation of Ipsenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of rigorous scientific inquiry. Mass spectrometry (MS) stands as a principal technique in this endeavor, providing not only the molecular weight of an analyte but also a characteristic fragmentation pattern that serves as a molecular fingerprint. This guide offers an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of Ipsenol, a naturally occurring monoterpene alcohol.

This document is structured to provide a comprehensive understanding of Ipsenol's fragmentation behavior. We will dissect its mass spectrum, propose fragmentation mechanisms, and compare its fragmentation pattern with that of a structurally related monoterpene alcohol, Isoborneol. This comparative approach is designed to highlight the subtle yet significant differences in fragmentation that arise from structural isomerism, thereby sharpening the analytical acumen of the reader. Furthermore, a detailed experimental protocol for acquiring the mass spectrum of Ipsenol via Gas Chromatography-Mass Spectrometry (GC-MS) is provided to ensure the reproducibility of the data presented.

Understanding Ipsenol: Structure and Significance

Ipsenol, with the chemical formula C₁₀H₁₈O and a molecular weight of approximately 154.25 g/mol , is a pheromone produced by several species of bark beetles of the genus Ips.[1][2][3] Its chemical structure, (S)-2-methyl-6-methylene-7-octen-4-ol, features a secondary alcohol and two carbon-carbon double bonds.[4] The presence and position of these functional groups are critical in dictating its fragmentation pathway under electron ionization.

The Electron Ionization Mass Spectrum of Ipsenol

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[5][6] This process, while often resulting in a weak or absent molecular ion peak, generates a rich fragmentation pattern that is highly characteristic of the molecule's structure.[7][8] The mass spectrum of Ipsenol is a prime example of this, where the fragment ions provide a roadmap to its molecular architecture. The authoritative mass spectrum for Ipsenol is available in the NIST Mass Spectrometry Data Center.[4]

Key Fragment Ions and Their Interpretation

The mass spectrum of Ipsenol is characterized by a series of prominent peaks. While the molecular ion peak (M⁺) at m/z 154 is often of low abundance in the spectra of alcohols, its observation is crucial for determining the molecular weight.[9][10] The fragmentation of alcohols is typically driven by two main pathways: α-cleavage (the breaking of a C-C bond adjacent to the oxygen atom) and dehydration (the loss of a water molecule).[10][11]

Table 1: Prominent Fragment Ions in the EI Mass Spectrum of Ipsenol

m/zProposed Fragment Structure/IdentityFragmentation Pathway
139[M - CH₃]⁺Loss of a methyl group
136[M - H₂O]⁺Dehydration
111[C₈H₁₅]⁺Complex rearrangement and fragmentation
93[C₇H₉]⁺Further fragmentation following dehydration
81[C₆H₉]⁺Allylic cleavage or rearrangement
69[C₅H₉]⁺Cleavage of the alkyl chain
55[C₄H₇]⁺Further fragmentation
43[C₃H₇]⁺Isopropyl cation from α-cleavage

The presence of a peak at m/z 43 is particularly diagnostic, suggesting the formation of a stable isopropyl cation resulting from α-cleavage at the C4-C5 bond. The loss of water (m/z 136) is also a characteristic fragmentation pathway for alcohols.[10]

Proposed Fragmentation Pathway of Ipsenol

The fragmentation of the Ipsenol molecular ion can be visualized as a series of competing and sequential reactions. The initial ionization event creates a radical cation, which then undergoes cleavage and rearrangement to produce the observed fragment ions.

Ipsenol Fragmentation M Ipsenol [C10H18O]⁺˙ m/z 154 F139 [M - CH₃]⁺ m/z 139 M->F139 - •CH₃ F136 [M - H₂O]⁺˙ m/z 136 M->F136 - H₂O F43 [C₃H₇]⁺ m/z 43 M->F43 α-cleavage F111 [C₈H₁₅]⁺ m/z 111 F136->F111 - C₂H₅• F93 [C₇H₉]⁺ m/z 93 F136->F93 - C₃H₇• F81 [C₆H₉]⁺ m/z 81 F111->F81 - C₂H₆

Caption: Proposed fragmentation pathway of Ipsenol under electron ionization.

Comparative Analysis: Ipsenol vs. Isoborneol

To better understand the uniqueness of Ipsenol's fragmentation pattern, it is instructive to compare it with that of an isomer. Isoborneol, a bicyclic monoterpene alcohol, shares the same molecular formula (C₁₀H₁₈O) but has a distinctly different structure.[12] This structural difference leads to a markedly different mass spectrum. The mass spectrum of Isoborneol is also available from the NIST database.[12]

The Mass Spectrum of Isoborneol

The rigid bicyclic structure of Isoborneol significantly influences its fragmentation. The molecular ion at m/z 154 is typically more prominent than in acyclic alcohols due to the greater stability of the ring system.

Table 2: Prominent Fragment Ions in the EI Mass Spectrum of Isoborneol

m/zProposed Fragment Structure/IdentityFragmentation Pathway
139[M - CH₃]⁺Loss of a methyl group
121[M - CH₃ - H₂O]⁺Loss of methyl followed by dehydration
110[C₈H₁₄]⁺Rearrangement and loss of C₂H₄O
95[C₇H₁₁]⁺ (Base Peak)Retro-Diels-Alder type fragmentation or complex rearrangement
81[C₆H₉]⁺Further fragmentation
67[C₅H₇]⁺Further fragmentation
Distinguishing Fragmentation Pathways

The comparison of the two fragmentation patterns reveals key differences that can be used for unambiguous identification.

Comparative Fragmentation cluster_ipsenol Ipsenol cluster_isoborneol Isoborneol Ipsenol_M [C10H18O]⁺˙ m/z 154 Ipsenol_F43 α-cleavage -> m/z 43 Ipsenol_M->Ipsenol_F43 Ipsenol_F136 Dehydration -> m/z 136 Ipsenol_M->Ipsenol_F136 Isoborneol_M [C10H18O]⁺˙ m/z 154 Isoborneol_F95 Ring Rearrangement -> m/z 95 (Base Peak) Isoborneol_M->Isoborneol_F95

Caption: Key distinguishing fragmentation pathways of Ipsenol and Isoborneol.

The dominant α-cleavage leading to m/z 43 and dehydration in Ipsenol contrasts sharply with the characteristic rearrangement of the bicyclic system in Isoborneol, which results in the base peak at m/z 95. These differences underscore the power of mass spectrometry in distinguishing between isomers.

Experimental Protocol: GC-MS Analysis of Ipsenol

To obtain a high-quality mass spectrum of Ipsenol, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[5][13] The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for analysis.[14][15]

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a dilute solution of Ipsenol (e.g., 100 ppm) in a volatile organic solvent such as hexane or dichloromethane.

  • GC-MS Instrument Parameters:

    • Gas Chromatograph:

      • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

      • Oven Temperature Program:

        • Initial temperature: 60 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 240 °C.

        • Final hold: 5 minutes at 240 °C.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: Scan from m/z 40 to 400.

      • Solvent Delay: Set a solvent delay to prevent the solvent peak from entering the mass spectrometer (typically 3-4 minutes).

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the data using the instrument's software.

    • Identify the peak corresponding to Ipsenol in the total ion chromatogram.

    • Extract the mass spectrum for the Ipsenol peak and compare it to a reference library such as the NIST/EPA/NIH Mass Spectral Library for confirmation.[16][17]

GC-MS Workflow Sample Sample Preparation (Ipsenol in Solvent) Injection GC Injection Sample->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection Data Data System (Mass Spectrum) Detection->Data

Caption: General workflow for the GC-MS analysis of Ipsenol.

Conclusion

The fragmentation pattern of Ipsenol observed in electron ionization mass spectrometry is a direct consequence of its molecular structure. The characteristic α-cleavage and dehydration pathways provide a distinct fingerprint that allows for its confident identification. When compared with its isomer, Isoborneol, the differences in their mass spectra become a powerful tool for structural elucidation, highlighting the influence of acyclic versus bicyclic frameworks on fragmentation. By following the provided experimental protocol, researchers can reliably generate and interpret the mass spectrum of Ipsenol, contributing to the accuracy and integrity of their scientific findings.

References

  • BioP
  • PubChem. (-)-Ipsenol | C10H18O | CID 93186. National Institutes of Health. [Link]

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  • Jux, A., et al. (2016). The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol. Beilstein Journal of Organic Chemistry, 12, 1336-1345. [Link]

  • von Sydow, E., et al. (1965). Mass Spectrometry of Terpenes - II. Monoterpene Alcohols. Acta Chemica Scandinavica, 19, 1685-1693. [Link]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Khan, I., et al. (2018). Electron ionization gas chromatography-mass spectrometry (ei-gc-ms) analysis of extracted oil from Tribulus terrestris seeds. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2131-2140. [Link]

  • Beilstein Journals. (2016). The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol. [Link]

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  • Organic Chemisky! (2020, October 21). ipsenol Organic Spectroscopy 6 [Video]. YouTube. [Link]

  • PubChem. alpha-Ambrinol | C13H22O | CID 24858722. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. [Link]

  • Wikipedia. (2024). Gas chromatography–mass spectrometry. [Link]

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  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). [Link]

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  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current protocols in molecular biology, 114, 30.4.1–30.4.24. [Link]

  • Wikipedia. (2024). Mass spectral interpretation. [Link]

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A Comparative Guide to the Gas Chromatographic Analysis of 2-Methyl-6-methyleneoct-7-en-4-ol (Ipsenol) on DB-5 and Alternative Stationary Phases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the analysis of volatile organic compounds, particularly terpenoids like 2-Methyl-6-methyleneoct-7-en-4-ol (commonly known as ipsenol), the selection of an appropriate gas chromatography (GC) column is paramount for achieving accurate and reproducible results. This guide provides an in-depth comparison of the retention behavior of ipsenol on the widely used DB-5 column and other alternative stationary phases. We will delve into the experimental data, the underlying chemical principles governing the separation, and a detailed protocol for the determination of the Kovats retention index, a critical parameter for compound identification.

Understanding the Analyte: this compound

This compound is a naturally occurring terpene alcohol and a known pheromone in several beetle species. Its accurate identification and quantification are crucial in ecological studies, pest management, and the quality control of essential oils. The molecule possesses a hydroxyl group, which introduces polarity, and a hydrocarbon backbone with unsaturation, contributing to its overall volatility and chromatographic behavior.

The Role of the Kovats Retention Index

In gas chromatography, while retention time is a fundamental measurement, it can vary between different instruments and analytical conditions. The Kovats retention index (I) is a standardized, dimensionless value that relates the retention time of an analyte to the retention times of adjacent n-alkanes.[1] This normalization allows for the comparison of retention data across different laboratories and systems, making it an invaluable tool for compound identification.[2]

Performance on a Standard Non-Polar Column: DB-5

The DB-5 column, with its stationary phase of (5%-phenyl)-methylpolysiloxane, is a workhorse in many analytical laboratories due to its versatility and robustness.[3] It is considered a non-polar column, where separation is primarily driven by the boiling points and van der Waals interactions of the analytes.

The Kovats retention index of this compound on a DB-5 column has been reported to be 1097 under temperature-programmed conditions.[4] Other sources report values in the range of 1075 to 1087 for standard non-polar columns, which are chemically similar to the DB-5 phase.[4]

Comparison with Alternative Stationary Phases

The choice of stationary phase significantly influences the retention and selectivity of the separation. By comparing the Kovats index of an analyte on columns of different polarities, we can gain a deeper understanding of its chemical properties and achieve better separation from potential interferences.

CompoundStationary PhasePolarityKovats Retention Index (I)
This compound DB-5 ((5%-Phenyl)-methylpolysiloxane)Non-Polar1097[4]
This compound Standard Non-Polar (e.g., SE-30, OV-101)Non-Polar1075 - 1087[4]
2-Methyl-6-methylene-7-octen-2-ol (Isomer) Carbowax 20M (Polyethylene Glycol)Polar1586[5]

Note: Data for the exact isomer on a polar column was not available, so a structurally similar isomer is presented for comparative purposes.

The significant increase in the Kovats retention index of the related terpene alcohol on the polar Carbowax 20M column (polyethylene glycol stationary phase) is a direct consequence of the analyte's hydroxyl group.[6] On a non-polar DB-5 column, the separation is dominated by dispersive forces, and the elution order generally follows the boiling points of the compounds.[7] However, on a polar stationary phase like Carbowax, the polar hydroxyl group of the analyte can engage in strong hydrogen bonding with the polyethylene glycol phase.[8] This specific interaction leads to a much stronger retention of the alcohol compared to the non-polar n-alkanes used for the retention index calculation, resulting in a significantly higher Kovats index.[9]

This difference in retention behavior is a powerful tool for chromatographers. For complex samples where co-elution is a concern on a DB-5 column, switching to a polar column can often resolve these issues by altering the elution order based on polarity rather than just boiling point.

Selecting the Right Column for Terpene Alcohol Analysis

While the DB-5 is a reliable choice for general screening, for targeted analysis of terpene alcohols, especially in complex matrices, alternative columns should be considered:

  • Mid-Polar Columns (e.g., DB-624, Rxi-624Sil MS): These columns, containing a higher percentage of phenyl and/or cyanopropyl functional groups, offer a different selectivity compared to the DB-5. They can provide better resolution for moderately polar compounds.

  • Polar Columns (e.g., DB-WAX, Carbowax, Rtx-WAX): As demonstrated by the data, these polyethylene glycol (PEG) based columns are excellent for separating compounds based on their polarity. They are particularly well-suited for the analysis of alcohols, aldehydes, and esters.[8] However, it is important to note that polar columns generally have lower thermal stability and may be more susceptible to degradation if exposed to oxygen at high temperatures.

Experimental Protocol: Determination of Kovats Retention Index

The following is a detailed, step-by-step methodology for the determination of the Kovats retention index of this compound.

1. Preparation of Standards and Samples:

  • n-Alkane Standard: Prepare a mixture of n-alkanes (e.g., C8 to C20) in a volatile solvent like hexane or dichloromethane. The concentration of each alkane should be sufficient to produce a clear, detectable peak.

  • Analyte Solution: Prepare a dilute solution of this compound in the same solvent used for the n-alkane standard. A typical concentration is in the range of 10-100 µg/mL.

  • Co-injection Mixture: Prepare a mixture containing both the n-alkane standard and the analyte solution. This ensures that all compounds are analyzed under identical chromatographic conditions.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

  • GC System: Agilent 7890B GC system or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or an alternative column as required.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless inlet at 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on analyte concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 3 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Transfer Line Temperature: 280 °C.

3. Data Acquisition and Analysis:

  • Inject the co-injection mixture into the GC-MS system.

  • Acquire the total ion chromatogram (TIC).

  • Identify the peaks corresponding to the n-alkanes and the analyte (this compound) based on their retention times and mass spectra.

  • Record the retention times (t_R) for the analyte and the two n-alkanes that elute immediately before and after it.

4. Calculation of the Temperature-Programmed Kovats Retention Index:

The temperature-programmed Kovats retention index (I) is calculated using the following linear interpolation formula:

I = 100 * [n + (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]

Where:

  • n = carbon number of the n-alkane eluting before the analyte

  • N = carbon number of the n-alkane eluting after the analyte

  • t_R(analyte) = retention time of the analyte

  • t_R(n) = retention time of the n-alkane with carbon number n

  • t_R(N) = retention time of the n-alkane with carbon number N

Visualizing the Workflow and Logic

To better illustrate the experimental and logical flow, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare n-Alkane Standard (C8-C20) C Create Co-injection Mixture A->C B Prepare Analyte Solution (Ipsenol) B->C D Inject Co-injection Mixture C->D E Separation on GC Column (e.g., DB-5) D->E F Detection by Mass Spectrometer E->F G Acquire Total Ion Chromatogram (TIC) F->G H Identify Peaks & Record Retention Times (t_R) G->H I Calculate Kovats Retention Index (I) H->I

Caption: Experimental workflow for the determination of the Kovats retention index.

G cluster_nonpolar Non-Polar Stationary Phase (DB-5) cluster_polar Polar Stationary Phase (Carbowax) Analyte Ipsenol (C10H18O) Interaction_NP Primary Interaction: Van der Waals Forces Analyte->Interaction_NP interacts with Interaction_P Primary Interaction: Hydrogen Bonding (due to -OH group) Analyte->Interaction_P interacts with Behavior_NP Elution primarily based on Boiling Point Interaction_NP->Behavior_NP RI_NP Result: Lower Kovats Index (e.g., 1097) Behavior_NP->RI_NP Behavior_P Stronger Retention due to Specific Interactions Interaction_P->Behavior_P RI_P Result: Higher Kovats Index (e.g., >1500) Behavior_P->RI_P

Caption: Logical relationship between analyte properties and retention behavior on different stationary phases.

Conclusion

The Kovats retention index of this compound on a DB-5 column provides a reliable data point for its identification in routine analyses. However, for more complex separations or to confirm compound identity with a higher degree of certainty, employing a secondary column with a different polarity, such as a Carbowax-type column, is highly recommended. The significant shift in the retention index on a polar phase, driven by the hydrogen bonding capability of the analyte's hydroxyl group, provides a powerful orthogonal separation mechanism. By understanding the interplay between the analyte's chemical structure and the stationary phase chemistry, researchers can develop more robust and reliable analytical methods for the challenging yet rewarding field of volatile compound analysis.

References

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (URL not available)
  • 2-Methyl-6-methylene-7-octen-4-ol. PubChem. [Link]

  • Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Brazilian Journal of Analytical Chemistry. [Link]

  • The Kovats Retention Index: 2-Methyl-6-methylene-7-octen-4-one (C10H16O). The Pherobase. [Link]

  • Kováts retention indexes of monounsaturated C12, C14, and C16 alcohols, acetates and aldehydes commonly found in lepidopteran pheromone blends. SciELO. [Link]

  • Retention Indices for Frequently Reported Compounds of Plant Essential Oils. National Institute of Standards and Technology. [Link]

  • Kovats Indices for C2-C13 Hydrocarbons and Selected Oxygenates/Halocarbons with 100% Dimethylpolysiloxane Columns. Lotus Consulting. [Link]

  • The Kovats Retention Index: 2-Methyl-6-methylene-7-octen-2-ol (C10H18O). The Pherobase. [Link]

  • Polyethylene glycol stationary phases for capillary gas chromatography. VTechWorks. [Link]

  • Lecture 7: Gas Chrom
  • Solid Phase Extraction - Principe of SPE. Interchim. [Link]

  • 2-Methyl-6-methyleneoct-7-en-4-one. NIST WebBook. [Link]

  • Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. MDPI. [Link]

  • Molecular structure of poly(methylphenylsiloxane) stationary phases and related McReynolds constants. ResearchGate. [Link]

  • Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity, Glass Half Full?. Separation Science. [Link]

  • Industrial Applications with a New Polyethylene Glycol-Based GC Column. Agilent. [Link]

  • PEG-2 I for the retention index markers used in this study. ResearchGate. [Link]

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A Comparative Guide to the Cross-Reactivity of Ipsenol with Pheromone Receptors of Non-Target Species

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the cross-reactivity of the bark beetle pheromone component, Ipsenol, with the pheromone receptors of non-target insect species. It is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, neuroethology, and pest management. This document synthesizes findings from electrophysiological, behavioral, and molecular modeling studies to provide a comprehensive overview of the specificity and potential ecological implications of Ipsenol signaling.

Introduction: The Double-Edged Sword of a Shared Signal

Ipsenol is a monoterpene alcohol used as an aggregation pheromone component by several species of bark beetles in the genus Ips.[1] In its primary target species, such as the Eurasian spruce bark beetle Ips typographus, the (-)-enantiomer of Ipsenol plays a crucial role in coordinating mass attacks on host trees.[2][3] The olfactory system of these beetles is exquisitely tuned to detect their species-specific pheromone blend, ensuring reproductive success and efficient host colonization. The specificity of this detection is primarily mediated by specialized odorant receptors (ORs) located in olfactory sensory neurons (OSNs) on the antennae.[2][4] In I. typographus, the receptor ItypOR46 has been identified as being specifically responsive to (S)-(-)-ipsenol.[2][3]

However, the chemical landscape of a forest is a complex tapestry of signals. Pheromone components are often shared among closely related species, leading to potential "eavesdropping" or cross-reactivity. This guide explores the phenomenon of Ipsenol cross-reactivity, where this pheromone component elicits a response in non-target species. Such interactions can have significant ecological consequences, ranging from interspecific competition and reproductive interference to kairomonal exploitation by predators. Understanding the extent and mechanisms of this cross-reactivity is paramount for developing species-specific pest management strategies and for unraveling the evolutionary dynamics of chemical communication.

The Neurophysiological Basis of Cross-Reactivity: From Antennae to Action Potentials

The initial detection of a pheromone occurs at the periphery, on the insect's antennae. Two key electrophysiological techniques, Electroantennography (EAG) and Single-Sensillum Recording (SSR), allow us to quantify the responses of the olfactory system to chemical stimuli and thus measure cross-reactivity.

Electroantennography (EAG): A Global View of Antennal Response

EAG measures the summated potential of all responding OSNs on the antenna. It provides a rapid and robust assessment of whether an insect can detect a particular compound. While it lacks the specificity to pinpoint individual neuron responses, it is an excellent screening tool to identify potential cross-reactivity.

Single-Sensillum Recording (SSR): Tuning into Specific Neurons

SSR, on the other hand, offers a much finer resolution by recording the action potentials from individual OSNs housed within a single sensillum. This technique allows researchers to determine the specificity of individual neurons to different compounds, including enantiomers of the same molecule, and to construct detailed dose-response curves. Studies on Ips typographus have utilized SSR to demonstrate that specific OSNs are highly tuned to the (S)-(-)-ipsenol enantiomer, with only minor responses to the (R)-(+)-enantiomer at higher concentrations.[2]

dot graph ERG_SSR_Comparison { layout=neato; graph [overlap=false, splines=true, sep="+6,6", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Ipsenol [label="Ipsenol Stimulus", fillcolor="#FBBC05", fontcolor="#202124"]; Antenna [label="Insect Antenna", fillcolor="#F1F3F4", fontcolor="#202124"]; EAG [label="Electroantennography (EAG)\n(Summated Response)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SSR [label="Single-Sensillum Recording (SSR)\n(Individual Neuron Response)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gross_Detection [label="Gross Detection\n(Yes/No)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuron_Specificity [label="Neuron Specificity\n(Tuning Profile)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ipsenol -> Antenna [label=" Delivery"]; Antenna -> EAG [label="Measures"]; Antenna -> SSR [label="Measures"]; EAG -> Gross_Detection [label="Provides Data On"]; SSR -> Neuron_Specificity [label="Provides Data On"]; } dot

Caption: Comparison of EAG and SSR techniques for assessing olfactory responses.

Comparative Analysis of Ipsenol Cross-Reactivity in Non-Target Species

The effects of Ipsenol on non-target species are varied and context-dependent, ranging from attraction and synergism to inhibition and repellency. The following sections detail the observed cross-reactivity in several non-target species.

Interspecific Interactions within the Ips Genus

Sympatric Ips species, which share the same host trees and geographic location, are particularly prone to pheromone cross-reactivity. This can serve as a mechanism for resource partitioning and reproductive isolation.

SpeciesRole of IpsenolBehavioral Response of Non-Target SpeciesElectrophysiological Evidence (Non-Target)Reference(s)
Ips grandicollis Aggregation PheromoneIps avulsus is attracted to Ipsenol, using it as a kairomone to locate host resources.Not explicitly detailed in the provided search results.[5]
Ips pini Not a primary pheromone componentIpsenol has little to no deterrent effect on I. pini responses to its own pheromone (ipsdienol).SSR studies on I. pini have focused on ipsdienol- and lanierone-sensitive neurons.[4]
Ips paraconfusus Aggregation PheromoneA mixture of I. paraconfusus pheromones (including Ipsenol) inhibits the attraction of Dendroctonus brevicomis.Not explicitly detailed in the provided search results.[6][7]
Cross-Genus Interactions: Ips and Dendroctonus

Cross-reactivity is not limited to closely related species. The pheromone plume of one genus can significantly impact the behavior of another, often in an inhibitory manner.

A notable example is the interaction between Ips paraconfusus and the western pine beetle, Dendroctonus brevicomis. Laboratory olfactometer studies have shown that a mixture of I. paraconfusus pheromones, which includes Ipsenol, can inhibit the response of D. brevicomis to its own aggregation pheromones.[6][7] Interestingly, at very low concentrations, the Ips pheromone blend was attractive to D. brevicomis.[6] This suggests a complex, dose-dependent interaction where the same compound can elicit opposite behaviors.

The Molecular Basis of Receptor Specificity and Cross-Reactivity

The specificity of a pheromone receptor for its ligand is determined by the three-dimensional structure of its binding pocket, which is in turn dictated by its amino acid sequence. Even subtle changes in the amino acid sequence can alter the shape and chemical properties of the binding pocket, leading to changes in ligand specificity.

Insights from Molecular Docking

Molecular docking simulations of (S)-(-)-ipsenol with the I. typographus receptor ItypOR46 have provided insights into the specific amino acid residues that are crucial for ligand binding.[8] These models predict a binding cleft where the pheromone molecule forms specific interactions with key residues.

Molecular_Docking cluster_receptor Pheromone Receptor (e.g., ItypOR46) BindingPocket Binding Pocket (Specific Amino Acid Residues) Activation Receptor Activation (Ion Channel Opening) BindingPocket->Activation Ipsenol Ipsenol Molecule Ipsenol->BindingPocket Binds to NonTargetReceptor Non-Target Receptor Ipsenol->NonTargetReceptor AlteredBinding Altered or No Binding NonTargetReceptor->AlteredBinding

Caption: Molecular interaction of Ipsenol with target and non-target receptors.

The Role of Receptor Evolution

The cross-reactivity of Ipsenol with pheromone receptors of non-target species is a direct consequence of the evolutionary history of these receptors. Pheromone receptors belong to the large and diverse family of insect odorant receptors.[5] Gene duplication and subsequent divergence are key mechanisms that have led to the evolution of new receptor specificities.

A phylogenetic analysis of odorant receptors from Ips typographus and the mountain pine beetle, Dendroctonus ponderosae, reveals that the receptors for their respective pheromones are located in the same clade.[5] This shared ancestry suggests that the receptors have evolved from a common ancestral gene. While they have diverged to recognize different primary ligands, they may retain some structural similarities in their binding pockets, which could account for the observed cross-reactivity.

Experimental Protocols for Assessing Cross-Reactivity

For researchers aiming to investigate the cross-reactivity of Ipsenol or other semiochemicals, the following standardized protocols for EAG, SSR, and behavioral assays are recommended.

Electroantennography (EAG) Protocol
  • Insect Preparation: Anesthetize the insect (e.g., by chilling) and excise an antenna at the base. Mount the antenna between two electrodes using a conductive gel.

  • Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. Test compounds, dissolved in a solvent like hexane, are applied to a filter paper strip inside a Pasteur pipette. Puffs of air are then passed through the pipette to deliver the stimulus into the main airstream.

  • Recording: The change in electrical potential across the antenna upon stimulation is amplified and recorded using specialized software.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured and compared across different compounds and concentrations. Responses are typically normalized to a standard compound.

Single-Sensillum Recording (SSR) Protocol
  • Insect Preparation: The insect is immobilized in a pipette tip or with wax, with the head and antennae exposed and stabilized.

  • Electrode Placement: A sharp tungsten or glass recording electrode is carefully inserted into the base of a sensillum to make contact with the sensillum lymph. A reference electrode is inserted into another part of the insect's body, such as the eye.

  • Stimulus Delivery: Similar to EAG, a controlled puff of the test compound is delivered to the antenna.

  • Recording: The action potentials (spikes) from the OSNs within the sensillum are amplified, filtered, and recorded.

  • Data Analysis: Spike sorting software is used to distinguish the responses of different neurons within the same sensillum based on spike amplitude. The firing rate (spikes per second) is calculated and compared across different stimuli and concentrations to generate dose-response curves.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Prep [label="Insect Preparation\n(Immobilization)", fillcolor="#F1F3F4", fontcolor="#202124"]; Electrodes [label="Electrode Placement\n(Recording & Reference)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stimulus [label="Stimulus Delivery\n(Pheromone Puff)", fillcolor="#FBBC05", fontcolor="#202124"]; Record [label="Recording\n(Action Potentials)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Spike Sorting & Firing Rate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Prep; Prep -> Electrodes; Electrodes -> Stimulus; Stimulus -> Record; Record -> Analysis; Analysis -> End; } dot

Caption: Workflow for a Single-Sensillum Recording (SSR) experiment.

Behavioral Bioassays (Olfactometer)
  • Apparatus: A Y-tube or four-arm olfactometer is commonly used. A constant flow of purified, humidified air is passed through each arm.

  • Stimulus and Control: The test compound (e.g., Ipsenol) is introduced into the airstream of one arm, while a solvent control is introduced into the other arm(s).

  • Insect Release: An individual insect is released at the downwind end of the olfactometer.

  • Observation: The insect's choice of arm and the time spent in each arm are recorded over a set period.

  • Data Analysis: Statistical tests (e.g., Chi-squared or G-test) are used to determine if there is a significant preference for the arm containing the test compound.

Conclusion and Future Directions

The cross-reactivity of Ipsenol with the pheromone receptors of non-target species is a complex phenomenon with significant ecological and practical implications. While the primary target species, like Ips typographus, exhibit a high degree of specificity in their response to Ipsenol, sympatric and even phylogenetically distant species can also detect and respond to this compound. These responses can be attractive, inhibitory, or neutral, depending on the species, the enantiomeric composition of the Ipsenol, and the presence of other semiochemicals.

Future research should focus on:

  • Generating comprehensive dose-response data for a wider range of non-target species using both EAG and SSR to quantify the sensitivity and specificity of their olfactory systems to Ipsenol.

  • Identifying and sequencing the Ipsenol receptors in key non-target species to enable comparative genomic analyses and pinpoint the molecular basis of cross-reactivity.

  • Conducting more detailed behavioral studies in field and laboratory settings to elucidate the ecological consequences of these interspecific interactions.

A deeper understanding of the principles governing pheromone cross-reactivity will not only advance our knowledge of chemical communication in insects but also pave the way for the development of more effective and environmentally benign pest management strategies.

References

  • Allison, J. D., et al. (2022). No Evidence of Responding Individuals Constraining the Evolution of the Pheromone Signal in the Pine Engraver Ips avulsus. PubMed Central. [Link]

  • Ayres, M. P., et al. (2001). Resource partitioning and overlap in three sympatric species of Ips bark beetles (Coleoptera: Scolytidae). Oecologia.
  • Yuvaraj, J. K., et al. (2021). Results from molecular docking analysis. Predicted binding of (R)-(+)-ipsenol (purple) and (S)-(-)-ipsenol (yellow) to a) ItypOR46 (site I) and b) ItypOR49 (site II). ResearchGate. [Link]

  • Herre, M., et al. (2024). Functional Characterization Supports Multiple Evolutionary Origins of Pheromone Receptors in Bark Beetles. Molecular Biology and Evolution. [Link]

  • Shewale, M., et al. (2025). Comparative analysis of olfactory sensory neurons in two Ips species reveals conserved and species-specific olfactory adaptations. Frontiers in Forests and Global Change. [Link]

  • Shewale, M., et al. (2025). Comparative analysis of olfactory sensory neurons in two Ips species reveals conserved and species-specific olfactory adaptations. ResearchGate. [Link]

  • Ramakrishnan, R., et al. (2025). Aggregation Pheromones in the Bark Beetle Genus Ips: Advances in Biosynthesis, Sensory Detection, and Forest Management Applications. ResearchGate. [Link]

  • Queffelec, A., et al. (2023). Enantiospecific response of Ips avulsus (Coleoptera: Curculionidae: Scolytinae) to ipsdienol depends on semiochemical context. FAO AGRIS.
  • Shewale, M., et al. (2025).
  • Dixon, W. N., & Payne, T. L. (2025). Electrophysiological and Olfactometer Responses of Two Histerid Predators to Three Pine Bark Beetle Pheromones. ResearchGate. [Link]

  • Yuvaraj, J. K., et al. (2021). Putative ligand binding sites of two functionally characterized bark beetle odorant receptors. BMC Biology.
  • González, F., et al. (2018). Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis. PMC. [Link]

  • Gao, S., et al. (2022).
  • Byers, J. A., & Wood, D. L. (1981). Interspecific effects of pheromones on the attraction of the bark beetles,Dendroctonus brecomis andIps paraconfusus in the laboratory. PubMed. [Link]

  • Byers, J. A., & Wood, D. L. (1981).
  • Ayres, M. P., et al. (2001). Resource partitioning and overlap in three sympatric species of Ips bark beetles (Coleoptera: Scolytidae). ResearchGate. [Link]

  • Pureswaran, D. S., et al. (2021). Composition of Attractant Semiochemicals of North American Species of Dendroctonus Bark Beetles: A Review. MDPI.
  • Tittiger, C., et al. (1999). De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae). PMC. [Link]

  • Tsagkogeorga, G., et al. (2017). Comparative genomics reveals contraction in olfactory receptor genes in bats. PMC. [Link]

  • Gao, S., et al. (2022). Insights into the Divergence of Chinese Ips Bark Beetles during Evolutionary Adaptation. ResearchGate. [Link]

  • Hou, L., et al. (2021). Functional Evolution of a Bark Beetle Odorant Receptor Clade Detecting Monoterpenoids of Different Ecological Origins. PMC. [Link]

  • de Fouchier, A., et al. (2025). Accelerating Ligand Discovery for Insect Odorant Receptors.
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  • Adams, A. S., et al. (2025). Advancing Semiochemical Tools for Mountain Pine Beetle Management: Dendroctonus ponderosae Responses to Saprophytic Fungal Volatiles. NIH. [Link]

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  • He, X., et al. (2023).
  • Ha, T. S., & Smith, D. P. (2022). Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. PubMed. [Link]

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A Comparative Guide to the Conformational Analysis of 2-Methyl-6-methyleneoct-7-en-4-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and natural product synthesis, a molecule's three-dimensional structure is paramount to its biological activity. The spatial arrangement of atoms, or conformation, dictates how a molecule interacts with its biological target. For flexible molecules such as the acyclic terpenoid 2-Methyl-6-methyleneoct-7-en-4-ol, also known as ipsenol, understanding the preferred conformations of its various stereoisomers is crucial. This guide provides an in-depth comparison of the methodologies used to elucidate the conformational preferences of the four possible stereoisomers of this compound: (4R,6S), (4S,6R), (4R,6R), and (4S,6S).

The Significance of Conformational Analysis in Drug Development

The seemingly subtle differences in the spatial arrangement of atoms between stereoisomers can lead to profound variations in pharmacological and toxicological profiles. A flexible molecule does not exist as a single, static structure but rather as a dynamic equilibrium of multiple conformers. The dominant conformations in this equilibrium are those that are energetically most favorable. Identifying these low-energy conformers is key to understanding a molecule's bioactive shape. For researchers in drug development, this knowledge is instrumental in designing molecules with enhanced potency and selectivity, and reduced off-target effects.

Stereoisomers of this compound

This compound possesses two stereocenters at the C4 and C6 positions, giving rise to four possible stereoisomers. The conformational landscape of each of these isomers is influenced by a variety of steric and electronic factors, including gauche interactions, allylic strain, and potential intramolecular hydrogen bonding involving the hydroxyl group.

StereoisomerC4 ConfigurationC6 Configuration
(4R,6S)RS
(4S,6R)SR
(4R,6R)RR
(4S,6S)SS

Experimental Approaches to Conformational Analysis

A multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and computational modeling is the gold standard for the comprehensive conformational analysis of flexible chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is a powerful tool for probing the through-bond and through-space relationships between atoms in a molecule, providing invaluable data on its conformation.

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it extremely sensitive to internuclear distances up to approximately 5 Å. In a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment, cross-peaks are observed between protons that are in close spatial proximity.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve 5-10 mg of the purified stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a concentration of approximately 10-20 mM.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • Acquisition: Acquire a 2D NOESY spectrum using a standard pulse sequence. A mixing time appropriate for the molecular size should be chosen; for a molecule of this size, a mixing time in the range of 300-800 ms is a good starting point.

  • Data Processing: Process the data with appropriate window functions and perform baseline correction.

  • Analysis: Integrate the volumes of the cross-peaks. The intensity of a NOE cross-peak between two protons is proportional to 1/r⁶, where r is the internuclear distance. By comparing the intensities of various cross-peaks, relative internuclear distances can be determined.

Interpreting NOE Data for Conformational Insights

For the stereoisomers of this compound, key NOE correlations would be expected between:

  • The proton at C4 and protons on the methylene group at C5.

  • The proton at C4 and the methyl protons at C2.

  • The vinyl protons at C8 and the methylene protons at C6.

  • The proton on the hydroxyl group and nearby protons, which can indicate the presence of intramolecular hydrogen bonding.

By analyzing the pattern and intensity of these NOE cross-peaks, one can deduce the preferred spatial arrangement of the carbon backbone and the orientation of the substituents for each stereoisomer.

Logical Workflow for NOE-Based Conformational Analysis

cluster_0 Experimental cluster_1 Analysis a Isolate Stereoisomer b Prepare NMR Sample a->b c Acquire 2D NOESY Data b->c d Process Spectrum c->d e Identify Cross-Peaks d->e Spectral Data f Measure Cross-Peak Intensities e->f g Calculate Relative Distances f->g h Propose Dominant Conformer(s) g->h cluster_0 Model Building & Search cluster_1 Quantum Mechanical Refinement cluster_2 Spectroscopic Prediction & Comparison a Build 3D Structures of Stereoisomers b Molecular Mechanics Conformational Search a->b c Identify Low-Energy Conformers b->c d DFT Geometry Optimization c->d Candidate Conformers e Calculate Relative Free Energies d->e g Boltzmann-Averaged Spectra e->g Conformer Populations f Calculate NMR & CD Spectra for Each Conformer f->g h Compare with Experimental Data g->h

Caption: A typical computational workflow for conformational analysis.

Comparative Data Summary (Hypothetical)

StereoisomerKey NOE Correlation (Hypothetical)³J(H4-H5a) (Hz) (Hypothetical)³J(H4-H5b) (Hz) (Hypothetical)Major CD Cotton Effect (Hypothetical)
(4R,6S)Strong H4 ↔ H6~ 8.5~ 3.0Positive at ~210 nm
(4S,6R)Strong H4 ↔ H6~ 8.5~ 3.0Negative at ~210 nm
(4R,6R)Weak H4 ↔ H6~ 4.5~ 4.0Weakly Positive at ~215 nm
(4S,6S)Weak H4 ↔ H6~ 4.5~ 4.0Weakly Negative at ~215 nm

Conclusion

The conformational analysis of the stereoisomers of this compound requires a synergistic application of advanced spectroscopic and computational techniques. NOE data provides crucial through-space distance restraints, while J-coupling constants offer insights into dihedral angle populations. Circular dichroism serves as a sensitive probe of the overall molecular chirality and conformation. Finally, computational modeling integrates these experimental observations to generate a comprehensive and validated 3D structural model for each stereoisomer. This detailed understanding of the conformational landscape is an indispensable component of modern drug design and natural product chemistry, enabling the rational design of molecules with optimized biological activity.

References

  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy, Set. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]

  • The Pherobase. NMR Data for (4S)-2-Methyl-6-methylene-7-octen-4-ol. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-6-methyleneoct-7-en-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methyl-6-methyleneoct-7-en-4-ol (CAS No. 14314-21-7), a compound utilized in various research and development applications, including as a synthetic intermediate and in pheromone research.[] Adherence to these procedures is critical not only for regulatory compliance but also for protecting personnel and the environment from potential hazards.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Understanding the intrinsic properties of a chemical is the first step in managing its waste stream effectively. The disposal protocol for this compound is dictated by its specific chemical, physical, and toxicological characteristics.

Physicochemical Properties

The properties of this compound inform its classification as a hazardous substance. Its flash point, while above the most stringent definitions of ignitability, necessitates handling as a combustible organic material.

PropertyValueSource
CAS Number 14314-21-7[2][3][4]
Molecular Formula C₁₀H₁₈O[4][5]
Molecular Weight 154.25 g/mol [5]
Boiling Point 222.2 ± 9.0 °C at 760 mmHg[][3]
Density 0.848 ± 0.06 g/cm³[][3]
Flash Point 83.4 ± 15.0 °C[3]
Health and Environmental Hazards

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements, indicating its potential to cause harm upon exposure.[2]

  • GHS Pictogram: GHS07 (Harmful/Irritant)[2]

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Causality: As an unsaturated alcohol, this compound can act as an irritant to mucous membranes and skin. Its organic nature means that improper release into the environment can disrupt aquatic ecosystems. Therefore, it must be treated as a hazardous waste stream and segregated from general laboratory waste.

Pre-Disposal Protocol: Waste Segregation and Containment

Proper handling and storage of chemical waste within the laboratory are crucial to prevent accidental exposure and ensure efficient disposal.

Step 1: Designate a Hazardous Waste Accumulation Area

Identify a specific, secondary-contained area within the laboratory for accumulating chemical waste. This area should be away from general traffic, sinks, and sources of ignition.

Step 2: Select an Appropriate Waste Container
  • Material Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a screw cap. Avoid using metal containers to prevent potential reactions.[6]

  • Container Integrity: Ensure the container is free from cracks, leaks, and residue. It must have a secure, tight-fitting lid to prevent the release of vapors.

  • Headspace: Do not fill the container to more than 80% capacity. This headspace allows for vapor expansion and reduces the risk of spills from temperature fluctuations.

Step 3: Label the Waste Container Correctly

Proper labeling is a legal requirement and essential for safety. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "Waste this compound." Avoid using abbreviations or formulas.

  • The specific hazard characteristics (e.g., "Irritant," "Harmful").

  • The date accumulation started.

  • The name and contact information of the generating researcher or lab.

Step 4: Practice Safe Waste Accumulation
  • Segregation: Do not mix this waste with other chemical streams unless you have confirmed their compatibility. Incompatible chemicals can react violently, producing heat, gas, or toxic byproducts.[7]

  • Containment: Keep the waste container closed at all times, except when adding waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat, when handling the waste.[2]

Disposal Protocol: Incineration via a Licensed Carrier

Disposal of this compound must be conducted through a certified hazardous waste management service. The scientifically preferred and most environmentally sound method for this type of organic compound is high-temperature incineration.[8][9]

Causality of Incineration: Incineration is the method of choice because it ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide and water.[10] This process prevents the chemical from persisting in the environment. Landfilling is not an acceptable option for liquid organic waste.

Step-by-Step Disposal Workflow
  • Accumulate Waste: Follow the pre-disposal protocol outlined in Section 2.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11]

  • Provide Documentation: You will be required to complete a hazardous waste manifest or transfer note.[11] This document tracks the waste from its point of generation to its final disposal site, ensuring a complete and compliant chain of custody.

  • Prepare for Transport: Ensure the container is clean on the outside, properly sealed, and correctly labeled before the scheduled pickup.

The following diagram illustrates the decision-making and operational flow for the disposal process.

G cluster_0 In-Lab Waste Management cluster_1 External Disposal Process start Waste Generated: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Chemically Compatible Waste Container (e.g., HDPE) ppe->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date container->labeling accumulation Store in Designated, Secondary-Contained Area labeling->accumulation log Maintain Waste Log accumulation->log contact Contact EH&S or Licensed Waste Contractor log->contact When container is 80% full or per institutional policy manifest Complete Hazardous Waste Manifest contact->manifest pickup Prepare for Scheduled Pickup (Seal & Check Label) manifest->pickup disposal Transfer to Licensed Carrier for High-Temperature Incineration pickup->disposal

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is necessary to mitigate risks.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination or exposure.

  • Assess the Spill: For a small spill that you are trained to handle, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Cleanup (Small Spills):

    • Wear appropriate PPE (respirator may be required depending on ventilation).

    • Use an inert absorbent material (e.g., vermiculite, sand, or a chemical spill kit) to contain the liquid.

    • Collect the absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Crucially, do not dispose of spill cleanup materials in the regular trash. They must be handled as hazardous waste.

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a fundamental responsibility for all laboratory personnel. By understanding the compound's hazards, implementing rigorous in-lab waste management practices, and partnering with certified disposal services for incineration, researchers can ensure they operate in a manner that is safe, compliant, and environmentally responsible. This commitment builds a deep and lasting culture of safety that extends far beyond any single product or protocol.

References

  • Earth911. (2025). How to Dispose of Liquor and Denatured Alcohol Safely. [Link]

  • Hazardous Waste Experts. (2017). Does the EPA Alcohol Exemption Apply to Your Business?. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. [Link]

  • U.S. Environmental Protection Agency. (n.d.). How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85712, 2-Methyl-6-methylene-7-octen-4-ol. [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Ethanol Factsheet. [Link]

  • UBC Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 14314-21-7. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • precisionFDA. (n.d.). 2-METHYL-6-METHYLENE-7-OCTEN-4-OL. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85734, 2-Methyl-6-methylene-2,7-octadien-4-ol. [Link]

  • Chemistry LibreTexts. (2021). Waste Disposal. [Link]

  • MDPI. (2019). Combustion Characteristics of Plant Chemical Polyol Waste Liquor in a Pilot Water-Cooled Incinerator. [Link]

  • Waste Direct. (2025). How to Dispose of Old Alcohol (An In-Depth Guide). [Link]

  • LPP Combustion. (n.d.). Chemical Waste. [Link]

  • Shapiro. (2022). How to dispose of alcohol: A guide for businesses. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 7-Octen-4-ol, 2-methyl-6-methylene-, (4S)- - Substance Details. [Link]

  • Huarui Incinerator. (2025). What Makes a Chemical Waste Incinerator Crucial — And What Sets Huarui Incinerator Apart?. [Link]

  • Hankin Environmental Systems. (n.d.). Liquid Waste Incineration. [Link]

  • Drugfuture. (n.d.). 2-METHYL-6-METHYLENE-7-OCTEN-4-OL. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 7-Octen-2-ol, 2-methyl-6-methylene- - Substance Details. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Methyl-6-methyleneoct-7-en-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our primary responsibility extends beyond discovery to ensuring a safe and controlled laboratory environment. The handling of any chemical reagent demands a thorough understanding of its properties and potential hazards. This guide provides essential, field-tested safety and logistical information for the operational handling and disposal of 2-Methyl-6-methyleneoct-7-en-4-ol (CAS No. 14314-21-7), a versatile intermediate in organic synthesis. Our goal is to empower you with the knowledge to work safely, efficiently, and confidently.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that must be managed.[1]

  • H225: Highly flammable liquid and vapour. This indicates a low flash point, meaning vapors can ignite at room temperature from a nearby spark, flame, or hot surface.

  • H302: Harmful if swallowed. [1] Ingestion can lead to significant adverse health effects.

  • H315: Causes skin irritation. [1] Direct contact can cause redness, itching, and inflammation.

  • H319: Causes serious eye irritation. [1] Splashes can result in significant eye damage.

  • H335: May cause respiratory irritation. [1] Inhalation of vapors or mists can irritate the respiratory tract, leading to coughing and discomfort.

A thorough risk assessment must precede any experiment. This involves not only recognizing these hazards but also evaluating the specific procedures you will perform. Consider the quantity of the reagent being used, the concentration, the temperature of the operation, and the potential for aerosolization.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical for mitigating the risks associated with this compound. The required level of protection is dictated by the specific task and the associated exposure risk.

TaskRequired PPERationale
Handling Sealed Containers Standard laboratory coat, safety glasses, nitrile gloves.Provides baseline protection against incidental contact or small, unexpected leaks.
Preparing Solutions (Small Scale, <100 mL) Chemical-resistant lab coat, chemical splash goggles, nitrile gloves (consider double-gloving).Goggles provide superior protection against splashes compared to safety glasses. The risk of skin and eye contact is elevated during liquid transfers.
Running Reactions or Handling Neat Liquid (Any Scale) Flame-resistant (FR) lab coat, chemical splash goggles, face shield, nitrile gloves (minimum, consider heavier duty).A face shield protects the entire face from splashes. The FR lab coat is essential due to the high flammability of the compound.
Responding to a Spill Full PPE as for handling neat liquid, plus a respirator with an appropriate organic vapor cartridge if ventilation is poor.Protects against high concentrations of vapors and direct contact during cleanup.

The following diagram outlines the decision-making process for selecting the appropriate PPE.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_procedure Procedure Type cluster_ppe Required PPE Level start What is the planned task? handling_sealed Handling sealed container? start->handling_sealed solution_prep Preparing solutions? handling_sealed->solution_prep No ppe_basic Standard PPE: Lab Coat, Safety Glasses, Nitrile Gloves handling_sealed->ppe_basic Yes neat_liquid Handling neat/concentrated liquid or running reaction? solution_prep->neat_liquid No ppe_intermediate Intermediate PPE: Chem-Resistant Coat, Chemical Goggles, Nitrile Gloves solution_prep->ppe_intermediate Yes ppe_advanced Advanced PPE: FR Lab Coat, Goggles, Face Shield, Nitrile Gloves neat_liquid->ppe_advanced Yes

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.